N-Phenylimidazo[1,2-a]pyridine-3-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-phenylimidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-14(16-11-6-2-1-3-7-11)12-10-15-13-8-4-5-9-17(12)13/h1-10H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKZXJRXEXOTKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN=C3N2C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743396 | |
| Record name | N-Phenylimidazo[1,2-a]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15833-22-4 | |
| Record name | N-Phenylimidazo[1,2-a]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide
Foreword: The Privileged Scaffold in Modern Drug Discovery
The imidazo[1,2-a]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2][3] This bicyclic nitrogen-containing heterocycle is a structural cornerstone in numerous marketed drugs, including the well-known anxiolytics and hypnotics such as zolpidem and alpidem.[2][4][5][6] Its broad spectrum of biological activities, encompassing anticancer, antimicrobial, antiviral, and anti-inflammatory properties, has fueled extensive research into its synthetic derivatization and therapeutic potential.[1][3][4][7] This guide provides an in-depth technical overview of the synthesis and characterization of a specific, promising derivative: N-Phenylimidazo[1,2-a]pyridine-3-carboxamide. Herein, we will not only detail the "how" but also the critical "why" that underpins the methodological choices, offering a robust framework for researchers, scientists, and drug development professionals engaged in the exploration of this versatile molecular architecture.
Strategic Synthesis via Multicomponent Reaction
The construction of the imidazo[1,2-a]pyridine scaffold can be achieved through various synthetic routes.[4][6] One of the most elegant and efficient methods is the Groebke-Blackburn-Bienaymé reaction (GBB), a one-pot, three-component reaction that rapidly generates molecular complexity.[7][8] This approach is favored for its atom economy, operational simplicity, and the ability to introduce diverse substituents, making it ideal for the construction of chemical libraries for biological screening.[2][9]
The Groebke-Blackburn-Bienaymé Reaction: A Mechanistic Overview
The GBB reaction for the synthesis of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide involves the condensation of a 2-aminopyridine, an aldehyde (benzaldehyde), and an isocyanide (phenyl isocyanide). The reaction is typically catalyzed by a Lewis or Brønsted acid. The generally accepted mechanism proceeds as follows:
-
Iminium Ion Formation: The aldehyde reacts with the 2-aminopyridine in the presence of an acid catalyst to form a reactive iminium ion intermediate.
-
Nucleophilic Attack: The isocyanide, with its nucleophilic carbon atom, attacks the electrophilic iminium ion.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular [4+1] cycloaddition, leading to the formation of the fused imidazo[1,2-a]pyridine ring system.
-
Rearrangement: A subsequent rearrangement (often a tautomerization) yields the final aromatic product.
This one-pot synthesis is highly convergent, allowing for the rapid assembly of the desired scaffold from readily available starting materials.[9]
Figure 1: Simplified workflow of the Groebke-Blackburn-Bienaymé reaction for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
2-Aminopyridine
-
Benzaldehyde
-
Phenyl isocyanide
-
Scandium(III) triflate (Sc(OTf)₃) or another suitable Lewis acid catalyst
-
Methanol (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 2-aminopyridine (1.0 mmol) and benzaldehyde (1.0 mmol) in anhydrous methanol (10 mL) under an inert atmosphere, add scandium(III) triflate (0.1 mmol).
-
Stir the mixture at room temperature for 20 minutes to facilitate the formation of the imine intermediate.
-
Add phenyl isocyanide (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 65°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-Phenylimidazo[1,2-a]pyridine-3-carboxamide.
Comprehensive Characterization of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide
Unambiguous characterization of the synthesized compound is paramount to validate its structure and purity. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. For N-Phenylimidazo[1,2-a]pyridine-3-carboxamide, we expect to see distinct signals for the protons on the pyridine ring, the phenyl ring of the carboxamide moiety, and the phenyl group at the 2-position of the imidazo[1,2-a]pyridine core. The chemical shifts (δ) and coupling constants (J) will be characteristic of the fused heterocyclic system. For example, the protons on the pyridine ring typically appear in the aromatic region (δ 7.0-9.0 ppm).[10][11]
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts will indicate the type of carbon (e.g., sp², sp³, carbonyl). The carbonyl carbon of the carboxamide group is expected to have a characteristic downfield shift (δ > 160 ppm).
| Technique | Expected Observations | Rationale |
| ¹H NMR | Aromatic protons in the range of 7.0-9.0 ppm. A singlet for the amide N-H proton. | The fused aromatic rings and the phenyl substituent create distinct electronic environments for the protons. |
| ¹³C NMR | A downfield signal for the carbonyl carbon (>160 ppm). Multiple signals in the aromatic region (110-150 ppm). | The carbonyl group is highly deshielded. The aromatic carbons have characteristic chemical shifts. |
| IR | A strong absorption band around 1650-1680 cm⁻¹ for the C=O stretch of the amide. An N-H stretching band around 3200-3400 cm⁻¹. C-N and C=N stretching bands in the fingerprint region. | These vibrational frequencies are characteristic of the functional groups present in the molecule.[12] |
| MS (ESI) | A prominent peak corresponding to the [M+H]⁺ ion. | Electrospray ionization is a soft ionization technique that typically results in the protonated molecular ion. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For N-Phenylimidazo[1,2-a]pyridine-3-carboxamide, key vibrational bands are expected for the amide C=O and N-H bonds.[13]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is employed to determine the exact mass of the molecule and confirm its elemental composition. The observed mass should correspond to the calculated mass of the protonated molecule ([M+H]⁺).
Therapeutic Relevance and Future Directions
The N-Phenylimidazo[1,2-a]pyridine-3-carboxamide scaffold is of significant interest in drug discovery. Derivatives of this class have demonstrated potent biological activities, particularly as antitubercular agents.[14][15][16] The structural modifications enabled by the GBB synthesis allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. For instance, substitutions on the phenyl rings can modulate lipophilicity, metabolic stability, and target binding affinity.
The research into imidazo[1,2-a]pyridine-3-carboxamides is a vibrant field, with ongoing efforts to develop novel analogs with improved efficacy and safety profiles for various therapeutic areas, including oncology and infectious diseases.[6][15]
Figure 2: A comprehensive workflow from synthesis to biological evaluation of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide.
Conclusion
This technical guide has provided a detailed protocol for the synthesis of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide via the efficient Groebke-Blackburn-Bienaymé reaction. Furthermore, a comprehensive strategy for the structural characterization of the target compound using modern spectroscopic techniques has been outlined. The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents, and a thorough understanding of its synthesis and characterization is fundamental for advancing research in this exciting area of medicinal chemistry.
References
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- Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers. Benchchem. (URL: )
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- The Groebke-Blackburn-Bienaymé Reaction. PubMed - NIH. (URL: )
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. (URL: )
- Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. (URL: )
- Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism.
- (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. (URL: )
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (URL: )
- Design, synthesis and biological activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new antitubercular agents. PubMed. (URL: )
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- Microwave Assisted Groebke-Blackburn-Bienayme Multicomponent Reaction to Synthesis of Imidazo[1,2-a]pyridine-furan Hybrids as Possible Therapeutic Option for Leukemia, Colon Cancer and Prostate Cancer. Bentham Science Publishers. (URL: )
- Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide deriv
- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances (RSC Publishing). (URL: )
- Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. PubMed. (URL: )
- Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Deriv
- Pyridines and Imidazaopyridines With Medicinal Significance.
- Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. NIH. (URL: )
- FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes.
- Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonyl
- 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. PMC. (URL: )
- N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide. NIH. (URL: )
- One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. NIH. (URL: )
- Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. Organic Chemistry Portal. (URL: )
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
- (PDF) 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde.
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Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education. (URL: [Link])
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An In-depth Technical Guide to the Initial Biological Screening of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide Compounds
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine (IP) scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[1][2][3][4][5] This bicyclic nitrogen-containing structure is a key component in several commercially available drugs, highlighting its therapeutic relevance.[2][3] Among the various derivatives, N-Phenylimidazo[1,2-a]pyridine-3-carboxamides have emerged as a particularly promising class of compounds, demonstrating potent anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8][9][10]
The versatility of the IP core allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile.[4][6] Structure-activity relationship (SAR) studies have revealed that substituents on both the phenyl ring and the imidazo[1,2-a]pyridine core can significantly influence biological activity and target selectivity.[3][9] This guide provides a comprehensive overview of the initial biological screening cascade for novel N-Phenylimidazo[1,2-a]pyridine-3-carboxamide compounds, offering a strategic framework for researchers in drug discovery. The focus is on providing not just protocols, but the underlying scientific rationale to empower informed experimental design.
Part 1: Primary Biological Screening – Unveiling Therapeutic Promise
The initial phase of screening aims to broadly assess the biological activity of newly synthesized N-Phenylimidazo[1,2-a]pyridine-3-carboxamide compounds. Based on the established literature, the most promising therapeutic avenues for this class of molecules are in oncology and infectious diseases.
Anticancer Activity Screening
A significant body of research points to the potent anticancer effects of imidazo[1,2-a]pyridine derivatives.[1][4][11] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those from breast, melanoma, and cervical cancers.[1][11] The primary screening for anticancer activity typically involves evaluating the cytotoxicity of the compounds against a panel of human cancer cell lines.
The choice of cancer cell lines is critical and should be guided by the potential molecular targets of the compounds. Since imidazo[1,2-a]pyridines are known to inhibit key signaling pathways like PI3K/Akt/mTOR, which are frequently dysregulated in cancer, it is advisable to include cell lines with known mutations or amplifications in these pathways.[11][12][13][14]
-
Breast Cancer: MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative), HCC1937 (BRCA1 mutant).[1]
-
Melanoma: A375 (BRAF V600E mutant).[11]
-
Cervical Cancer: HeLa.[11]
-
Ovarian Cancer: A2780.[13]
-
Non-Cancerous Control: A non-cancerous cell line, such as human embryonic kidney cells (HEK293) or normal human fibroblasts, should be included to assess selectivity and potential toxicity to normal cells.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a widely used method for determining cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the N-Phenylimidazo[1,2-a]pyridine-3-carboxamide compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.
Antimicrobial Activity Screening
Imidazo[1,2-a]pyridine derivatives have also demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[2][3][15][16] Notably, this scaffold has been investigated for its potent antitubercular properties, with some derivatives showing efficacy against multidrug-resistant strains of Mycobacterium tuberculosis.[8][9][10]
The selection of microbial strains should encompass both Gram-positive and Gram-negative bacteria, as well as fungal species, to determine the spectrum of activity.
-
Gram-Positive Bacteria: Staphylococcus aureus, Bacillus subtilis.[15]
-
Gram-Negative Bacteria: Escherichia coli, Pseudomonas aeruginosa.[15]
-
Mycobacteria: Mycobacterium tuberculosis H37Rv (drug-sensitive), and clinically isolated multidrug-resistant (MDR) strains.[9][10]
-
Fungi: Candida albicans, Aspergillus niger.[2]
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration specified by CLSI (Clinical and Laboratory Standards Institute) guidelines.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Part 2: Secondary Screening – Elucidating the Mechanism of Action
Once promising lead compounds are identified from the primary screening, the next crucial step is to investigate their mechanism of action. This provides valuable insights into the molecular targets and pathways through which these compounds exert their biological effects.
Target-Based Assays for Anticancer Hits
For compounds showing significant anticancer activity, a key focus is to determine if they target the PI3K/Akt/mTOR signaling pathway, a frequently implicated pathway for imidazo[1,2-a]pyridine derivatives.[4][11][13][14]
Caption: Workflow for elucidating the mechanism of action of anticancer hits.
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in a signaling pathway.
Step-by-Step Methodology:
-
Cell Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR).
-
Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
Mode of Action Studies for Antimicrobial Hits
For compounds with significant antimicrobial activity, it is important to determine if they are bactericidal (kill bacteria) or bacteriostatic (inhibit bacterial growth) and to identify their cellular targets.
Caption: Workflow for determining the mode of action of antimicrobial hits.
Part 3: Data Interpretation and Hit Prioritization
The culmination of the primary and secondary screening efforts is the generation of a comprehensive dataset that allows for the prioritization of lead compounds for further development.
Quantitative Data Summary
| Compound ID | Cancer Cell Line IC50 (µM) | Bacterial Strain MIC (µg/mL) | Key Kinase Inhibition (IC50, µM) |
| MCF-7 | A375 | S. aureus | |
| Lead Cmpd 1 | 0.5 | 1.2 | 4 |
| Lead Cmpd 2 | 8.2 | 15.6 | 0.5 |
| Reference | Value | Value | Value |
Hit-to-Lead Criteria
The selection of compounds to advance to lead optimization should be based on a holistic evaluation of their biological profile:
-
Potency: Low IC50 or MIC values against the target cells or organisms.
-
Selectivity: A significant therapeutic window, i.e., high potency against the target with low toxicity to normal cells. For anticancer agents, a selectivity index (SI = IC50 in normal cells / IC50 in cancer cells) greater than 10 is desirable.
-
Spectrum of Activity: For antimicrobial agents, broad-spectrum activity or potent activity against specific high-priority pathogens is valuable.
-
Mechanism of Action: A well-defined mechanism of action provides a strong rationale for further development.
-
Drug-like Properties: Preliminary assessment of physicochemical properties (e.g., solubility, stability) can inform the potential for future formulation and in vivo studies.
Conclusion
The initial biological screening of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide compounds is a critical step in the drug discovery process. A well-designed screening cascade, incorporating both phenotypic and target-based assays, is essential for identifying and characterizing promising lead candidates. By understanding the scientific rationale behind each experimental choice, researchers can efficiently navigate the complexities of early-stage drug discovery and unlock the full therapeutic potential of this versatile chemical scaffold.
References
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Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Imidazo[1,2-a]pyridine-3-carboxamides
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. Among these, the 3-carboxamide substituted series stands out for its potent therapeutic potential, particularly in the realms of infectious diseases and oncology. This in-depth technical guide provides a comprehensive exploration of the multifaceted mechanisms of action of imidazo[1,2-a]pyridine-3-carboxamides, offering field-proven insights and detailed experimental methodologies to empower researchers in their quest for novel therapeutics.
Part 1: The Anti-tubercular Frontier: Disrupting the Respiration of Mycobacterium tuberculosis
The global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the discovery of novel anti-tubercular agents with unique mechanisms of action. Imidazo[1,2-a]pyridine-3-carboxamides (IPAs) have shown exceptional promise in this arena, with several compounds demonstrating potent activity against replicating, non-replicating, and drug-resistant Mycobacterium tuberculosis (Mtb) strains.[1][2][3][4][5]
Primary Mechanism: Inhibition of the Cytochrome bc1 Complex (QcrB)
A significant breakthrough in understanding the anti-tubercular action of IPAs was the identification of the QcrB subunit of the cytochrome bcc-aa3 supercomplex as a primary target.[5][6][7][8][9] This complex is a crucial component of the electron transport chain in Mtb, responsible for oxidative phosphorylation and ATP synthesis, which are vital for the bacterium's survival and growth.[5][10]
The clinical candidate Telacebec (Q203) is a prime example of an IPA that exerts its potent bactericidal activity through the inhibition of QcrB.[9][11][12] By binding to QcrB, these compounds disrupt the electron flow, leading to a collapse of the proton motive force and a subsequent depletion of cellular ATP. This targeted approach offers a significant advantage, as it is distinct from the mechanisms of many existing anti-TB drugs, suggesting a lower likelihood of cross-resistance.[1][13]
Diagram: Proposed Mechanism of QcrB Inhibition by Imidazo[1,2-a]pyridine-3-carboxamides
Caption: Inhibition of QcrB by IPAs disrupts the electron transport chain.
Experimental Workflow for Validating QcrB Inhibition
To rigorously validate that a novel IPA targets QcrB, a multi-faceted experimental approach is essential. This workflow ensures a self-validating system, building from cellular to biochemical evidence.
Experimental Workflow: Target Validation for QcrB Inhibitors
Caption: A logical workflow for validating QcrB as the target of IPAs.
Detailed Protocol: Mtb Whole-Cell Activity Assay (Microplate Alamar Blue Assay - MABA)
-
Preparation of Mtb Culture: Inoculate Mycobacterium tuberculosis H37Rv into Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80. Incubate at 37°C until the culture reaches an optical density at 600 nm (OD600) of 0.4-0.6.
-
Compound Preparation: Prepare serial dilutions of the test imidazo[1,2-a]pyridine-3-carboxamides in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Setup: In a 96-well microplate, add 100 µL of the diluted Mtb culture to each well. Then, add 1 µL of the serially diluted compounds. Include a positive control (e.g., rifampicin) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plates at 37°C for 7 days.
-
Addition of Alamar Blue: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.
-
Readout: Incubate for another 24 hours and then measure the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm).
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest compound concentration that inhibits Mtb growth by ≥90% compared to the control.
Part 2: The Oncological Offensive: Targeting Cancer Cell Proliferation and Survival
The versatility of the imidazo[1,2-a]pyridine-3-carboxamide scaffold extends to oncology, where derivatives have demonstrated potent anti-cancer activities against a range of malignancies, including breast, liver, colon, cervical, and lung cancers.[14][15] Their mechanisms of action in this context are diverse, often involving the modulation of key signaling pathways that are dysregulated in cancer.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A recurrent theme in the anti-cancer mechanism of IPAs is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (mTOR) pathway.[15][16] This pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis, and its aberrant activation is a hallmark of many cancers.
Certain IPAs have been shown to decrease the phosphorylation levels of Akt and mTOR, key downstream effectors of PI3K.[16] This inhibition leads to the upregulation of cell cycle inhibitors like p53 and p21 and the induction of apoptosis through the modulation of Bcl-2 family proteins.[15][16]
Diagram: Inhibition of the PI3K/Akt/mTOR Pathway by Imidazo[1,2-a]pyridine-3-carboxamides
Caption: IPAs can inhibit key nodes in the PI3K/Akt/mTOR signaling cascade.
Covalent Inhibition of KRAS G12C
The discovery of covalent inhibitors for oncogenic KRAS mutants has been a landmark achievement in cancer therapy. Recently, the imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop covalent inhibitors targeting the KRAS G12C mutation.[17] These compounds typically incorporate a reactive "warhead" that forms a covalent bond with the cysteine residue of the mutated KRAS protein, locking it in an inactive state and thereby blocking downstream signaling pathways that drive tumor growth.
Experimental Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins
-
Cell Culture and Treatment: Plate cancer cells (e.g., A375 melanoma or HeLa cervical cancer cells) and allow them to adhere overnight.[16] Treat the cells with various concentrations of the imidazo[1,2-a]pyridine-3-carboxamide for a specified time (e.g., 24-48 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt (e.g., p-Akt Ser473) and mTOR (e.g., p-mTOR Ser2448), as well as antibodies for p53, p21, and apoptosis markers like cleaved caspase-3 and Bax, overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control.
Part 3: Neurological Implications: Modulation of GABA-A Receptors
While the primary focus of imidazo[1,2-a]pyridine-3-carboxamide research has been on anti-infective and anti-cancer applications, it is noteworthy that the broader imidazo[1,2-a]pyridine class of compounds has a well-established history of interacting with the central nervous system. For instance, zolpidem, a widely prescribed hypnotic, is an imidazo[1,2-a]pyridine derivative that acts as a positive allosteric modulator of the GABA-A receptor.[8][18]
Some studies have explored hybrid molecules incorporating the imidazo[1,2-a]pyridine scaffold and found that they can act as potent modulators of GABA-A receptors, binding to the benzodiazepine site.[19][20] This suggests that certain imidazo[1,2-a]pyridine-3-carboxamides could potentially exhibit neurological effects through this mechanism. The γ-aminobutyric acid type A (GABA-A) receptors are the major inhibitory neurotransmitter receptors in the central nervous system and are targets for a variety of clinically important drugs.[18][19][21][22]
Table 1: Summary of Investigated Mechanisms of Action for Imidazo[1,2-a]pyridine-3-carboxamides and Related Analogs
| Therapeutic Area | Primary Target/Pathway | Key Molecular Effects | Representative Compound Classes |
| Anti-tubercular | Cytochrome bc1 complex (QcrB) | Inhibition of electron transport, ATP depletion | 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides |
| Novel, undefined targets | Unique transcriptional profiles | Certain imidazo[1,2-a]pyridine-3-carboxamides | |
| Anti-cancer | PI3K/Akt/mTOR pathway | Inhibition of cell proliferation, induction of apoptosis and cell cycle arrest | Various substituted imidazo[1,2-a]pyridines |
| KRAS G12C | Covalent inhibition of oncogenic KRAS | Imidazo[1,2-a]pyridine derivatives with covalent warheads | |
| Neurological | GABA-A Receptor | Positive allosteric modulation | Avermectin-imidazo[1,2-a]pyridine hybrids |
Conclusion
The imidazo[1,2-a]pyridine-3-carboxamide scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Their mechanisms of action are diverse, ranging from the targeted inhibition of essential metabolic pathways in pathogens to the modulation of critical signaling cascades in cancer cells. This guide has provided a comprehensive overview of these mechanisms, supported by detailed experimental protocols and logical workflows, to aid researchers in the continued exploration and development of this important class of compounds. A thorough understanding of the molecular basis of their activity is paramount for optimizing their therapeutic potential and advancing them towards clinical applications.
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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-Phenylimidazo[1,2-a]pyridine-3-carboxamides
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system that has garnered significant attention in medicinal chemistry, often being referred to as a "privileged scaffold."[1][2] This designation stems from its presence in numerous biologically active compounds and approved drugs, demonstrating its ability to interact with a wide range of biological targets.[2] Marketed drugs such as Zolpidem (for insomnia), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent) feature this versatile core, highlighting its therapeutic potential.[3] The amenability of the imidazo[1,2-a]pyridine ring system to chemical modification at various positions allows for the fine-tuning of physicochemical and pharmacological properties, making it an attractive starting point for drug discovery campaigns.[4][5]
This guide will provide a detailed exploration of the structure-activity relationship (SAR) of a specific and highly promising class of these derivatives: the N-Phenylimidazo[1,2-a]pyridine-3-carboxamides. We will delve into the critical structural features that govern their biological activity, with a particular focus on their potent antitubercular and emerging anticancer properties. By examining the impact of substitutions on the imidazo[1,2-a]pyridine core and the N-phenyl ring, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the design principles for this important class of molecules.
The Core Pharmacophore: A Tripartite Analysis
The fundamental structure of N-Phenylimidazo[1,2-a]pyridine-3-carboxamides can be dissected into three key components, each playing a crucial role in the molecule's interaction with its biological targets:
-
The Imidazo[1,2-a]pyridine Core: The bicyclic ring system that forms the foundation of the molecule.
-
The C3-Carboxamide Linker: A critical bridge connecting the heterocyclic core to the phenyl moiety.
-
The N-Phenyl Group: The terminal aromatic ring that offers extensive opportunities for modification.
The following sections will systematically analyze the SAR of each of these components, drawing upon a wealth of preclinical data to elucidate the intricate relationship between chemical structure and biological function.
Structure-Activity Relationship at the Imidazo[1,2-a]pyridine Core
The substitution pattern on the imidazo[1,2-a]pyridine nucleus has a profound impact on the potency and selectivity of these compounds. The C2, C6, C7, and C8 positions have been identified as key sites for modification.
The Significance of C2-Substitution
The C2 position of the imidazo[1,2-a]pyridine ring is a critical determinant of activity. Small alkyl groups, particularly a methyl group, are often favored. This is exemplified in numerous potent antitubercular agents where a C2-methyl group is consistently present.[6] The presence of a phenyl group at this position has also been explored, leading to compounds with diverse biological activities, including enzyme inhibition.[7] Functionalization at the C2 position can be challenging due to the electrophilic nature of the C3 position, but successful strategies have been developed to introduce a variety of substituents.[2]
Modulating Activity through the Pyridine Ring: C6, C7, and C8 Positions
Substituents on the pyridine portion of the scaffold play a vital role in optimizing the pharmacological profile.
-
C6- and C7-Methyl Substitution: The placement of a methyl group at either the C6 or C7 position has been shown to be highly beneficial for antitubercular activity. For instance, the 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide series has demonstrated excellent potency against multi- and extensive-drug-resistant tuberculosis strains.[8] Similarly, 2,6-dimethyl substituted analogs have also shown promising results.[9]
-
C8-Carboxamides: While this guide focuses on C3-carboxamides, it is noteworthy that imidazo[1,2-a]pyridine-8-carboxamides have also been identified as a novel class of antimycobacterial agents.[10] This highlights the importance of the placement of the carboxamide linker on the pyridine ring for conferring antimycobacterial activity.
The Crucial Role of the C3-Carboxamide Linker
The carboxamide moiety at the C3 position is not merely a linker but an essential component of the pharmacophore, particularly for antitubercular activity. SAR studies have consistently shown that the N-benzylic group attached to the carboxamide is critical for antimycobacterial potency.[9] Modifications to this linker, such as reversing the amide or inserting spacers, have generally led to a decrease in activity.
Decoding the N-Phenyl Ring: A Key to Potency and Selectivity
The N-phenyl ring and its substitution pattern are arguably the most extensively studied and critical elements for optimizing the activity of N-Phenylimidazo[1,2-a]pyridine-3-carboxamides.
Antitubercular Activity
In the context of antitubercular agents, the nature and position of substituents on the terminal phenyl ring dramatically influence the Minimum Inhibitory Concentration (MIC).
-
Electron-Donating Groups and Halogens: The presence of electron-donating groups (e.g., methyl, methoxy) or halogen atoms (e.g., chloro, fluoro) on the phenyl ring is generally favorable for activity.[9] Para-substitution often appears to be preferred.[3]
-
Electron-Withdrawing Groups: Conversely, the introduction of strong electron-withdrawing groups, such as a nitro group, or bulky substituents tends to decrease antitubercular potency.[9]
The clinical candidate Telacebec (Q203), a potent antitubercular agent, features a trifluoromethyl group on the N-benzyl moiety, underscoring the importance of specific substitutions in this region for achieving high potency.[11]
Anticancer Activity
For anticancer applications, particularly as covalent inhibitors of KRAS G12C, the N-phenyl ring is modified to incorporate a "warhead" capable of forming a covalent bond with the target protein. In a series of novel imidazo[1,2-a]pyridine-based KRAS G12C inhibitors, a scaffold hopping strategy was employed to replace the core of known inhibitors while retaining the key electrophilic fragment on the N-phenyl moiety.[1]
Molecular Mechanisms of Action
A key aspect of understanding the SAR of this compound class is elucidating their molecular mechanisms of action.
Inhibition of Mycobacterium tuberculosis QcrB
A significant breakthrough in understanding the antitubercular activity of imidazo[1,2-a]pyridine-3-carboxamides was the identification of the QcrB subunit of the ubiquinol cytochrome c reductase as their molecular target.[12][13] QcrB is a crucial component of the electron transport chain in Mycobacterium tuberculosis, and its inhibition leads to ATP depletion, ultimately resulting in bacterial cell death.[13] Spontaneous resistant mutants to these compounds have been found to harbor mutations in the qcrB gene, providing strong evidence for this target engagement.[12]
Covalent Inhibition of KRAS G12C
The KRAS protein is a key signaling molecule, and the G12C mutation is a common driver of various cancers. The development of covalent inhibitors that specifically target the mutant cysteine residue has been a major advancement in oncology.[14] Imidazo[1,2-a]pyridine derivatives have been successfully designed to act as covalent KRAS G12C inhibitors.[1] These compounds typically feature an electrophilic moiety on the N-phenyl ring that forms an irreversible covalent bond with the cysteine-12 of the mutant KRAS protein, locking it in an inactive state.[1][14]
Data Presentation: Comparative Biological Activity
To facilitate a clear understanding of the SAR, the following tables summarize the in vitro activity of representative N-Phenylimidazo[1,2-a]pyridine-3-carboxamides against Mycobacterium tuberculosis H37Rv and various cancer cell lines.
Table 1: Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamides against M. tuberculosis H37Rv
| Compound ID | Imidazo[1,2-a]pyridine Substitution | N-Phenyl Substitution | MIC (µM)[3][5][7][8] |
| 1 | 2,7-dimethyl | 4-methoxybenzyl | 0.5 |
| 2 | 2,7-dimethyl | 4-chlorobenzyl | 0.5 |
| 3 | 2,7-dimethyl | 3-fluorobenzyl | ~0.3 |
| 4 | 2,7-dimethyl | 3,4-dichlorobenzyl | 9-14 |
| 5 | 2,6-dimethyl | 4-bromophenoxyethyl | 0.069-0.174 |
| 6 | 2,6-dimethyl | 4-(trifluoromethyl)benzyl | 0.03-5 |
| 7 | 2,7-dimethyl | benzyl | 0.4-1.9 |
Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Imidazo[1,2-a]pyridine Substitution | N-Amine Substitution | Cancer Cell Line | IC50 (µM)[15][16] |
| 8 | 2-(nitro-substituted moiety) | p-chlorophenyl | HT-29 | 4.15 |
| 9 | 2-(2,4-difluorophenyl) | p-chlorophenyl | B16F10 | 14.39 |
| 10 | 2-(indole moiety) | - | MCF-7 | 20.47 |
| 11 | 2-(4-(methylsulfonyl)phenyl) | p-tolyl | A375 (melanoma) | 9.7-44.6 |
| 12 | 2-(4-(methylsulfonyl)phenyl) | p-tolyl | HeLa (cervical) | 9.7-44.6 |
| 13 | 2-phenyl (hybridized with amine) | - | A549 (lung) | 50.56 |
| 14 | 2-phenyl (hybridized with amine) | - | HepG2 (liver) | 51.52 |
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis of the core scaffold and key biological assays.
Synthesis of N-Phenylimidazo[1,2-a]pyridine-3-carboxamides
The synthesis of N-Phenylimidazo[1,2-a]pyridine-3-carboxamides is typically achieved through a multi-step process, starting with the construction of the imidazo[1,2-a]pyridine core, followed by amide coupling.
Step 1: Synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
-
Cyclocondensation: To a solution of 2-amino-4-picoline in a suitable solvent such as ethanol, add an equimolar amount of ethyl 2-chloroacetoacetate.[6]
-
Reflux the reaction mixture for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of ethanol and an aqueous solution of lithium hydroxide (LiOH).[6]
-
Stir the mixture at room temperature for 12-24 hours.
-
Acidify the reaction mixture with hydrochloric acid (HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry to obtain 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid.
Step 2: Amide Coupling
-
To a solution of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.5 eq.) and 1-hydroxybenzotriazole (HOBt) (1.2 eq.).[17]
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired substituted aniline or benzylamine (1.0 eq.) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.).[18]
-
Continue stirring the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final N-Phenylimidazo[1,2-a]pyridine-3-carboxamide.
Biological Assays
Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis
The MIC of the synthesized compounds against M. tuberculosis H37Rv can be determined using the Microplate Alamar Blue Assay (MABA).[2][5]
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microplate, perform serial two-fold dilutions of the compound in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).[4][19] The final DMSO concentration should not exceed 1%.[2]
-
Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture and adjust the turbidity to a 1.0 McFarland standard.[2]
-
Inoculate each well with the bacterial suspension. Include a drug-free growth control and a media-only sterility control.
-
Seal the plates and incubate at 37°C for 7 days.[19]
-
After incubation, add Alamar Blue solution to each well and re-incubate for 24 hours.[2]
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[2][19]
In Vitro KRAS G12C Covalent Inhibition Assay
The ability of the compounds to covalently bind to and inhibit KRAS G12C can be assessed using a biochemical assay.[20]
-
Express and purify recombinant KRAS G12C protein.
-
In a suitable assay buffer, incubate the KRAS G12C protein with varying concentrations of the test compound.
-
The reaction can be monitored over time using techniques such as mass spectrometry to quantify the extent of covalent modification of the protein.[8]
-
Alternatively, a competition binding assay using a fluorescently labeled probe that binds to the same site can be employed. The displacement of the probe by the test compound is measured by a decrease in fluorescence.
-
The IC50 value, representing the concentration of the compound that causes 50% inhibition of probe binding or 50% covalent modification, is then calculated.
Cytotoxicity Assay
The cytotoxicity of the compounds against mammalian cells (e.g., Vero cells) is determined to assess their selectivity.[21]
-
Seed Vero cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[21]
-
The IC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated.
-
The selectivity index (SI) is determined by dividing the IC50 value against the mammalian cell line by the MIC value against M. tuberculosis. A higher SI value indicates greater selectivity for the bacterial target.
Visualization of SAR and Experimental Workflows
To visually summarize the key SAR findings and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Key Structure-Activity Relationship (SAR) insights for N-Phenylimidazo[1,2-a]pyridine-3-carboxamides.
Caption: General synthetic workflow for N-Phenylimidazo[1,2-a]pyridine-3-carboxamides.
Caption: Workflow for the biological evaluation of N-Phenylimidazo[1,2-a]pyridine-3-carboxamides.
Conclusion and Future Perspectives
The N-Phenylimidazo[1,2-a]pyridine-3-carboxamide scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive body of research on their structure-activity relationships has provided a clear roadmap for designing potent and selective inhibitors for various diseases, most notably tuberculosis and cancer.
The key takeaways from this guide are:
-
The imidazo[1,2-a]pyridine core is a privileged scaffold, with substitutions at the C2, C6, and C7 positions being critical for modulating biological activity.
-
The C3-carboxamide linker is an essential pharmacophoric element, and the nature of the N-substituent is a primary determinant of potency.
-
For antitubercular activity, electron-donating groups and halogens on the N-phenyl ring are generally favored, with the molecular target being the QcrB subunit of the electron transport chain.
-
For anticancer activity, particularly against KRAS G12C, the N-phenyl ring is functionalized with an electrophilic warhead to achieve covalent inhibition.
Future research in this area will likely focus on several key aspects. The exploration of novel substitutions on the imidazo[1,2-a]pyridine core may lead to compounds with improved pharmacokinetic profiles and enhanced potency. Further elucidation of the molecular interactions with their biological targets through structural biology and computational modeling will enable more rational drug design. Finally, the application of this versatile scaffold to other therapeutic areas, leveraging the vast chemical space accessible through its facile synthesis, holds considerable promise for the discovery of new medicines.
References
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Rapid Microbiologic and Pharmacologic Evaluation of Experimental Compounds against Mycobacterium tuberculosis. (n.d.). In PMC. Retrieved from [Link]
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Development of a microdilution method to evaluate Mycobacterium tuberculosis drug susceptibility. (n.d.). In Journal of Antimicrobial Chemotherapy. Retrieved from [Link]
- Moraski, G. C., et al. (2023). Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. Bioorganic & Medicinal Chemistry Letters, 90, 129346.
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Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. (2011). In ACS Medicinal Chemistry Letters. Retrieved from [Link]
- Wang, A., et al. (2016). Identification of N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as New Antituberculosis Agents. ACS Medicinal Chemistry Letters, 7(10), 943-947.
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Request PDF. (n.d.). Design, synthesis, and biological evaluation of 3-phenylimidazo[1,2-a]pyridine derivatives as diverse enzyme inhibitors. In ResearchGate. Retrieved from [Link]
-
Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. (n.d.). In RSC Advances. Retrieved from [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). In MDPI. Retrieved from [Link]
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Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. (2011). In ACS Publications. Retrieved from [Link]
- Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.
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Performance of a broth microdilution assay for routine minimum inhibitory concentration determination of 14 anti-tuberculous drugs against the Mycobacterium tuberculosis complex based on the EUCAST reference protocol. (n.d.). In Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
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Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
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Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. (2013). In Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. (n.d.). In NIH. Retrieved from [Link]
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Request PDF. (n.d.). Advent of Imidazo[1,2- a ]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. In ResearchGate. Retrieved from [Link]
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Request PDF. (n.d.). Prediction of QcrB Inhibition as a Measure of Antitubercular Activity with Machine Learning Protocols. In ResearchGate. Retrieved from [Link]
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Request PDF. (n.d.). Development of High‐throughput Assays for Testing of Potential Inhibitors of the Oncogenic G12C Mutant of KRas. In ResearchGate. Retrieved from [Link]
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Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (n.d.). In Chemical Methodologies. Retrieved from [Link]
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Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. (n.d.). In Chemical Methodologies. Retrieved from [Link]
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Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. (n.d.). In Chemical Review and Letters. Retrieved from [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). In PMC. Retrieved from [Link]
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Methodological & Application
Synthesis of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide: A Detailed Protocol for Drug Discovery and Medicinal Chemistry
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This application note provides a comprehensive, step-by-step protocol for the synthesis of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide, a key analog for library development in drug discovery programs. The described two-step synthetic route is robust and scalable, commencing with the construction of the imidazo[1,2-a]pyridine core via a one-pot condensation, followed by a reliable amidation protocol. This guide is intended for researchers and scientists in organic synthesis and drug development, offering in-depth technical details, mechanistic insights, and practical guidance to ensure successful synthesis and purification.
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention from the pharmaceutical industry due to their wide range of biological activities. This scaffold is present in several marketed drugs, including agents for treating insomnia and anxiety. The derivatization of the imidazo[1,2-a]pyridine core, particularly at the 3-position with a carboxamide moiety, allows for the exploration of diverse chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. N-Phenylimidazo[1,2-a]pyridine-3-carboxamide serves as a valuable building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies.
This protocol details a reliable and efficient two-step synthesis to obtain N-Phenylimidazo[1,2-a]pyridine-3-carboxamide, starting from commercially available reagents. The synthetic strategy involves:
-
Step 1: Synthesis of Ethyl imidazo[1,2-a]pyridine-3-carboxylate. This step involves the formation of the core heterocyclic system through a one-pot reaction of 2-aminopyridine with ethyl 2-chloroacetoacetate.
-
Step 2: Synthesis of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide. This final step is an amide bond formation between the synthesized ester and aniline.
Synthetic Workflow Overview
The overall synthetic pathway is depicted below. The workflow is designed for efficiency and scalability, with a focus on ease of execution in a standard laboratory setting.
Figure 1: Overall synthetic workflow for N-Phenylimidazo[1,2-a]pyridine-3-carboxamide.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Aminopyridine | ReagentPlus®, 99% | Sigma-Aldrich |
| Ethyl 2-chloroacetoacetate | 97% | Alfa Aesar |
| Sodium bicarbonate (NaHCO₃) | ≥99.5% | Fisher Scientific |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | VWR |
| Aniline | 99.5%, anhydrous | Acros Organics |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |
| Toluene | Anhydrous, 99.8% | J.T.Baker |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Ethyl acetate (EtOAc) | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Anhydrous sodium sulfate (Na₂SO₄) | Granular | EMD Millipore |
| Silica gel | 60 Å, 230-400 mesh | Sorbent Technologies |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Aminopyridine is toxic if swallowed or in contact with skin and causes serious eye irritation.[1][2][3]
-
Ethyl 2-chloroacetoacetate is a lachrymator and is corrosive. Handle with extreme care.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.
-
Aniline is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
Step 1: Synthesis of Ethyl imidazo[1,2-a]pyridine-3-carboxylate
This procedure is adapted from a convenient two-step, one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines.[4]
Reaction Mechanism: The reaction proceeds through an initial SN2 reaction between the endocyclic nitrogen of 2-aminopyridine and the α-haloketone, followed by an intramolecular condensation to form the fused imidazole ring.[5][6]
Figure 2: Reaction mechanism for the synthesis of the imidazo[1,2-a]pyridine core.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (9.41 g, 100 mmol) and ethanol (100 mL).
-
Stir the mixture at room temperature until the 2-aminopyridine is fully dissolved.
-
Slowly add ethyl 2-chloroacetoacetate (16.46 g, 100 mmol) to the solution.
-
Add sodium bicarbonate (12.6 g, 150 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (100 mL) and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to obtain Ethyl imidazo[1,2-a]pyridine-3-carboxylate as a solid.
Expected Yield: 75-85%
Characterization Data (for Ethyl imidazo[1,2-a]pyridine-3-carboxylate):
-
Appearance: Off-white to pale yellow solid.
-
1H NMR (400 MHz, CDCl3): δ 9.33 (d, J = 7.0 Hz, 1H), 7.66 (d, J = 8.9 Hz, 1H), 7.37 (ddd, J = 8.9, 6.8, 1.3 Hz, 1H), 6.97 (t, J = 6.9 Hz, 1H), 4.43 (q, J = 7.1 Hz, 2H), 1.44 (t, J = 7.1 Hz, 3H).[7]
Step 2: Synthesis of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide
This amidation is achieved by the direct reaction of the ester with aniline in the presence of a strong base.
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous toluene (40 mL).
-
Carefully add sodium hydride (60% dispersion in mineral oil, 0.88 g, 22 mmol) to the toluene and stir to create a suspension.
-
In a separate flask, dissolve aniline (1.86 g, 20 mmol) in anhydrous toluene (10 mL) and add it dropwise to the sodium hydride suspension at room temperature. Stir for 30 minutes.
-
Dissolve Ethyl imidazo[1,2-a]pyridine-3-carboxylate (1.90 g, 10 mmol) in anhydrous toluene (20 mL) and add it dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC (eluent: 1:1 ethyl acetate/hexanes).
-
After the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of ethanol (5 mL), followed by water (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 30% to 70% ethyl acetate in hexanes.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield N-Phenylimidazo[1,2-a]pyridine-3-carboxamide as a solid.
Expected Yield: 60-70%
Characterization Data (for N-Phenylimidazo[1,2-a]pyridine-3-carboxamide):
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₄H₁₁N₃O
-
Molecular Weight: 237.26 g/mol [8]
-
1H NMR (DMSO-d6, 400 MHz): δ 10.24 (s, 1H), 9.26 (d, J = 6.8 Hz, 1H), 8.10 (s, 1H), 7.72 (d, J = 7.8 Hz, 2H), 7.59 (d, J = 9.0 Hz, 1H), 7.40 (t, J = 7.8 Hz, 2H), 7.27 (t, J = 7.4 Hz, 1H), 7.15 (t, J = 7.4 Hz, 1H), 6.90 (t, J = 6.8 Hz, 1H). (Predicted, based on similar structures).
-
LC-MS (ESI): m/z = 238.1 [M+H]⁺.
Troubleshooting and Key Considerations
-
Low Yield in Step 1: Ensure the 2-aminopyridine is of high purity. The reaction is sensitive to moisture, so use anhydrous ethanol if possible. Incomplete reaction can be addressed by extending the reflux time.
-
Difficult Purification in Step 1: The product can sometimes co-elute with unreacted starting material. Careful gradient optimization during column chromatography is crucial.
-
Low Yield in Step 2: The sodium hydride must be fresh and handled under strictly anhydrous conditions. The reaction temperature is critical; ensure the mixture is refluxing.
-
Alternative Amidation: If the direct amidation of the ester proves to be low-yielding, an alternative is to first hydrolyze the ester to the carboxylic acid using LiOH in an ethanol/water mixture. The resulting carboxylic acid can then be coupled with aniline using standard peptide coupling reagents such as HATU or EDC in the presence of a base like DIPEA in a solvent like DMF.[9]
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide. By following these procedures, researchers can confidently produce this valuable compound for further investigation in their drug discovery and medicinal chemistry programs. The described methods are well-established in the literature and offer a solid foundation for the synthesis of a diverse library of analogs.
References
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Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PMC. Available at: [Link]
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Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Frontiers. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences. Available at: [Link]
-
Synthesis of 3-pyridine carboxylic acid imidazolide. PrepChem.com. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Wiley Online Library. Available at: [Link]
-
Synthesis of imidazo[1,2‐a]pyridine‐3‐carboxylates. ResearchGate. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC. Available at: [Link]
-
2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. Available at: [Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PMC. Available at: [Link]
-
CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE - Alkali Metals Limited. Available at: [Link]
-
Direct amidation of aniline and its derivatives with acetic acid catalyzed by sulfated. ResearchGate. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PMC. Available at: [Link]
-
Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. Korean Chemical Society. Available at: [Link]
-
(PDF) Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. ResearchGate. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]
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One-Pot Synthesis of Substituted Imidazo[1,2-a]pyridines: A Senior Application Scientist's Guide
Foreword: The Enduring Appeal of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the structural foundation of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] Its derivatives have found clinical applications as anxiolytics, sedatives, anticancer agents, and antiulcer drugs, including well-known pharmaceuticals like Zolpidem and Alpidem.[4][5] This wide-ranging bioactivity has cemented the imidazo[1,2-a]pyridine moiety as a focal point in medicinal chemistry and drug development.[3][6]
The drive for efficiency and sustainability in organic synthesis has propelled the development of one-pot methodologies. These approaches, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of reduced solvent waste, shorter reaction times, and higher overall yields. This guide provides an in-depth exploration of several robust and field-proven one-pot methods for the synthesis of substituted imidazo[1,2-a]pyridines, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
I. Foundational Strategy: The Three-Component Groebke–Blackburn–Bienaymé (GBB) Reaction
One of the most powerful and versatile one-pot methods for accessing 3-aminoimidazo[1,2-a]pyridine derivatives is the Groebke–Blackburn–Bienaymé (GBB) reaction.[5] This multicomponent reaction (MCR) elegantly combines a 2-aminopyridine, an aldehyde, and an isocyanide in a single pot to construct the desired heterocyclic core.[4][7] The reaction proceeds through a series of sequential steps, initiated by the formation of an imine from the 2-aminopyridine and the aldehyde. Subsequent nucleophilic attack by the isocyanide, followed by an intramolecular cyclization and tautomerization, yields the final product.
Visualizing the GBB Reaction Mechanism
Caption: Generalized mechanism of the Groebke–Blackburn–Bienaymé reaction.
Protocol 1: Microwave-Assisted GBB Reaction for Rapid Synthesis
Microwave irradiation has been shown to significantly accelerate the GBB reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[2] This protocol details a microwave-assisted, catalyst-free approach.
Materials:
-
Substituted 2-aminopyridine (1.0 mmol)
-
Aromatic or aliphatic aldehyde (1.0 mmol)
-
Isocyanide (e.g., tert-butyl isocyanide) (1.0 mmol)
-
Methanol (3 mL)
-
Microwave reactor vials (10 mL)
Procedure:
-
To a 10 mL microwave reactor vial, add the substituted 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), the isocyanide (1.0 mmol), and methanol (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 60°C for 30 minutes.[2]
-
After the reaction is complete, cool the vial to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to afford the desired 3-aminoimidazo[1,2-a]pyridine.
Expert Insight: The choice of isocyanide can significantly impact the reaction outcome. Sterically hindered isocyanides like tert-butyl isocyanide often provide cleaner reactions and higher yields. For less reactive aldehydes, extending the reaction time or increasing the temperature may be necessary.
II. The Classic Yet Effective: Condensation with α-Halocarbonyls
A cornerstone in the synthesis of imidazo[1,2-a]pyridines is the condensation of 2-aminopyridines with α-halocarbonyl compounds, such as α-haloketones or α-haloesters.[1][4][5] This method is valued for its reliability and the commercial availability of a wide range of starting materials. The reaction proceeds via an initial SN2 reaction where the pyridine nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl, followed by an intramolecular cyclization and dehydration.
Visualizing the Condensation and Cyclization Workflow
Caption: Workflow for the synthesis via α-halocarbonyl condensation.
Protocol 2: Environmentally Benign, Catalyst-Free Synthesis under Microwave Irradiation
This protocol leverages the benefits of microwave heating in a green solvent system, avoiding the need for a catalyst and minimizing environmental impact.[8]
Materials:
-
Substituted 2-aminopyridine (1.0 mmol)
-
α-Bromoketone (1.0 mmol)
-
Isopropanol (IPA)-Water (1:1, 4 mL)
-
Microwave reactor vials (10 mL)
Procedure:
-
In a 10 mL microwave reactor vial, combine the substituted 2-aminopyridine (1.0 mmol) and the α-bromoketone (1.0 mmol).
-
Add the IPA-Water (1:1, 4 mL) solvent mixture to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100°C for 10-15 minutes.[8]
-
Monitor the reaction completion using TLC.
-
After cooling, the product may precipitate. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Expert Insight: The use of α-bromoketones is common, but α-chloroketones can also be used, though they may require slightly longer reaction times or higher temperatures due to the lower reactivity of the C-Cl bond.[1] This method is highly efficient for a wide range of substituted 2-aminopyridines and α-bromoketones.[8]
III. Copper-Catalyzed Three-Component Synthesis: An A³-Coupling Approach
Transition-metal catalysis, particularly with copper, has opened new avenues for the one-pot synthesis of imidazo[1,2-a]pyridines.[9][10] A notable example is the A³-coupling (Aldehyde-Alkyne-Amine) reaction, which brings together a 2-aminopyridine, an aldehyde, and a terminal alkyne.[11] This method is advantageous for its high atom economy and the ability to introduce diverse substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine core.
Protocol 3: Green A³-Coupling in Aqueous Micellar Media
This protocol employs a copper(II)-ascorbate catalytic system in an aqueous solution of sodium dodecyl sulfate (SDS), which forms micelles that act as nano-reactors, promoting the reaction in a green solvent.[11]
Materials:
-
Substituted 2-aminopyridine (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (10 mol %)
-
Sodium ascorbate (20 mol %)
-
Sodium dodecyl sulfate (SDS) (10 mol %)
-
Water (2 mL)
-
Round-bottom flask (10 mL)
Procedure:
-
In a 10 mL round-bottom flask, dissolve SDS (10 mol %) in water (2 mL) with vigorous stirring for 5 minutes to form a micellar solution.
-
To this solution, add the 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), CuSO₄·5H₂O (10 mol %), and sodium ascorbate (20 mol %).
-
Finally, add the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Stir the reaction mixture at 50°C for 6–16 hours. Monitor the progress of the reaction by TLC.[11]
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product from the aqueous phase with ethyl acetate (2 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel.
Expert Insight: The sodium ascorbate is crucial as it reduces Cu(II) to the active Cu(I) species in situ. The use of a slight excess of the alkyne component helps to drive the reaction to completion. This method is particularly attractive for its operational simplicity and adherence to green chemistry principles.[11]
IV. Comparative Analysis of One-Pot Methodologies
To aid in the selection of the most appropriate synthetic route, the following table summarizes the key features of the detailed protocols.
| Feature | Protocol 1: GBB (Microwave) | Protocol 2: α-Halocarbonyl (Microwave) | Protocol 3: A³-Coupling (Aqueous) |
| Reactants | 2-Aminopyridine, Aldehyde, Isocyanide | 2-Aminopyridine, α-Haloketone | 2-Aminopyridine, Aldehyde, Alkyne |
| Catalyst | None | None | CuSO₄/Sodium Ascorbate |
| Solvent | Methanol | IPA-Water | Water with SDS |
| Conditions | 60°C, 30 min, Microwave | 100°C, 10-15 min, Microwave | 50°C, 6-16 h, Conventional Heating |
| Key Advantages | Rapid access to 3-amino derivatives | High reliability, readily available starting materials | High atom economy, green solvent |
| Yields | Good to Excellent (up to 89%)[2] | Excellent (up to 99%)[4] | Good[11] |
V. Conclusion and Future Perspectives
The one-pot synthesis of substituted imidazo[1,2-a]pyridines has evolved significantly, with a strong emphasis on efficiency, diversity, and sustainability. The Groebke–Blackburn–Bienaymé reaction, condensation with α-halocarbonyls, and copper-catalyzed A³-coupling represent just a fraction of the innovative strategies available to synthetic chemists.[3][6] The integration of enabling technologies like microwave irradiation and the adoption of green chemistry principles are paving the way for even more elegant and environmentally responsible synthetic routes. As the demand for novel therapeutic agents continues to grow, the development of robust and versatile one-pot methods for constructing privileged scaffolds like imidazo[1,2-a]pyridine will remain a critical area of research.
References
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
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Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Center for Biotechnology Information. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
-
Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. Available at: [Link]
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Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available at: [Link]
-
Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Bentham Science. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]
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Ultrasound-Mediated Green Synthesis of Imidazo[1,2-a]pyridines and Imidazo[2,1-b]thiazoles through C(sp3)−H Functionalization of Ketones. Thieme Connect. Available at: [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Wiley Online Library. Available at: [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. Available at: [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. Available at: [Link]
-
(PDF) Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. ResearchGate. Available at: [Link]
-
Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. Available at: [Link]
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Application Notes and Protocols: N-Phenylimidazo[1,2-a]pyridine-3-carboxamide in Medicinal Chemistry
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "privileged" nature.[1][2] This designation stems from its presence in numerous marketed drugs and its ability to interact with a wide array of biological targets.[1][3][4] Marketed drugs such as zolpidem, alpidem, and olprinone feature this core structure, highlighting its therapeutic relevance.[1][5] The scaffold's synthetic tractability and diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, have fueled extensive research into its derivatives.[3][4][5]
This application note focuses specifically on the N-Phenylimidazo[1,2-a]pyridine-3-carboxamide subclass. The introduction of a carboxamide linkage at the C3 position and a phenyl group provides a versatile platform for probing structure-activity relationships (SAR) and developing novel therapeutic agents. This guide will provide an in-depth overview of the synthesis, biological applications, and detailed experimental protocols relevant to this promising class of compounds.
I. Synthesis of the N-Phenylimidazo[1,2-a]pyridine-3-carboxamide Scaffold
The synthesis of N-Phenylimidazo[1,2-a]pyridine-3-carboxamides typically follows a multi-step sequence, beginning with the construction of the core imidazo[1,2-a]pyridine ring system. Numerous synthetic strategies have been developed to access this scaffold, often starting from readily available 2-aminopyridines.[6][7][8]
Protocol 1: General Synthesis of the Imidazo[1,2-a]pyridine Core
This protocol outlines a common and efficient method for the synthesis of the imidazo[1,2-a]pyridine core via the condensation of a 2-aminopyridine with an α-haloketone.
Materials:
-
Substituted 2-aminopyridine
-
Substituted α-bromoacetophenone
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
-
To a solution of the substituted 2-aminopyridine (1.0 eq) in ethanol, add the substituted α-bromoacetophenone (1.0 eq).
-
Add sodium bicarbonate (1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylimidazo[1,2-a]pyridine derivative.
Causality: The 2-aminopyridine acts as a binucleophile. The amino group initially displaces the bromide from the α-bromoacetophenone, followed by an intramolecular cyclization of the pyridine nitrogen onto the carbonyl carbon, which after dehydration, forms the fused imidazo[1,2-a]pyridine ring system. Sodium bicarbonate acts as a base to neutralize the HBr formed during the reaction.
Protocol 2: Amidation at the C3-Position
Once the 2-phenylimidazo[1,2-a]pyridine core is synthesized, the C3-carboxamide functionality can be introduced through various methods. One common approach involves a Vilsmeier-Haack type formylation followed by oxidation and amidation. A more direct approach involves the aminocarbonylation of a 3-halo-imidazo[1,2-a]pyridine. An alternative and often high-yielding method is the coupling of a C3-carboxylic acid derivative with an appropriate aniline.
Materials:
-
2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid
-
Substituted aniline
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.
-
Add the coupling agent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the substituted aniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired N-phenylimidazo[1,2-a]pyridine-3-carboxamide.
Causality: The coupling agent activates the carboxylic acid to form a highly reactive intermediate (e.g., an active ester). The aniline then acts as a nucleophile, attacking the activated carbonyl to form the stable amide bond. The base is required to neutralize any acidic byproducts and to facilitate the reaction.
II. Key Therapeutic Applications and Biological Activities
N-Phenylimidazo[1,2-a]pyridine-3-carboxamide derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery in several therapeutic areas.
A. Anticancer Activity
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in the design of anticancer agents.[9] Derivatives of N-phenylimidazo[1,2-a]pyridine-3-carboxamide have shown potent cytotoxic effects against various cancer cell lines, including lung, liver, and breast cancer.[10]
Mechanism of Action: The anticancer activity of these compounds is often attributed to the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis. Some reported mechanisms include:
-
Kinase Inhibition: Many kinases are crucial for cancer cell signaling, and imidazo[1,2-a]pyridine derivatives have been identified as potent kinase inhibitors.[4][11]
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain derivatives have been shown to inhibit tubulin polymerization.[11]
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.
-
Modulation of STAT3/NF-κB Signaling: Some derivatives have been shown to exert anti-inflammatory and anticancer effects by modulating the STAT3/NF-κB signaling pathway.[12]
Workflow for Anticancer Activity Screening:
Caption: Inhibition of the COX-2 pathway by N-phenylimidazo[1,2-a]pyridine-3-carboxamide derivatives.
D. Other Biological Activities
-
Ligands for Benzodiazepine Receptors: Certain derivatives have shown high affinity and selectivity for peripheral benzodiazepine receptors (PBR), now known as the translocator protein (TSPO). [13][14]These compounds have been investigated for their potential in neurosteroidogenesis and as imaging agents. [14][15]* Antibacterial and Antifungal Activity: The broader class of imidazo[1,2-a]pyridines has been evaluated for activity against various bacterial and fungal pathogens. [16][17]
III. Structure-Activity Relationship (SAR) Insights
The biological activity of N-phenylimidazo[1,2-a]pyridine-3-carboxamides can be finely tuned by modifying different parts of the molecule.
Key SAR Observations:
-
Substituents on the Imidazo[1,2-a]pyridine Core: Methyl groups at positions 2 and 7 have been shown to be beneficial for antimycobacterial activity. [18]Lipophilic substituents at position 8 are crucial for high affinity and selectivity towards PBR. [14]* Substituents on the N-Phenyl Ring: For COX-2 inhibition, a methylsulfonyl group on the phenyl ring has been found to be important for binding to the secondary pocket of the enzyme's active site. [12][19]For antimycobacterial activity, electron-donating groups on the benzene ring can enhance potency. [20]* The Carboxamide Linker: The nature of the linker between the imidazo[1,2-a]pyridine core and the N-phenyl ring can influence activity. For example, an N-[2-(piperazin-1-yl)ethyl] moiety has been identified as a promising alternative linker for antimycobacterial compounds. [20]
Conclusion
The N-phenylimidazo[1,2-a]pyridine-3-carboxamide scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its synthetic accessibility, coupled with a broad spectrum of biological activities, makes it an attractive area of research for medicinal chemists. The protocols and information provided in this application note offer a comprehensive guide for researchers and drug development professionals interested in exploring the potential of this important class of compounds. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to unlock their full therapeutic potential.
References
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- Various Authors. (2025). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022).
- Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry.
- Various Authors. (n.d.).
- Various Authors. (n.d.). N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide. NIH.
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- Various Authors. (n.d.). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. NIH.
- Ananthan, S., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. NIH.
- Various Authors. (2015). 2-Phenylimidazo[1,2-a]pyridine-containing ligands of the 18-kDa translocator protein (TSPO) behave as agonists and antagonists of steroidogenesis in a mouse leydig tumor cell line. PubMed.
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Application Notes and Protocols for Anlotinib (N-Phenylimidazo[1,2-a]pyridine-3-carboxamide), a Multi-Target Kinase Inhibitor
Section 1: Introduction and Scientific Background
Anlotinib, chemically known as N-Phenylimidazo[1,2-a]pyridine-3-carboxamide, is a novel, orally administered small-molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs).[1][2] It was developed to simultaneously inhibit key pathways involved in tumor angiogenesis, proliferation, and metastasis.[1] Its broad-spectrum activity has established it as a significant agent in oncology research and clinical practice.
Initially gaining approval from the China Food and Drug Administration (CFDA) as a third-line treatment for advanced non-small-cell lung cancer (NSCLC), Anlotinib's therapeutic potential is under active investigation across a wide range of malignancies, including soft tissue sarcoma, medullary thyroid carcinoma, and metastatic renal cell carcinoma.[1][3][4]
From a research perspective, Anlotinib serves as a powerful tool for dissecting the complexities of tumor angiogenesis and signaling. Its ability to potently inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR) allows for the comprehensive study of anti-angiogenic strategies and the mechanisms of resistance to single-target therapies.[5][6] These application notes provide a detailed overview of the core mechanisms of Anlotinib and present robust protocols for its application in preclinical cancer research.
Section 2: Mechanism of Action
The efficacy of Anlotinib stems from its high-affinity binding to the ATP-binding pocket of several key receptor tyrosine kinases, preventing their phosphorylation and subsequent activation of downstream signaling cascades.[7][8]
Primary Kinase Targets: Anlotinib is designed to primarily inhibit a specific cluster of pro-angiogenic and oncogenic kinases:
-
VEGF Receptors (VEGFR1, VEGFR2, VEGFR3): Inhibition of VEGFR2 is the predominant mechanism for Anlotinib's potent anti-angiogenic effects.[8][9] It blocks VEGF-stimulated endothelial cell proliferation, migration, and formation of capillary-like structures.[7]
-
FGF Receptors (FGFR1, FGFR2, FGFR3, FGFR4): By targeting FGFR, Anlotinib can overcome resistance mechanisms where tumors upregulate FGF signaling to escape anti-VEGF therapy.[6][10]
-
PDGF Receptors (PDGFRα, PDGFRβ): Inhibition of PDGFR signaling disrupts the recruitment of pericytes that stabilize newly formed blood vessels, further contributing to the anti-angiogenic effect.[6][11]
-
Other Key Kinases: Anlotinib also demonstrates inhibitory activity against c-Kit and Ret, which are implicated in the progression of various tumors.[1][12]
This multi-targeted approach leads to the disruption of critical downstream signaling pathways, most notably the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways, which are central to cell survival, proliferation, and angiogenesis.[9][10][11]
Table 1: Inhibitory Activity of Anlotinib Against Key Kinases
| Kinase Target | IC₅₀ (nmol/L) | Primary Cellular Process | Reference |
| VEGFR2 (KDR) | < 1 | Angiogenesis, Endothelial Cell Survival | [8] |
| PDGFRβ | 11 | Pericyte Recruitment, Angiogenesis | [11] |
| FGFR1 | 16 | Angiogenesis, Tumor Proliferation | [11] |
| c-Kit | 15 | Tumor Proliferation, Hematopoiesis | [1] |
| RET | 23 | Oncogenic Signaling | [12] |
Section 3: Preclinical In Vitro Applications & Protocols
A series of well-defined in vitro assays are essential to characterize the biological effects of Anlotinib. The following protocols are designed to be robust and reproducible for evaluating its anti-angiogenic and anti-proliferative activities.
Protocol 3.1: Cell Viability Assay on Cancer and Endothelial Cells
Rationale: This protocol determines the concentration-dependent cytotoxic or cytostatic effect of Anlotinib. It is crucial to test both cancer cell lines (to assess direct anti-tumor effects) and endothelial cells like Human Umbilical Vein Endothelial Cells (HUVECs) to measure anti-angiogenic activity.[7][13]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7) or HUVECs
-
Complete culture medium
-
96-well cell culture plates
-
Anlotinib hydrochloride
-
DMSO (for stock solution)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000–8,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of Anlotinib in DMSO. Create a series of 2x working concentrations in culture medium via serial dilution. Scientist's Note: The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent toxicity.
-
Treatment: Remove the medium from the wells and add 100 µL of the Anlotinib dilutions (or vehicle control, medium with 0.1% DMSO).[5] Include wells with medium only as a blank control.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO₂.
-
Viability Measurement (CCK-8): Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[5]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of Anlotinib concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 3.2: Endothelial Cell Tube Formation Assay
Rationale: This assay models the differentiation of endothelial cells into capillary-like structures, a critical step in angiogenesis. Anlotinib's ability to inhibit VEGFR2 signaling is expected to potently disrupt this process.[7][8]
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Matrigel® Basement Membrane Matrix
-
Pre-chilled 96-well plate
-
Anlotinib hydrochloride
Procedure:
-
Plate Coating: Thaw Matrigel on ice overnight. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate. Expert Tip: Avoid introducing bubbles. Work quickly as Matrigel solidifies rapidly at room temperature.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Preparation: Harvest HUVECs and resuspend them in serum-free medium at a density of 2 x 10⁵ cells/mL.
-
Treatment: In separate tubes, pre-incubate the cell suspension with various concentrations of Anlotinib or vehicle control (DMSO) for 30 minutes at 37°C.
-
Seeding: Carefully seed 100 µL of the treated HUVEC suspension (20,000 cells) onto the surface of the solidified Matrigel.
-
Incubation: Incubate at 37°C, 5% CO₂ for 4-12 hours. Monitor tube formation periodically under a microscope.
-
Imaging and Analysis: Capture images of the tube network using a light microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using software like ImageJ.
Protocol 3.3: Western Blot Analysis of Target Phosphorylation
Rationale: This protocol provides direct evidence of target engagement by measuring the phosphorylation status of Anlotinib's target kinases (e.g., VEGFR2) and downstream effectors (e.g., ERK, Akt).[9][11] A reduction in the phosphorylated form of a protein upon treatment indicates successful inhibition.
Materials:
-
HUVECs or other relevant cell lines
-
Serum-free medium
-
Recombinant human VEGF (for stimulation)
-
Anlotinib hydrochloride
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Starvation: Grow cells to 80-90% confluency. Serum-starve the cells for 12-24 hours to reduce basal kinase activity.
-
Inhibitor Pre-treatment: Treat the starved cells with various concentrations of Anlotinib or vehicle control for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with an appropriate ligand (e.g., 50 ng/mL VEGF for HUVECs) for 5-15 minutes to induce target phosphorylation.[11]
-
Cell Lysis: Immediately place the plate on ice, wash cells with ice-cold PBS, and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[5]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody (e.g., anti-p-VEGFR2) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Add chemiluminescent substrate and capture the signal.[5] Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the degree of inhibition.
Section 4: Preclinical In Vivo Applications & Protocols
In vivo studies are critical for evaluating the therapeutic efficacy and tolerability of Anlotinib in a physiological context. Xenograft models are the standard for this purpose.[5][9]
Protocol 4.1: Tumor Xenograft Efficacy Study
Rationale: This protocol assesses the ability of orally administered Anlotinib to inhibit tumor growth in immunocompromised mice bearing human tumor xenografts. Key readouts are tumor volume, animal weight (as a measure of toxicity), and post-study analysis of the tumor tissue.[5][14]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Tumor cells for injection
-
Anlotinib hydrochloride
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Digital calipers, animal balance
-
Gavage needles
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10⁶ cells in 100 µL PBS/Matrigel mix) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: Volume = (Length x Width²)/2.[5]
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Anlotinib low dose, Anlotinib high dose).
-
Drug Administration: Prepare Anlotinib in the vehicle at the desired concentrations (e.g., 3-6 mg/kg). Administer the drug or vehicle to the mice daily via oral gavage. Scientist's Note: Dosing schedules from clinical trials, such as two weeks on/one week off, can also be adapted for preclinical studies to assess tolerability and efficacy.[6]
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volume and body weight every 2-3 days throughout the study. A significant drop in body weight (>15-20%) is an indicator of toxicity.
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration (e.g., 21-28 days).
-
Tissue Analysis: At the endpoint, euthanize the mice, excise the tumors, and weigh them. Tumor tissue can be fixed in formalin for immunohistochemistry (e.g., CD31 for microvessel density) or snap-frozen for Western blot or genomic analysis.
References
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Anlotinib suppresses tumor progression via blocking the VEGFR2/PI3K/AKT cascade in intrahepatic cholangiocarcinoma - PubMed. (2020-07-24). PubMed. Available at: [Link]
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Anlotinib inhibits angiogenesis via suppressing the activation of VEGFR2, PDGFRβ and FGFR1. (2018-02-14). Oncotarget. Available at: [Link]
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Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PMC. (2018-09-19). National Center for Biotechnology Information. Available at: [Link]
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Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PubMed Central. (n.d.). National Center for Biotechnology Information. Available at: [Link]
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Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor - PubMed. (n.d.). PubMed. Available at: [Link]
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A phase I study of the tyrosine kinase inhibitor anlotinib combined with platinum/pemetrexed-based chemotherapy in untreated nonsquamous non-small-cell lung cancer - NIH. (n.d.). National Center for Biotechnology Information. Available at: [Link]
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Anlotinib in Extensive-Stage Small Cell Lung Cancer | CMAR - Dove Medical Press. (2022-08-02). Dove Medical Press. Available at: [Link]
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Anlotinib exhibited effective antitumor activity in vivo. (A) Timeline... - ResearchGate. (n.d.). ResearchGate. Available at: [Link]
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Anlotinib exerts potent antileukemic activities in Ph chromosome negative and positive B-cell acute lymphoblastic leukemia via perturbation of PI3K/AKT/mTOR pathway - PMC - NIH. (n.d.). National Center for Biotechnology Information. Available at: [Link]
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Anlotinib exerts anti-cancer effects in vivo. (A) Anlotinib suppresses... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Available at: [Link]
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Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma - PMC - NIH. (2021-05-20). National Center for Biotechnology Information. Available at: [Link]
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Safety, pharmacokinetics, and antitumor properties of anlotinib, an oral multi-target tyrosine kinase inhibitor, in patients with advanced refractory solid tumors - NIH. (2016-10-04). National Center for Biotechnology Information. Available at: [Link]
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Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PubMed. (2018-09-19). PubMed. Available at: [Link]
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In vivo Experiment of AML. (n.d.). Dove Medical Press. Available at: [Link]
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Long-term survival with anlotinib as a front-line treatment in an elderly NSCLC patient. (2023-04-06). Frontiers. Available at: [Link]
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Synergizing Success: The Role of Anlotinib Combinations in Advanced Non-Small Cell Lung Cancer Treatment - PubMed Central. (2025-04-16). National Center for Biotechnology Information. Available at: [Link]
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Anlotinib inhibits the proliferation, migration and invasion, and induces apoptosis of breast cancer cells by downregulating TFAP2C - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Available at: [Link]
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Application Notes and Protocols for N-Phenylimidazo[1,2-a]pyridine-3-carboxamide Derivatives as Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Frontier in the Fight Against Tuberculosis
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1][2] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has rendered many existing treatments ineffective, creating an urgent need for novel antitubercular agents with new mechanisms of action.[3][4] The imidazo[1,2-a]pyridine scaffold has emerged as a promising chemotype in TB drug discovery, with several derivatives demonstrating potent activity against both drug-susceptible and drug-resistant Mtb strains.[1][2]
This guide provides a comprehensive overview of the synthesis, in vitro evaluation, and in vivo assessment of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide derivatives as a promising class of antitubercular agents. The protocols and application notes detailed herein are intended to provide researchers with a robust framework for the discovery and development of new drug candidates based on this scaffold.
Chemical Synthesis: Building the Core Scaffold
The synthesis of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide derivatives is typically achieved through a multi-step process that is both versatile and amenable to the generation of diverse libraries for structure-activity relationship (SAR) studies.[5][6] The general synthetic route involves the initial construction of the imidazo[1,2-a]pyridine core, followed by amidation to introduce the N-phenylcarboxamide moiety.
Protocol 1: General Synthesis of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide Derivatives
This protocol outlines a common and effective method for the synthesis of the target compounds.
Step 1: Synthesis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylates
-
To a solution of a substituted 2-aminopyridine in a suitable solvent such as dimethylformamide (DMF), add an equimolar amount of ethyl 2-chloroacetoacetate.[5][6]
-
The reaction mixture is then heated to reflux for a specified period, typically 12-24 hours, to facilitate the cyclization and formation of the imidazo[1,2-a]pyridine ring system.[6]
-
Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by precipitation with water, followed by filtration and washing with a suitable solvent like ethanol to yield the ethyl imidazo[1,2-a]pyridine-3-carboxylate intermediate.
Step 2: Hydrolysis to Imidazo[1,2-a]pyridine-3-carboxylic Acid
-
The ethyl ester from the previous step is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of ethanol and water.[5][6]
-
The reaction mixture is stirred at room temperature or gently heated until the hydrolysis is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction is then acidified with a dilute acid (e.g., HCl) to precipitate the carboxylic acid, which is collected by filtration, washed with water, and dried.[5]
Step 3: Amidation to N-Phenylimidazo[1,2-a]pyridine-3-carboxamides
-
The imidazo[1,2-a]pyridine-3-carboxylic acid is dissolved in a suitable aprotic solvent like dichloromethane (DCM) or DMF.
-
A coupling agent, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) or N,N'-dicyclohexylcarbodiimide (DCC), and an activating agent like 1-hydroxybenzotriazole (HOBt) are added to the solution.[6]
-
The appropriate substituted aniline is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours.
-
The final product is isolated by extraction and purified by column chromatography on silica gel to afford the desired N-Phenylimidazo[1,2-a]pyridine-3-carboxamide derivative.
Caption: General synthetic workflow for N-Phenylimidazo[1,2-a]pyridine-3-carboxamides.
In Vitro Evaluation: Assessing Antitubercular Potency and Selectivity
The initial screening of newly synthesized compounds involves a series of in vitro assays to determine their antitubercular activity and cytotoxicity. This dual assessment is crucial for identifying candidates with a favorable therapeutic index.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of a compound that inhibits the visible growth of Mtb. The Microplate Alamar Blue Assay (MABA) is a widely used, rapid, and reliable method for determining the MIC of antitubercular compounds.[6][7]
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microplate, perform two-fold serial dilutions of the compound in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).[8]
-
Inoculate each well with a standardized suspension of Mtb H37Rv to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[8]
-
Include positive (no drug) and negative (no bacteria) control wells.
-
Incubate the plates at 37°C for 7-14 days.[8]
-
After incubation, add Alamar Blue reagent to each well and incubate for another 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[6]
Protocol 3: Cytotoxicity Assessment
To evaluate the selectivity of the compounds, their cytotoxicity against mammalian cell lines is determined. The MTT assay is a common method for this purpose, measuring the metabolic activity of cells as an indicator of viability.
-
Seed a mammalian cell line (e.g., VERO or HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.[2][4]
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.[4]
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated controls.
The selectivity index (SI) is then calculated as the ratio of CC50 to MIC (SI = CC50/MIC). A higher SI value indicates greater selectivity of the compound for Mtb over mammalian cells.
| Compound | MIC against Mtb H37Rv (µM) | CC50 against VERO cells (µM) | Selectivity Index (SI) | Reference |
| Derivative A | 0.05 | >128 | >2560 | [2] |
| Derivative B | 0.4 | >128 | >320 | [2] |
| Derivative C | 1.9 | >128 | >67 | [2] |
| Isoniazid | 0.2 | >200 | >1000 | [6] |
Table 1: Example of in vitro activity and cytotoxicity data for hypothetical N-Phenylimidazo[1,2-a]pyridine-3-carboxamide derivatives.
Mechanism of Action: Unraveling the Molecular Target
A key aspect of developing novel antitubercular agents is understanding their mechanism of action. For several potent imidazo[1,2-a]pyridine derivatives, the target has been identified as QcrB, a subunit of the cytochrome bcc complex in the electron transport chain.[6][9] Inhibition of QcrB disrupts the synthesis of ATP, leading to bacterial cell death.[10]
Caption: Proposed mechanism of action for antitubercular imidazo[1,2-a]pyridine derivatives.
In Vivo Efficacy: Evaluation in Murine Models of Tuberculosis
Promising candidates from in vitro studies must be evaluated for their efficacy in animal models of TB. The murine model is a well-established and widely used preclinical model for this purpose.[11]
Protocol 4: Murine Model of Chronic Tuberculosis Infection
-
Infection: BALB/c or C57BL/6 mice are infected with a low dose of Mtb H37Rv via the aerosol route to establish a chronic infection in the lungs.[11]
-
Treatment: After a pre-determined period to allow the infection to establish (typically 2-4 weeks), treatment with the test compound is initiated. The compound is usually administered daily or five times a week by oral gavage.[11]
-
Assessment: At various time points during and after treatment, cohorts of mice are euthanized, and the bacterial load in the lungs and spleen is determined by plating serial dilutions of tissue homogenates on Middlebrook 7H11 agar.
-
Endpoints: The primary endpoint is the reduction in bacterial CFU in the lungs and spleen compared to untreated control mice. Relapse studies can also be conducted by holding a cohort of treated mice for a period after the cessation of treatment to assess the sterilizing activity of the compound.
Caption: Workflow for assessing the in vivo efficacy of antitubercular agents in a murine model.
Conclusion and Future Directions
N-Phenylimidazo[1,2-a]pyridine-3-carboxamide derivatives represent a highly promising class of antitubercular agents with potent activity against drug-resistant strains of Mtb. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of novel analogues. Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to identify candidates with the potential for clinical development. A thorough understanding of their mechanism of action and resistance mechanisms will be crucial for their successful translation into new therapies to combat the global threat of tuberculosis.
References
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Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed. Available at: [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. Available at: [Link]
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Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC - NIH. Available at: [Link]
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In Vitro and In Vivo Modeling of Tuberculosis Drugs and its Impact on Optimization of Doses and Regimens. Bentham Science. Available at: [Link]
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Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis. American Society for Microbiology. Available at: [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. Available at: [Link]
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Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. PubMed. Available at: [Link]
-
Identification of N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as New Antituberculosis Agents. NIH. Available at: [Link]
-
Advancing Preclinical Tuberculosis Research: An expert End-to-End TB Platform Within a Global Organization. Evotec. Available at: [Link]
-
One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics. Frontiers. Available at: [Link]
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In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Host bioenergetic parameters reveal cytotoxicity of anti-tuberculosis drugs undetected using conventional viability assays. bioRxiv. Available at: [Link]
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Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays. ASM Journals. Available at: [Link]
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Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers. Available at: [Link]
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Screening and Evaluation of Anti-Tuberculosis Compounds. Creative Diagnostics. Available at: [Link]
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Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives. PubMed. Available at: [Link]
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In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. NIH. Available at: [Link]
-
Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. NIH. Available at: [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. Available at: [Link]
-
In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. Frontiers. Available at: [Link]
-
Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives. ResearchGate. Available at: [Link]
-
Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. Royal Society of Chemistry. Available at: [Link]
-
Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. NIH. Available at: [Link]
-
Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PubMed. Available at: [Link]
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Application Note: A High-Throughput Screening Cascade for the Identification of Novel Kinase Inhibitors from N-Phenylimidazo[1,2-a]pyridine-3-carboxamide Libraries
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] This heterocyclic system is of particular interest in oncology, with many derivatives demonstrating potent inhibitory activity against various protein kinases.[3][4][5][6] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many cancers.[7] Specifically, scaffolds related to N-Phenylimidazo[1,2-a]pyridine-3-carboxamide have shown promise as inhibitors of therapeutically relevant kinases such as Anaplastic Lymphoma Kinase (ALK), Akt, and PI3K.[4][6][8][9][10]
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on establishing a robust high-throughput screening (HTS) cascade. The goal is to efficiently identify and validate potent and selective kinase inhibitors from libraries of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide compounds. We will use ALK, a receptor tyrosine kinase implicated in non-small cell lung cancer, as an exemplary target to illustrate the workflow.[8][11][12][13]
The HTS Cascade: A Multi-Step Strategy for Hit Validation
A successful HTS campaign is not a single experiment but a carefully designed sequence of assays, each with a specific purpose. This cascade approach is designed to build confidence in hits by eliminating false positives and progressively characterizing the pharmacological profile of promising compounds.
Figure 1: The High-Throughput Screening (HTS) Cascade. A logical progression from a large compound library to a small set of high-confidence, validated hits.
Part 1: Primary Screening
Objective: To rapidly and cost-effectively screen the entire compound library at a single concentration to identify initial "primary hits."
Assay Choice: Kinase-Glo® Luminescent Kinase Assay
Rationale: We have selected the Promega Kinase-Glo® assay for the primary screen.[14][15][16] This is a robust, homogeneous ("add-and-read") assay that measures kinase activity by quantifying the amount of ATP remaining in the reaction.[14] Active kinase inhibitors will prevent ATP consumption, resulting in a high luminescence signal. Its simplicity, high signal-to-background ratio, and excellent Z'-factor values make it ideal for HTS.[14]
Figure 2: Principle of the Kinase-Glo® Assay. Inhibitors block the kinase, preserving ATP, which is then used by luciferase to generate a luminescent signal.
Protocol: Primary ALK Kinase-Glo® Screen
1. Reagent Preparation:
-
Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
ALK Enzyme: Prepare a working solution of recombinant human ALK enzyme in Assay Buffer. The final concentration should be determined empirically during assay development to achieve ~80-90% ATP consumption in the reaction.
-
Substrate: Prepare a working solution of a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in Assay Buffer.
-
ATP: Prepare a working solution in Assay Buffer. The final concentration should be at or near the Km of ALK for ATP to ensure sensitivity to ATP-competitive inhibitors.
-
Kinase-Glo® Reagent: Reconstitute according to the manufacturer's protocol.[15]
2. Assay Plate Preparation (384-well format):
-
Dispense 50 nL of test compounds (10 mM in DMSO) into assay plates using an acoustic liquid handler. This results in a final assay concentration of 10 µM.
-
Controls: Dedicate columns for controls:
- Negative Control (0% Inhibition): 50 nL of DMSO (vehicle).
- Positive Control (100% Inhibition): 50 nL of a known potent ALK inhibitor (e.g., Crizotinib) at a concentration that yields maximal inhibition (e.g., 1 µM final).[12]
3. Kinase Reaction:
-
Add 2.5 µL of ALK enzyme/substrate mix to all wells.
-
Incubate for 15 minutes at room temperature (RT).
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate for 60 minutes at RT.
4. Signal Detection:
-
Add 5 µL of Kinase-Glo® Reagent to all wells to stop the reaction and initiate luminescence.
-
Incubate for 10 minutes at RT to stabilize the signal.
-
Read luminescence on a plate reader (e.g., PerkinElmer EnVision).
5. Data Analysis and Hit Selection:
-
Quality Control: Calculate the Z'-factor for each plate using the control wells. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[17][18][19][20]
- Formula:Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|[18]
-
Normalization: Normalize the data for each plate. Percent inhibition is calculated as:
- % Inhibition = 100 * (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg)
-
Hit Threshold: A primary hit is typically defined as a compound exhibiting inhibition greater than the mean of the DMSO wells plus three times the standard deviation (3σ) of the DMSO wells.
| Parameter | Value | Rationale |
| Plate Format | 384-well | Balances throughput with reagent consumption. |
| Compound Conc. | 10 µM | A standard concentration for primary screens to identify moderately potent hits. |
| ATP Conc. | At or near Km | Maximizes sensitivity for detecting ATP-competitive inhibitors. |
| Incubation Time | 60 min | Allows for sufficient enzyme turnover while remaining in the linear range. |
| QC Metric | Z'-Factor ≥ 0.5 | Ensures the assay window is large enough to reliably distinguish hits from noise.[19][20] |
Part 2: Hit Confirmation and Potency Determination
Objective: To confirm the activity of primary hits and determine their potency by generating a dose-response curve and calculating the IC₅₀ value.
Rationale: Primary hits can be false positives due to experimental error. Re-testing from a freshly prepared sample of the original compound powder confirms the initial activity. A dose-response analysis is the first step in understanding the compound's structure-activity relationship (SAR) and provides the IC₅₀, a key measure of potency.[21][22][23]
Protocol: IC₅₀ Determination using Kinase-Glo®
-
Compound Preparation: Obtain dry powder of the primary hit compounds. Prepare a 10 mM stock in DMSO.
-
Serial Dilution: Create a 10-point, 3-fold serial dilution series for each compound, typically starting from a top concentration of 30 µM.
-
Assay Execution: Perform the Kinase-Glo® assay as described in Part 1, but instead of a single concentration, add the dilution series of each compound to the assay plate.
-
Data Analysis:
-
Calculate percent inhibition for each concentration point.
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic model (variable slope) using software like GraphPad Prism.[24][25]
-
The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.[21][22][23]
-
Part 3: Orthogonal Assay Validation
Objective: To validate confirmed hits using a different assay technology to rule out technology-specific artifacts.
Rationale: A significant source of false positives in HTS is compound interference with the assay technology itself (e.g., luciferase inhibition, light scattering).[26] An orthogonal assay, which measures the same biological endpoint (kinase inhibition) via a different detection method, is a critical step to ensure the observed activity is genuine.[27][28][29][30][31]
Assay Choice: HTRF® KinEASE™ TR-FRET Assay
Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology based on Förster Resonance Energy Transfer (FRET).[32][33][34] In this kinase assay format, a biotinylated substrate is phosphorylated by ALK. A europium cryptate-labeled anti-phospho-specific antibody (donor) and a streptavidin-conjugated acceptor fluorophore (e.g., XL665) are then added. Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal.[32][35][36] This method is less susceptible to many of the interferences that affect luminescence-based assays.[33]
Protocol: HTRF® Orthogonal Assay
-
Kinase Reaction: Perform the kinase reaction with the hit compounds (in dose-response) as described for the primary screen.
-
Detection:
-
Stop the reaction by adding a detection mix containing EDTA.
-
The detection mix also contains the HTRF reagents: Eu³⁺-cryptate labeled anti-phospho-substrate antibody and Streptavidin-XL665.[35]
-
Incubate for 60 minutes at RT to allow for antibody binding.
-
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The ratio of these signals is proportional to the amount of product formed.
-
Data Analysis: Calculate IC₅₀ values as described previously. A compound is considered a validated hit if it shows comparable potency in both the Kinase-Glo® and HTRF® assays.
Part 4: Counter-Screening and Selectivity
Objective: To identify and discard compounds that act through non-specific mechanisms.
Rationale: Some compounds, known as Pan-Assay Interference Compounds (PAINS), appear as hits in numerous HTS assays through non-specific mechanisms like chemical aggregation, redox cycling, or protein reactivity.[26][37][38][39] It is crucial to identify these "bad actors" early to avoid wasting resources.[39]
Protocol: PAINS and Interference Counter-Screens
-
Cheminformatics Filtering: Before or after the primary screen, filter the library in silico against known PAINS substructure filters.[37] This can proactively flag problematic compounds.
-
Luciferase Counter-Screen: To specifically rule out interference with the primary assay, test hit compounds in the Kinase-Glo® assay in the absence of the ALK kinase and substrate. Compounds that still inhibit the luminescent signal are direct inhibitors of the luciferase enzyme and are discarded as false positives.
-
Selectivity Profiling: To understand the specificity of the validated hits, screen them against a panel of other related kinases (e.g., other tyrosine kinases) and unrelated kinases.[40] This can be done using the same Kinase-Glo® or HTRF® formats. A desirable hit will show high potency for the target of interest (ALK) and significantly lower potency for other kinases.
Conclusion
The screening cascade detailed in this application note provides a robust and reliable framework for identifying high-quality, validated kinase inhibitors from N-Phenylimidazo[1,2-a]pyridine-3-carboxamide libraries. By systematically progressing from a high-throughput primary screen to rigorous confirmation, orthogonal validation, and counter-screening, researchers can significantly increase the probability of discovering novel lead compounds with genuine, specific activity against the target of interest. This structured approach minimizes the pursuit of artifacts and focuses resources on the most promising chemical matter for downstream drug development efforts.
References
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Title: ALK inhibitor - Wikipedia Source: Wikipedia URL: [Link]
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Title: Pan-assay interference compounds - Wikipedia Source: Wikipedia URL: [Link]
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Title: Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed Source: PubMed URL: [Link]
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Title: What are PAINS? - BIT 479/579 High-throughput Discovery Source: BIT 479/579 High-throughput Discovery URL: [Link]
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Title: What are ALK inhibitors and how do they work? - Patsnap Synapse Source: Patsnap Synapse URL: [Link]
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Title: Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed Source: PubMed URL: [Link]
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Title: Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms - PubMed Central Source: PubMed Central URL: [Link]
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Title: Using a library of Pan-Assay Interference (PAINS) small molecules to understand and improve HTS outcomes - BioAscent Source: BioAscent URL: [Link]
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Title: Z-factors - BIT 479/579 High-throughput Discovery Source: BIT 479/579 High-throughput Discovery URL: [Link]
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Title: Z-factor - Grokipedia Source: Grokipedia URL: [Link]
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Title: Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC - PubMed Central Source: PubMed Central URL: [Link]
-
Title: HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PubMed Central Source: PubMed Central URL: [Link]
-
Title: Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC - NIH Source: PubMed Central URL: [Link]
-
Title: Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms - Frontiers Source: Frontiers URL: [Link]
-
Title: Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin - Promega GmbH Source: Promega GmbH URL: [Link]
-
Title: A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays | BellBrook Labs Source: BellBrook Labs URL: [Link]
-
Title: Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy - ACS Publications Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: High-throughput screening for kinase inhibitors - PubMed Source: PubMed URL: [Link]
-
Title: Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed Source: PubMed URL: [Link]
-
Title: Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed Source: PubMed URL: [Link]
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Title: Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad Source: GraphPad URL: [Link]
-
Title: PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - NIH Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism - YouTube Source: YouTube URL: [Link]
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Title: Drug dose-response data analysis - Towards Data Science Source: Towards Data Science URL: [Link]
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Title: Z-Factor Calculator - Free Online Tool | Assay Quality Control Source: Assay Quality Control URL: [Link]
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Title: High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PubMed Central Source: PubMed Central URL: [Link]
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Title: Kinase Screening Assay Services - Reaction Biology Source: Reaction Biology URL: [Link]
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Title: Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - NIH Source: PubMed Central URL: [Link]
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Title: Kinase assay principle. The substrates used in HTRF kinase assays are... - ResearchGate Source: ResearchGate URL: [Link]
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Title: Orthogonal Assay Service - Creative Biolabs Source: Creative Biolabs URL: [Link]
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Title: On HTS: Z-factor Source: On HTS URL: [Link]
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Title: Current status of HTRF ® technology in kinase assays Source: Expert Opinion on Drug Discovery URL: [Link]
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Title: High-Throughput Screening for Kinase Inhibitors - Drug Discovery and Development Source: Drug Discovery and Development URL: [Link]
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Title: Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications Source: Journal of Medicinal Chemistry URL: [Link]
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Title: From gene to validated and qualified hits | AXXAM Source: AXXAM URL: [Link]
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Title: New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion - School of Chemistry | University of Bristol Source: Journal of Medicinal Chemistry URL: [Link]
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Title: NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA - PubMed Central Source: PubMed Central URL: [Link]
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Title: 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad Source: GraphPad URL: [Link]
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Title: Design, synthesis and biological activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new antitubercular agents - PubMed Source: PubMed URL: [Link]
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Title: N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide - NIH Source: National Institutes of Health URL: [Link]
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Title: (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate Source: ResearchGate URL: [Link]
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Title: Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets Source: Infectious Disorders - Drug Targets URL: [Link]
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Title: Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo - PubMed Source: PubMed URL: [Link]
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Application Notes & Protocols: Characterizing N-Phenylimidazo[1,2-a]pyridine-3-carboxamides in Cell-Based Assays
Introduction
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, renowned for its synthetic versatility and broad spectrum of biological activities. This structural motif is present in several marketed drugs and is a focal point in the discovery of new therapeutic agents. Derivatives of this scaffold have demonstrated a wide array of pharmacological effects, including anticancer, kinase inhibitory, and antimicrobial activities.[1][2][3] The N-Phenylimidazo[1,2-a]pyridine-3-carboxamide class, in particular, has emerged as a promising area for drug development, with studies highlighting its potent activity against cancer cell lines and various pathogens.[4][5][6]
Many imidazo[1,2-a]pyridine derivatives exert their effects by modulating key cellular signaling pathways, often through the inhibition of protein kinases.[1] Kinases, such as those in the PI3K/Akt/mTOR pathway, are critical regulators of cell survival, proliferation, and apoptosis; their dysregulation is a hallmark of many cancers.[3] Consequently, inhibitors of these pathways are a major focus of modern oncology research.[3][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-Phenylimidazo[1,2-a]pyridine-3-carboxamides in a strategic series of cell-based assays. We present a logical workflow designed to characterize the cytotoxic and mechanistic properties of these compounds, moving from broad assessments of cell viability to specific investigations of apoptosis induction and target engagement within cellular signaling cascades.
Potential Mechanism of Action: Kinase Inhibition
A common mechanism of action for this class of compounds is the inhibition of protein kinases that are crucial for cancer cell survival and proliferation. The diagram below illustrates a generalized pro-survival signaling pathway that is often targeted by small molecule inhibitors.
Caption: Generalized kinase signaling pathway targeted by inhibitors.
Recommended Experimental Workflow
A tiered approach is recommended to efficiently characterize the biological activity of novel compounds. This workflow begins with a broad assessment of antiproliferative activity and progressively narrows the focus to elucidate the specific mechanism of cell death and molecular targets.
Caption: Recommended workflow for compound characterization.
Protocol 1: Cell Proliferation and Viability Assay (MTT)
This initial assay is critical for determining the concentration-dependent cytotoxic or cytostatic effects of the compound on cancer cell lines, allowing for the calculation of an IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) value. The principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[8][9]
Materials:
-
Cancer cell lines (e.g., A375 melanoma, HeLa cervical, A549 lung).[3][9][10]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
N-Phenylimidazo[1,2-a]pyridine-3-carboxamide compound stock solution (e.g., 10 mM in DMSO).
-
DMSO (cell culture grade).
-
Sterile 96-well clear flat-bottom cell culture plates.
-
Phosphate Buffered Saline (PBS).
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium. Incubate overnight (18-24 hours) at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. A typical final concentration range would be 0.01 µM to 100 µM.
-
Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration, typically ≤0.5%).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[7]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C, or until purple formazan crystals are clearly visible under a microscope.[7][8]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[8] Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log-transformed compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50/GI50 value.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for distinguishing between different stages of cell death. It determines if the compound's cytotoxic effect is mediated through apoptosis. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[11]
Materials:
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer).[11]
-
Cells treated with the test compound at relevant concentrations (e.g., 1x and 2x IC50) and a vehicle control for an appropriate duration (e.g., 24-48 hours).
-
Ice-cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Collection: Following treatment, harvest both adherent and floating cells. For adherent cells, gently detach them using trypsin, then combine them with the cells from the supernatant to ensure all apoptotic cells are collected.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and carefully discarding the supernatant.[7][12] This step is crucial to remove any interfering media components.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[7][12]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[7][12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[12]
-
Data Interpretation: Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and define quadrants.
Caption: Quadrant analysis for Annexin V/PI flow cytometry.
Protocol 3: Cellular Kinase Pathway Analysis by Western Blot
To confirm that the compound inhibits a specific kinase pathway (e.g., Akt), Western blotting can be used to measure the phosphorylation status of the target kinase and its downstream effectors. A decrease in the ratio of phosphorylated protein to total protein indicates target engagement and inhibition.[8]
Materials:
-
Cells treated with the compound and controls.
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-total-Akt, mouse anti-β-actin).
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP).
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer containing inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[7]
-
Washing & Secondary Antibody: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20). Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[7]
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., total-Akt) and a loading control (e.g., β-actin or GAPDH).[8]
Protocol 4: Luciferase Reporter Gene Assay
This assay measures the effect of a compound on the transcriptional activity of a specific transcription factor that may be downstream of the targeted kinase pathway.[13] For example, if the compound inhibits a pathway that normally activates a pro-proliferative transcription factor, a decrease in luciferase signal would be expected.
Materials:
-
Cells suitable for transfection (e.g., HEK293T, HuH7).[14]
-
Reporter plasmid containing a promoter with binding sites for the transcription factor of interest, driving the expression of a luciferase gene (e.g., firefly luciferase).[14]
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization.[14]
-
Transfection reagent.
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect cells in a multi-well plate with the reporter plasmid and the normalization control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compound at various concentrations or a vehicle control.
-
Incubation: Incubate for a predetermined period (e.g., 18-24 hours) to allow for changes in transcription and reporter protein accumulation.[14]
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luminescence Measurement: Transfer the cell lysate to a luminometer plate. Add the firefly luciferase substrate and measure the luminescence. Then, add the Stop & Glo® reagent (which quenches the firefly signal and contains the substrate for Renilla luciferase) and measure the second luminescence.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized activity of compound-treated cells to that of vehicle-treated cells to determine the percent inhibition or activation of the transcription factor.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Antiproliferative Activity of Compound X
| Cell Line | Cancer Type | IC50 (µM) after 48h |
|---|---|---|
| A375 | Melanoma | 9.7 |
| WM115 | Melanoma | 15.2 |
| HeLa | Cervical Cancer | 21.5 |
| A549 | Lung Cancer | 44.6 |
(Hypothetical data based on ranges reported in literature[3])
Table 2: Apoptosis Induction by Compound X in A375 Cells (24h Treatment)
| Treatment | Concentration (µM) | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
|---|---|---|---|---|
| Vehicle (0.1% DMSO) | 0 | 92.1 ± 2.5 | 4.3 ± 1.1 | 3.6 ± 0.9 |
| Compound X | 10 (1x IC50) | 45.8 ± 4.1 | 35.2 ± 3.5 | 19.0 ± 2.8 |
| Compound X | 20 (2x IC50) | 18.3 ± 3.3 | 48.9 ± 5.2 | 32.8 ± 4.7 |
(Hypothetical data representing a typical pro-apoptotic compound)
References
- Benchchem. (n.d.). Application Notes and Protocols for Cell-Based Efficacy Testing of c-Kit Inhibitors.
- Benchchem. (n.d.). Application Notes and Protocols for Apoptosis Inhibition Using TC9-305.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- INiTS. (2020). Cell-based test for kinase inhibitors.
- National Institutes of Health (NIH). (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents.
- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
- Benchchem. (n.d.). Application Notes and Protocols: SRC-3 Inhibitors for Inducing Apoptosis in Cancer Cells.
- National Center for Biotechnology Information (NCBI). (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual.
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
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- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- BMG LABTECH. (2020). Kinase assays.
- MDPI. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
- MDPI. (2023). Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents: Synthesis, In Vitro Bioactivity, and In Silico Molecular Modeling Approach.
- Smolecule. (n.d.). N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide.
- PubMed Central (PMC). (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations.
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- National Institutes of Health (NIH). (n.d.). A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays.
- PubMed. (n.d.). Reporter Gene Assays to Measure FOXO-Specific Transcriptional Activity.
- National Institutes of Health (NIH). (n.d.). N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide.
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- ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
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- ResearchGate. (2025). (PDF) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
- eLife. (2022). PCR-based profiling of transcription factor activity in vivo by a virus-based reporter battery.
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ResearchGate. (n.d.). Design, synthesis, and biological evaluation of 3-phenylimidazo[1,2-a]pyridine derivatives as diverse enzyme inhibitors. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP-Jq3-bNlDRRn2UvIxq5Mp18phqC03kOenR7NnmS94MYzZa28NmTEMoJ1dW_Zi-0UKDnTCXTyDMg87MJvIGLYFj_UUWVKOJ4rZax8Xu0it86s8ia00isUNYe_LW9kVKv14Nol1xOm-R_3TsZ8oEysGW4EQAHNCC1q_0CgP59y0qsOYTXVLLC08XJVC07IuvCcD0tWLmnAmXdjyaBVIqdbXIDMLaxlScBb58JsGrqEWQgJQzE6C4dnSa1zyedNQ9VnysvVK4FJ_p8TBFciRjQtn-da8lw_-j0Ptr7TlDqCiyQ=]([Link]
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Analytical Strategies for the Quantification of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] N-Phenylimidazo[1,2-a]pyridine-3-carboxamide, a member of this class, requires robust and reliable analytical methods for its quantification in various matrices to support drug discovery, development, and quality control processes. This guide provides detailed application notes and protocols for the quantitative analysis of this compound using two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed with scientific integrity, drawing parallels from established methods for structurally related compounds such as Zolpidem and Alpidem.[2][3] We will explore the causality behind experimental choices and ground our methodologies in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5]
Introduction and Analytical Considerations
The imidazo[1,2-a]pyridine ring system is a bicyclic heteroaromatic structure that imparts specific physicochemical properties relevant to analytical method development. The presence of aromatic rings in the core structure and the N-phenyl group suggests strong ultraviolet (UV) absorbance, making HPLC-UV a viable and accessible technique for quantification. The nitrogen atoms in the imidazo[1,2-a]pyridine core are basic and can be readily protonated, which makes the molecule highly suitable for positive mode electrospray ionization (ESI) in mass spectrometry. This characteristic is fundamental to the high sensitivity and selectivity achieved with LC-MS/MS.[6]
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis. HPLC-UV is often sufficient for purity assessments and the analysis of bulk drug substances or formulated products where concentrations are high. Conversely, for determining low concentrations of the analyte in complex biological matrices (e.g., plasma, urine, tissue homogenates), the superior sensitivity and selectivity of LC-MS/MS are indispensable.[7]
Recommended Analytical Methodologies
Method 1: Quantification by Reversed-Phase HPLC with UV Detection
Principle of Causality : This method leverages the chromophoric nature of the N-Phenylimidazo[1,2-a]pyridine-3-carboxamide molecule. Reversed-phase chromatography is selected due to the compound's predominantly nonpolar character. A C18 stationary phase provides excellent hydrophobic retention. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve efficient separation and symmetrical peak shape. The addition of a small amount of acid, such as formic or trifluoroacetic acid, is crucial; it protonates the basic nitrogen atoms on the analyte, preventing peak tailing by minimizing undesirable interactions with residual silanols on the silica-based stationary phase.
Experimental Protocol: HPLC-UV
-
Materials and Reagents :
-
N-Phenylimidazo[1,2-a]pyridine-3-carboxamide reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (≥98%)
-
Ultrapure water (18.2 MΩ·cm)
-
-
Preparation of Solutions :
-
Mobile Phase A : 0.1% Formic acid in ultrapure water.
-
Mobile Phase B : 0.1% Formic acid in acetonitrile.
-
Stock Solution (1 mg/mL) : Accurately weigh and dissolve the reference standard in methanol.
-
Calibration Standards : Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase mixture (e.g., 50:50 A:B).
-
-
Instrumentation and Chromatographic Conditions :
| Parameter | Recommended Condition | Rationale |
| HPLC System | Standard HPLC with UV/DAD detector | Widely available and robust for routine analysis. |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Industry standard for nonpolar analytes. |
| Mobile Phase | Gradient or Isocratic elution with A and B | Gradient elution is preferred for complex samples to improve resolution and reduce run time. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Adjustable based on concentration and sensitivity needs. |
| Detection | UV at maximum absorbance (e.g., ~254 nm or determined by UV scan) | Maximizes signal-to-noise ratio. |
-
Data Analysis :
-
Construct a calibration curve by plotting the peak area of the analyte against its concentration.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be >0.99 for the method to be considered linear.[8]
-
Determine the concentration of the analyte in unknown samples by interpolating their peak areas from the calibration curve.
-
Visualized Workflow: HPLC-UV Analysis
Caption: General workflow for quantification by HPLC-UV.
Method 2: High-Sensitivity Quantification by LC-MS/MS
Principle of Causality : This method is the gold standard for quantifying analytes in complex biological matrices at low concentrations.[6] Its power lies in the combination of chromatographic separation (LC) with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS). The analyte is first separated from matrix components. In the mass spectrometer, it is ionized (typically via ESI+), and a specific precursor ion (the protonated molecule, [M+H]⁺) is selected. This precursor ion is then fragmented, and a specific, stable product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and dramatically reduces background noise, enabling quantification at ng/mL or even pg/mL levels.[8][9] The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.
Experimental Protocol: LC-MS/MS
-
Materials and Reagents :
-
Analyte reference standard
-
Stable isotope-labeled internal standard (IS), if available. If not, a structurally similar compound can be used.[10]
-
Acetonitrile (LC-MS grade) with 0.1% formic acid
-
Ultrapure water (LC-MS grade) with 0.1% formic acid
-
Biological matrix (e.g., blank human plasma)
-
-
Sample Preparation (Protein Precipitation) :
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[8]
-
Vortex for 1 minute, then centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to a clean vial for injection.
-
-
Instrumentation and Conditions :
| Parameter | Recommended Condition | Rationale |
| LC System | UPLC/UHPLC system | Provides better resolution and faster run times than traditional HPLC. |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Smaller particle size enhances separation efficiency. |
| Mobile Phase A | 0.1% Formic acid in water | Acid facilitates ESI+ ionization. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Mass Spec | Triple Quadrupole (QqQ) | The standard instrument for quantitative analysis using MRM. |
| Ionization | Electrospray Ionization (ESI), Positive Mode | The basic nitrogens are readily protonated. |
| MRM Transitions | To be determined by direct infusion of the analyte | Precursor ion [M+H]⁺ → Product ion. |
-
Data Analysis :
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
-
Use a weighted (1/x or 1/x²) linear regression to account for heteroscedasticity, which is common in bioanalytical data.
-
Determine the analyte concentration in unknown samples from this curve.
-
Visualized Workflow: LC-MS/MS Bioanalysis
Caption: Bioanalytical workflow using LC-MS/MS.
Method Validation: A Self-Validating System
To ensure that an analytical procedure is suitable for its intended purpose, it must be validated.[5] Validation is a systematic process that demonstrates the reliability, reproducibility, and accuracy of the method. The core validation parameters are defined by regulatory bodies like the FDA and are harmonized in the ICH Q2(R1) guideline.[4][11][12]
Visualized Logic: Core Validation Parameters
Caption: Key parameters for analytical method validation.
Summary of Validation Characteristics
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components).[5] | No significant interfering peaks at the retention time of the analyte in blank samples. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) > 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |
| Accuracy | The closeness of test results to the true value. Assessed by analyzing spiked samples at different concentrations. | Recovery of 80-120% (or 85-115% for bioanalysis). |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ for bioanalysis). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13] | Signal-to-noise ratio of 10:1; precision (RSD) ≤ 20%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition). | RSD of results should remain within acceptable limits. |
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link][4][14]
-
Yilmaz, B., & Kadioglu, Y. (2019). Development and validation of a practical analytical method for Zolpidem as a drug facilitated crime tool. ACG Publications. [Link][13]
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FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][5][11]
-
Durol, A. L., & Greenblatt, D. J. (1997). Analysis of zolpidem in human plasma by high-performance liquid chromatography with fluorescence detection: application to single-dose pharmacokinetic studies. Journal of Analytical Toxicology, 21(5), 388–392. [Link][10][15]
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EMA. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. European Medicines Agency. [Link][16]
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Cima, F. (2012). Methods for the analysis of nonbenzodiazepine hypnotic drugs in biological matrices. Bioanalysis. [Link][2][3]
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Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance? Altabrisa Group. [Link][12]
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FDA. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link][17]
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FDA. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link][18]
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ResearchGate. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link][1]
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de Paulis, T., & Kelder, J. (2012). Methods for the analysis of nonbenzodiazepine hypnotic drugs in biological matrices. Bioanalysis, 4(8), 955-975. [Link][6]
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International Journal of Innovative Science and Research Technology. (2023). Analysis of Drugs from Biological Samples. IJISRT. [Link][7]
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Application Notes and Protocols for N-Phenylimidazo[1,2-a]pyridine-3-carboxamide in Drug Discovery
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold recognized in medicinal chemistry as a "privileged structure".[1] This designation arises from its recurring presence in a multitude of biologically active compounds and marketed drugs, such as Zolpidem and Alpidem.[2][3] The fused bicyclic 5-6 ring system offers a unique three-dimensional architecture that is amenable to extensive chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2] Its synthetic accessibility and broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects, have established it as a fertile ground for the discovery of novel therapeutic agents.[2][3]
The addition of an N-phenylcarboxamide moiety at the 3-position of the imidazo[1,2-a]pyridine ring introduces a key structural element that can significantly influence the compound's biological profile. This group can participate in hydrogen bonding and other non-covalent interactions with biological targets, enhancing binding affinity and selectivity. This application note will provide a detailed guide for researchers on the synthesis, biological evaluation, and therapeutic potential of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide derivatives as a versatile scaffold for drug discovery, with a particular focus on their application as anticancer agents.
Therapeutic Potential in Oncology: Targeting Key Signaling Pathways
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant promise as anticancer agents, primarily through their ability to inhibit key molecular mechanisms involved in cancer cell proliferation, survival, and migration.[4] A notable mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[5]
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that governs cell growth, proliferation, and survival. Its aberrant activation is a frequent event in a wide range of human cancers.[6][7][8] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[6][7] These compounds typically function by competing with ATP for the binding site in the kinase domain of PI3K, thereby blocking the downstream signaling cascade. The inhibition of this pathway ultimately leads to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[6][9]
Below is a diagram illustrating the central role of the PI3K/Akt/mTOR pathway in cancer and the inhibitory action of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by N-Phenylimidazo[1,2-a]pyridine-3-carboxamide derivatives.
Experimental Protocols
The following protocols provide a representative methodology for the synthesis and in vitro anticancer evaluation of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide derivatives.
Protocol 1: Synthesis of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide
This protocol is adapted from general methods for the synthesis of imidazo[1,2-a]pyridine derivatives.[10][11]
Workflow for the Synthesis of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide
Caption: A three-step synthetic workflow for a representative N-Phenylimidazo[1,2-a]pyridine-3-carboxamide derivative.
Step 1: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
-
To a solution of 2-aminopyridine (1.0 eq) in anhydrous ethanol, add ethyl 2-chloro-3-oxobutanoate (1.1 eq).
-
Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum.
-
The crude product can be purified by recrystallization from ethanol to afford the desired ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.
Step 2: Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
-
Dissolve the ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 4-6 hours.
-
After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid (HCl) to pH 3-4.
-
The resulting precipitate is filtered, washed with cold water, and dried to yield 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
Step 3: Synthesis of 2-Methyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide
-
To a stirred solution of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add aniline (1.1 eq) to the reaction mixture and continue stirring at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-cold water.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to obtain the pure 2-methyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide.
Protocol 2: In Vitro Anticancer Activity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[12][13]
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells, A375 melanoma cells).[6][12]
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).
-
N-Phenylimidazo[1,2-a]pyridine-3-carboxamide derivatives (dissolved in DMSO to prepare stock solutions).
-
MTT solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours of incubation, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[13]
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Data Presentation: Summarizing Anticancer Activity
The in vitro anticancer activity of a series of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide derivatives can be summarized in a table for easy comparison.
| Compound ID | R1 | R2 | R3 | Cell Line | IC₅₀ (µM)[9] |
| I-1 | H | H | H | MCF-7 | 45.0 |
| I-2 | 6-Cl | H | 4-OCH₃ | MCF-7 | 11.0 |
| I-3 | 6-CH₃ | H | 4-F | A375 | 15.32 |
| I-4 | H | 2-CH₃ | H | HT-29 | 4.15 |
| I-5 | 8-Br | H | 2,4-diCl | B16F10 | 21.75 |
Note: The IC₅₀ values presented in this table are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Conclusion and Future Directions
The N-Phenylimidazo[1,2-a]pyridine-3-carboxamide scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents, particularly in the field of oncology.[2] The synthetic tractability of this scaffold allows for the generation of diverse chemical libraries, and its ability to target key signaling pathways, such as the PI3K/Akt/mTOR cascade, underscores its therapeutic potential.[6][7] The protocols outlined in this application note provide a solid foundation for researchers to synthesize and evaluate the anticancer properties of new derivatives.
Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, as well as evaluating the in vivo efficacy and safety profiles of lead compounds in preclinical animal models. Furthermore, exploring the potential of this scaffold against other therapeutic targets and disease areas is warranted, given the broad biological activities reported for imidazo[1,2-a]pyridine derivatives.[2]
References
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Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. Available at: [Link]
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Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. Available at: [Link]
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Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Semantic Scholar. Available at: [Link]
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The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry. Available at: [Link]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
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Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. Available at: [Link]
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. NIH. Available at: [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. Available at: [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ResearchGate. Available at: [Link]
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Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. NIH. Available at: [Link]
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Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. PubMed. Available at: [Link]
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A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway. Ingenta Connect. Available at: [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Royal Society of Chemistry. Available at: [Link]
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Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. NIH. Available at: [Link]
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Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Royal Society of Chemistry. Available at: [Link]
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Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate. Available at: [Link]
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Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. Available at: [Link]
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(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. Available at: [Link]
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Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. Organic Chemistry Portal. Available at: [Link]
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Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. ScienceDirect. Available at: [Link]
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Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. PubMed. Available at: [Link]
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Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. Semantic Scholar. Available at: [Link]
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Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. NIH. Available at: [Link]
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Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. Available at: [Link]
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Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. Available at: [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. NIH. Available at: [Link]
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Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. ResearchGate. Available at: [Link]
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Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide
Welcome to the technical support center for the synthesis of N-Phenylimidazo[1,2-a]pyridine-3-carboxamides. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this important scaffold. We provide in-depth, field-proven insights and troubleshooting protocols to help you improve your reaction yields and product purity.
Introduction: Navigating the Synthetic Landscape
The N-Phenylimidazo[1,2-a]pyridine-3-carboxamide core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] Its synthesis, while conceptually straightforward, often presents practical challenges that can lead to diminished yields and complex purification procedures. A prevalent and efficient synthetic strategy involves a two-stage process:
-
Formation of the Imidazo[1,2-a]pyridine Core: This is commonly achieved through a multicomponent reaction, most notably the Groebke-Blackburn-Bienaymé (GBB) reaction, which condenses a 2-aminopyridine, an aldehyde, and an isocyanide.[2][3]
-
Amide Bond Formation: The resulting 3-amino-imidazo[1,2-a]pyridine can be acylated, or more commonly, an imidazo[1,2-a]pyridine-3-carboxylic acid or its ester derivative is coupled with an aniline to form the target carboxamide. This step often utilizes carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you may encounter in both stages of this synthesis.
Part 1: Troubleshooting the Groebke-Blackburn-Bienaymé (GBB) Reaction for the Imidazo[1,2-a]pyridine Core
The GBB reaction is a powerful tool for rapidly assembling the imidazo[1,2-a]pyridine scaffold.[4] However, its efficiency can be highly dependent on substrate electronics and reaction conditions.
FAQ 1: My GBB reaction is sluggish or failing, resulting in a low yield of the 3-amino-imidazo[1,2-a]pyridine intermediate. What are the likely causes and how can I improve it?
Answer: A low-yielding GBB reaction is a frequent challenge, often stemming from issues with starting material reactivity, catalyst efficiency, or suboptimal reaction conditions.
Causality Analysis:
-
Reduced Nucleophilicity of 2-Aminopyridine: The GBB reaction is sensitive to the electronic properties of the 2-aminopyridine. The presence of electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the pyridine ring significantly decreases the nucleophilicity of both the exocyclic and endocyclic nitrogen atoms. This reduced nucleophilicity can hinder the initial imine formation with the aldehyde and the subsequent intramolecular cyclization, leading to a stalled or very slow reaction.[5][6]
-
Ineffective Catalyst: The GBB reaction is typically acid-catalyzed. The choice and concentration of the acid catalyst are critical. An inappropriate catalyst may not sufficiently activate the imine intermediate for nucleophilic attack by the isocyanide.
-
Suboptimal Solvent Choice: The polarity of the solvent plays a crucial role. Non-polar solvents often fail to promote the ionic intermediates of the GBB reaction, leading to poor conversions.[7]
-
Competing Side Reactions: Under certain conditions, particularly with aliphatic aldehydes, a competing Ugi-type four-component reaction can occur, consuming starting materials and reducing the yield of the desired GBB product.[8]
Troubleshooting Protocol:
-
Assess 2-Aminopyridine Reactivity:
-
If your 2-aminopyridine bears strong electron-withdrawing groups, be prepared for longer reaction times or the need for more forcing conditions.
-
Consider using a 2-aminopyridine with electron-donating or neutral substituents if your core scaffold allows for it, as this will generally lead to higher yields.
-
-
Optimize the Catalytic System:
-
Lewis Acids: Scandium(III) triflate (Sc(OTf)₃) is a highly effective catalyst for the GBB reaction.[2] Other rare-earth triflates such as Gd(OTf)₃ and Yb(OTf)₃ can also be excellent choices.[5]
-
Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) is a cost-effective and often highly efficient Brønsted acid catalyst for this transformation.[7]
-
Catalyst Loading: Start with a catalyst loading of 5-10 mol%. Increasing the loading to 20 mol% may be beneficial for less reactive substrates.
-
-
Select an Appropriate Solvent:
-
Polar protic solvents like methanol or ethanol are often the solvents of choice as they can facilitate proton transfer steps and stabilize ionic intermediates.[7]
-
If solubility is an issue, polar aprotic solvents like acetonitrile or DMF can be used, although protic solvents are often superior.
-
-
Consider Reaction Temperature and Time:
-
Many GBB reactions proceed well at room temperature over 12-24 hours.
-
For unreactive substrates, heating the reaction mixture to 50-80 °C or using microwave irradiation can significantly accelerate the reaction and improve yields.[5]
-
Workflow for Optimizing the GBB Reaction:
Caption: Workflow for troubleshooting low yields in the GBB reaction.
| Parameter | Recommendation for Unreactive Substrates | Rationale |
| Catalyst | Sc(OTf)₃ (10-20 mol%) or p-TsOH (20 mol%) | Stronger acid activation of the imine intermediate. |
| Solvent | Methanol or Ethanol | Polar protic solvents stabilize ionic intermediates. |
| Temperature | 50-80 °C or Microwave Irradiation | Provides energy to overcome the activation barrier. |
| Reaction Time | 24-48 hours | Allows for complete conversion of less reactive starting materials. |
Part 2: Troubleshooting Amide Bond Formation
The final step, coupling the imidazo[1,2-a]pyridine-3-carboxylic acid with an aniline derivative using a coupling agent like EDC, is another critical juncture where yields can be compromised.
FAQ 2: My EDC coupling reaction to form the N-phenyl carboxamide is giving a low yield and multiple byproducts. What's going wrong?
Answer: Low yields in EDC couplings, especially with heteroaromatic carboxylic acids and anilines, are often due to the formation of stable, unreactive byproducts and the reduced nucleophilicity of the aniline.
Causality Analysis:
-
N-Acylurea Formation: The primary side reaction in EDC couplings is the intramolecular rearrangement of the highly reactive O-acylisourea intermediate to a stable and unreactive N-acylurea.[2][9] This side reaction consumes the activated carboxylic acid and reduces the overall yield.
-
Reduced Nucleophilicity of Aniline: Similar to the GBB reaction, electron-withdrawing groups on the aniline ring decrease its nucleophilicity, making the attack on the activated carboxylic acid intermediate slow. This slow reaction provides a larger window for the O-acylisourea to rearrange to the N-acylurea.[10]
-
Hydrolysis of Activated Intermediate: The O-acylisourea intermediate is sensitive to hydrolysis, which will regenerate the starting carboxylic acid. This is a more significant issue in the presence of water.
Troubleshooting Protocol:
-
Minimize N-Acylurea Formation:
-
Use an Additive: The most effective way to prevent N-acylurea formation is to add 1-hydroxybenzotriazole (HOBt) or its analogues (e.g., Oxyma). HOBt traps the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still sufficiently reactive to couple with the aniline.[9]
-
Order of Addition: Activate the carboxylic acid first. In a flask containing your imidazo[1,2-a]pyridine-3-carboxylic acid and HOBt in an anhydrous aprotic solvent (like DMF or DCM), add EDC and stir for 15-30 minutes at 0 °C before adding the aniline.
-
-
Enhance the Reactivity of the Coupling:
-
Base: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to scavenge the HCl produced during the reaction.
-
Solvent: Anhydrous DMF is a good solvent choice as it can help to dissolve all components and facilitate the reaction.
-
Temperature: While many couplings are run at room temperature, for challenging substrates like electron-deficient anilines, gently heating the reaction to 40-50 °C after the initial activation may improve the rate of the desired amide formation.
-
-
Purification to Remove Byproducts:
-
Aqueous Workup: The water-soluble urea byproduct from EDC can be removed by washing the organic layer with dilute acid (e.g., 1M HCl) and then a saturated aqueous solution of sodium bicarbonate.
-
Chromatography: If the N-acylurea byproduct is formed, it can often be separated from the desired amide product by silica gel column chromatography. The N-acylurea is typically more polar than the target amide.
-
EDC Coupling Mechanism and Side Reaction:
Caption: Desired EDC/HOBt coupling pathway versus the N-acylurea side reaction.
| Parameter | Recommended Protocol | Rationale |
| Coupling Agents | EDC with HOBt (1.1 eq each) | HOBt traps the reactive intermediate, preventing rearrangement.[9] |
| Base | DIPEA or NMM (2-3 eq) | Non-nucleophilic base to neutralize acid without competing in the reaction. |
| Solvent | Anhydrous DMF or DCM | Good solubility for reactants and intermediates. |
| Procedure | Pre-activation of carboxylic acid for 15-30 min at 0 °C before adding aniline. | Minimizes the lifetime of the highly reactive O-acylisourea. |
Part 3: Purification Strategies
The basic nature of the imidazo[1,2-a]pyridine core can present challenges during purification.
FAQ 3: I am having difficulty purifying my final N-Phenylimidazo[1,2-a]pyridine-3-carboxamide product by column chromatography. It is streaking on the column. What can I do?
Answer: Streaking on silica gel columns is a common issue with basic compounds like imidazo[1,2-a]pyridines due to strong interactions with the acidic silanol groups on the silica surface.
Causality Analysis:
-
Acid-Base Interaction: The nitrogen atoms in the imidazo[1,2-a]pyridine ring are basic and can be protonated by the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to poor peak shape, tailing, and sometimes irreversible adsorption.[11]
Troubleshooting Protocol:
-
Modify the Mobile Phase:
-
Add a Competing Base: The most common solution is to add a small amount of a basic modifier to your eluent. Triethylamine (Et₃N) at a concentration of 0.5-1% (v/v) is very effective. The triethylamine will preferentially interact with the acidic sites on the silica, allowing your product to elute with better peak shape.[12]
-
Ammonia in Methanol: For more polar compounds, a mobile phase containing a small percentage of a 7N solution of ammonia in methanol can be used in conjunction with dichloromethane.
-
-
Use a Different Stationary Phase:
-
Amine-Functionalized Silica: Columns packed with amine-functionalized silica are commercially available and are excellent for the purification of basic compounds. The basic surface of the stationary phase minimizes the unwanted acid-base interactions.[11]
-
Alumina: Basic or neutral alumina can also be used as an alternative to silica gel.
-
-
Consider Recrystallization:
-
If your product is a solid and you have obtained a reasonably pure crude material, recrystallization can be an excellent and scalable purification method.
-
Common solvents for the recrystallization of imidazo[1,2-a]pyridine derivatives include ethanol, isopropanol, ethyl acetate, or mixtures of ethyl acetate and hexanes.[13] Experiment with different solvent systems to find the optimal conditions for your specific compound.
-
References
-
Martini, C., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. Available at: [Link]
-
Nakagawa, K., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. Available at: [Link]
-
Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. Available at: [Link]
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van der Heijden, J., et al. (2023). A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. Journal of the American Chemical Society, 145(12), 6825–6834. Available at: [Link]
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Krasavin, M. (2024). Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. Beilstein Journal of Organic Chemistry, 20, 1433–1442. Available at: [Link]
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Reekie, T. A., & Kassiou, M. (2012). The Groebke–Blackburn–Bienaymé reaction. Organic & Biomolecular Chemistry, 10(40), 8007-8010. Available at: [Link]
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Aapptec. (2021). Carbodiimides and Additives. Available at: [Link]
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Kim, J., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(24), 4469–4474. Available at: [Link]
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Lacerda, V., et al. (2022). Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au, 2(6), 514-525. Available at: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Available at: [Link]
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Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(5), 402-406. Available at: [Link]
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Vale, J. A., et al. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Available at: [Link]
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Aapptec. (n.d.). Coupling Reagents. Available at: [Link]
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Reddit. (2022). EDC-HOBt Amide coupling workup help. r/Chempros. Available at: [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. Available at: [Link]
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Kushwaha, N., & Singh, J. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1585-1588. Available at: [Link]
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Anaflous, A., et al. (2008). N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o926. Available at: [Link]
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Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Available at: [Link]
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Kumar, V., et al. (2016). Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction. Green Chemistry, 18(1), 139-144. Available at: [Link]
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Sharma, G., et al. (2014). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron Letters, 55(28), 3842-3845. Available at: [Link]
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Supporting Information for Copper- and DMF-Mediated Switchable Oxidative C-H Cyanation and Formylation of Imidazo[1,2-a]pyridines Using Ammonium Iodide. (n.d.). Available at: [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Available at: [Link]
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Santaniello, B. S., Price, M. J., & Murray, J. K. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 366-369. Available at: [Link]
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Zhu, D.-J., et al. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society, 20(3), 482-487. Available at: [Link]
-
Anaflous, A., et al. (2008). N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o926. Available at: [Link]
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Overcoming solubility issues of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide in assays
Welcome to the technical support resource for N-Phenylimidazo[1,2-a]pyridine-3-carboxamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in-vitro and in-vivo experimentation, with a specific focus on overcoming solubility issues that can impact assay validity and reproducibility.
Troubleshooting Guide: Real-Time Assay Problems
This section is formatted to address problems as they happen. Find the issue that best describes your situation to see recommended actions.
Q1: My compound precipitated immediately after I diluted my DMSO stock into aqueous assay buffer. What happened?
A: This is a classic sign of a compound "crashing out" of solution. It occurs when a compound that is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is rapidly introduced into an aqueous environment where its solubility is significantly lower. The N-Phenylimidazo[1,2-a]pyridine-3-carboxamide scaffold is a lipophilic, aromatic structure, which predicts poor aqueous solubility.[1][2]
Immediate Corrective Actions:
-
Vortex Vigorously: Immediately and vigorously vortex the solution for 30-60 seconds. Sometimes, the precipitate is a meta-stable form that can be redissolved with sufficient energy, especially if the final concentration is near its solubility limit.
-
Sonication: If vortexing fails, place the sample in a bath sonicator for 5-10 minutes. The high-frequency sound waves can break up aggregates and aid dissolution.
-
Centrifugation (for analysis only): If the precipitate is unavoidable and you need to quantify the soluble fraction, centrifuge the sample at high speed (e.g., >10,000 x g for 15 minutes) and carefully collect the supernatant for concentration analysis by HPLC-UV or a similar method. This will tell you the actual concentration of the compound you are testing. Do not proceed with the assay using the cloudy solution , as the undissolved particles will lead to highly variable and uninterpretable results.
Long-Term Solutions:
-
Reduce Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5%, as higher concentrations can have direct effects on cells or assay components.[3][4] A study on various cancer cell lines showed that DMSO concentrations as low as 0.3125% can have minimal cytotoxicity, but this is cell-type dependent.[5]
-
Modify the Dilution Method: Instead of a single large dilution step, perform a serial dilution. First, dilute the high-concentration DMSO stock into an intermediate solvent (e.g., 100% ethanol or a 50:50 mix of buffer and co-solvent) before the final dilution into the aqueous assay buffer.
-
Incorporate a Co-solvent or Solubilizer: Pre-mix your assay buffer with a solubilizing agent before adding the compound. See the detailed protocols and FAQs below for guidance on using co-solvents and cyclodextrins.
Q2: My assay results are inconsistent and have a low signal-to-noise ratio. Could this be a solubility issue?
A: Absolutely. Poor solubility is a primary cause of poor assay performance. Even if you don't see visible precipitation, the compound may be forming microscopic aggregates. These aggregates can scatter light, non-specifically inhibit enzymes, or create heterogeneous compound concentrations across a microplate, leading to high variability.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Explanation of Steps:
-
Visual Inspection: The first step is a thorough visual check. Sometimes a fine, hazy precipitate is missed.
-
Nephelometry/DLS: These techniques are highly sensitive to small particles and aggregates in solution. A nephelometric solubility assay is a standard method to quantify the solubility limit of a compound.[6]
-
Solubility Enhancement: If either visual inspection or instrumental analysis confirms precipitates or aggregates, you must reformulate your compound. Refer to the protocols on using co-solvents or cyclodextrins.
-
Other Issues: If the compound is fully dissolved, the source of variability lies elsewhere in your assay procedure (e.g., reagent stability, pipetting errors, incubation times, or plate reader settings).
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for my N-Phenylimidazo[1,2-a]pyridine-3-carboxamide stock solution?
A: For creating a high-concentration primary stock solution (typically 10-20 mM), you should use a strong organic solvent. The choice depends on the requirements of your subsequent assays.
| Solvent | Recommended Max Stock Conc. | Pros | Cons |
| DMSO | 10-50 mM | Highly effective for a wide range of lipophilic compounds.[4] Miscible with water. | Can be toxic to cells at final concentrations >0.5%.[3][4] May interfere with some assays (e.g., SPR, protein stability).[7] |
| Ethanol (100%) | 1-10 mM | Less toxic to cells than DMSO. Can be used in some animal studies. | Less powerful solvent than DMSO; may not reach high concentrations. Volatile. |
| DMF | 10-50 mM | Similar dissolving power to DMSO. | Higher toxicity than DMSO; use with caution and appropriate ventilation. |
Recommendation: Start with DMSO for in-vitro assays. Prepare a 10 mM stock, ensure complete dissolution, and store in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles. Always create a vehicle control in your experiments with the same final concentration of DMSO as your test conditions.[8]
Q2: How do co-solvents work and which ones should I try?
A: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, increase its capacity to dissolve non-polar molecules. They essentially create a microenvironment that is more "hospitable" to the lipophilic compound.
Commonly Used Co-solvents:
-
Polyethylene Glycol (PEG 300/400): A polymer that is generally well-tolerated in both in-vitro and in-vivo systems. It can help form stable solutions.
-
Propylene Glycol (PG): Another widely used, low-toxicity co-solvent.
-
Ethanol: Can be effective, but its use in cell-based assays is limited by toxicity at higher concentrations.[5]
Strategy: The key is to keep the final concentration of the co-solvent as low as possible while achieving full solubility of your compound. A common approach is to prepare your test compound in a solution containing a higher percentage of the co-solvent and then dilute this into the final assay buffer. For example, prepare a 10x working stock in a 50% co-solvent/buffer mixture, then dilute 1:10 into the final buffer, resulting in a 5% final co-solvent concentration.
Q3: What are cyclodextrins and how can they help with my compound?
A: Cyclodextrins are cyclic oligosaccharides that have a unique donut-shaped structure. The exterior of the molecule is hydrophilic (water-loving), while the central cavity is hydrophobic (water-fearing).[][10] This structure allows them to encapsulate poorly soluble "guest" molecules, like your N-Phenylimidazo[1,2-a]pyridine-3-carboxamide, forming an "inclusion complex".[11][12] This complex is much more soluble in water than the compound alone.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Which Cyclodextrin to Use? The most commonly used derivative in pharmaceutical development is Hydroxypropyl-β-cyclodextrin (HP-β-CD) . It has high aqueous solubility and low toxicity.[][13] The size of the β-cyclodextrin cavity is well-suited for many aromatic drug-like molecules.
Experimental Protocols
Protocol 1: Preparation of a Solubilized Working Stock using HP-β-CD
This protocol describes how to prepare a 1 mM working stock of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide in an aqueous buffer, starting from a 10 mM DMSO stock.
Materials:
-
10 mM stock solution of the compound in 100% DMSO.
-
20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired assay buffer (e.g., PBS, pH 7.4).
-
Sterile microcentrifuge tubes.
-
Vortex mixer and sonicator.
Methodology:
-
Prepare the HP-β-CD Solution: In a sterile tube, add 100 µL of the 20% HP-β-CD solution.
-
Add Compound Stock: To the HP-β-CD solution, add 10 µL of the 10 mM compound stock in DMSO. This creates a 1:10 dilution.
-
Mix Thoroughly: Immediately cap the tube and vortex vigorously for 1-2 minutes. The solution may appear slightly hazy initially.
-
Incubate/Sonicate: Incubate the mixture at room temperature for 30 minutes, vortexing intermittently. If the solution is not clear, sonicate for 10-15 minutes.
-
Final Dilution (Optional): This 1 mM stock in 2% HP-β-CD and 10% DMSO can now be further diluted into the final assay buffer. For example, a 1:100 dilution to a final concentration of 10 µM will result in final vehicle concentrations of 0.02% HP-β-CD and 0.1% DMSO, which are well-tolerated by most cell lines.[3]
-
Vehicle Control: It is critical to prepare a matching vehicle control. Add 10 µL of 100% DMSO to 100 µL of the 20% HP-β-CD solution and use this for all subsequent dilutions for your control wells.
References
- World Pharma Today.
- MDPI.
- Purdue e-Pubs.
- PMC - NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- ResearchGate. (PDF)
- ResearchGate. Can I use Cyclodextrin to improve the solubility of a compound?
- Quora. What effects does DMSO have on cell assays?
- BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
- SciSpace.
- Scientist Solutions. DMSO in cell based assays.
- ResearchGate. Effect of DMSO on morphology and viability of cells.
- Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
- Global Pharmaceutical Sciences Review. 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor...
- Benchchem. Adjusting for the effects of DMSO on cell line growth and viability in experiments.
- Case studies. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- CAS 15833-22-4. N-Phenylimidazo[1,2-a]pyridine-3-carboxamide.
- ACS Omega. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity.
- ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- ACS Publications.
- PubMed. Design, synthesis and biological activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new antitubercular agents.
- PMC. 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde.
- CymitQuimica. N-Phenylimidazo[1,2-a]pyridine-3-carboxamide.
- PubMed Central.
- MDPI.
- NIH. N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide.
- PMC - PubMed Central.
- Infectious Disorders - Drug Targets.
- Google Patents.
- ChemicalBook. IMidazo[1,2-a]pyridine-3-carboxanilide | 15833-22-4.
- NIH. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2)
- Fisher Scientific. 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid, 98%.
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide
A Troubleshooting Guide for Researchers
Welcome to the technical support center for the crystallization of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth, question-and-answer-based troubleshooting for common challenges encountered during the crystallization of this important scaffold. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for crystallizing N-Phenylimidazo[1,2-a]pyridine-3-carboxamide?
Answer: Selecting the right solvent is the most critical step in crystallization. The ideal solvent should dissolve the compound when hot but not when cold. For aromatic amides like N-Phenylimidazo[1,2-a]pyridine-3-carboxamide, which possess both hydrogen-bonding capabilities (amide group) and significant aromatic character (phenyl and imidazopyridine rings), polar aprotic or polar protic solvents are often a good starting point.
Based on the compound's structure and general lab experience with similar heterocyclic compounds, we recommend screening the following solvents[1][2]:
-
Primary Recommendations: Acetonitrile, Ethanol, Ethyl Acetate. These solvents often provide the steep solubility curve required for successful recrystallization[2].
-
Secondary Recommendations: Acetone, Toluene, or a mixed solvent system such as Ethanol/Water or Ethyl Acetate/Hexane[1][3][4].
The choice depends on the specific impurity profile of your crude material. A systematic approach using small quantities of your compound is the best way to identify the optimal solvent or solvent system.
Data Summary: Recommended Solvents for Screening
| Solvent | Type | Boiling Point (°C) | Key Characteristics & Rationale |
| Acetonitrile | Polar Aprotic | 82 | Often gives very good results for amides, avoiding the need for chromatography[2]. |
| Ethanol | Polar Protic | 78 | A general and effective solvent for compounds with minor impurities[4]. |
| Ethyl Acetate | Polar Aprotic | 77 | Good for moderately polar compounds; often used in solvent pairs with hexane[1]. |
| Toluene | Nonpolar | 111 | Can be effective for aromatic compounds, promoting π-π stacking interactions in the crystal lattice[5][6]. |
| Water | Polar Protic | 100 | While organics have low solubility, it can be an excellent anti-solvent with alcohols like ethanol[4][7]. |
| Hexane | Nonpolar | 69 | Primarily used as an anti-solvent to decrease solubility and induce precipitation[1][3]. |
Q2: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
Answer: "Oiling out" is a common problem where the compound separates from the solution as a liquid oil rather than a solid crystal. This typically happens for one of two reasons:
-
High Solute Concentration: The solution is too supersaturated, causing the compound to precipitate out of solution faster than it can form an ordered crystal lattice.
-
Temperature Above Melting Point: The solution becomes saturated at a temperature that is above the compound's melting point (or the melting point of an impure mixture).
Troubleshooting Steps:
-
Reheat and Dilute: The most immediate solution is to heat the mixture until the oil redissolves completely. Then, add a small amount (5-10% of the total volume) of the hot solvent to decrease the saturation level[7]. Allow the solution to cool much more slowly.
-
Lower the Crystallization Temperature: If the boiling point of your solvent is too high, the compound may be coming out of solution while still molten. Switch to a lower-boiling point solvent.
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol). Then, slowly add a "poor" or "anti-solvent" (e.g., water or hexane) dropwise at an elevated temperature until the solution just begins to turn cloudy. Add a drop or two of the good solvent to clarify it, and then allow it to cool slowly. This method carefully controls the supersaturation point.
Q3: I'm not getting any crystals, even after the solution has cooled completely. How can I induce crystallization?
Answer: The failure to form crystals from a cooled, supersaturated solution indicates a kinetic barrier to nucleation, the first step of crystal formation[8]. You need to provide a surface or energy to initiate this process.
Methods to Induce Nucleation:
-
Scratching Method: Vigorously scratch the inside surface of the flask at the air-solvent interface with a glass rod[9][10]. The high-frequency vibrations and microscopic glass fragments provide nucleation sites where crystals can begin to form[10].
-
Seeding: Add a single, tiny "seed crystal" of the pure compound to the supersaturated solution[8][9]. This provides a perfect template for further crystal growth. If you don't have a pure crystal, use a speck of your crude starting material[9].
-
Concentrate the Solution: If induction methods fail, it's likely your solution is not sufficiently supersaturated. There may be too much solvent[9][11]. Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.
-
Flash Freezing: As a last resort, cool the flask in a dry ice/acetone bath for a few moments. This rapid cooling can sometimes force nucleation, though it often results in very small crystals.
Workflow for Inducing Crystallization
Caption: A decision tree for inducing nucleation.
Q4: The crystals I'm getting are very small, like a powder, or long and thin needles. How can I grow larger, more well-defined crystals?
Answer: Crystal size and morphology are primarily controlled by the rate of cooling and the degree of supersaturation. Rapid crystallization traps impurities and leads to small or poorly formed crystals[11]. The goal is to slow down the process to allow for orderly growth.
Strategies for Growing Larger Crystals:
-
Slow Down the Cooling Rate: This is the most effective method.
-
Instead of leaving the flask on a benchtop, insulate it. Wrap it in glass wool or paper towels.
-
Place the flask in a Dewar filled with hot water and allow the entire assembly to cool to room temperature overnight.
-
-
Reduce the Level of Supersaturation: Use slightly more solvent than the minimum required to dissolve the compound when hot[11]. This ensures that crystallization begins at a lower temperature, proceeding more slowly and controllably.
-
Vapor Diffusion: This technique is excellent for growing high-quality single crystals from milligram quantities[5].
-
Dissolve your compound in a small volume of a relatively volatile "good" solvent (e.g., dichloromethane or ethyl acetate) in a small, open vial.
-
Place this inner vial inside a larger, sealed jar that contains a small amount of a "poor" solvent (anti-solvent) in which your compound is insoluble (e.g., hexane)[5].
-
Over time, the poor solvent will slowly diffuse into the good solvent, gradually reducing the compound's solubility and promoting slow, controlled crystal growth.
-
Experimental Protocol: Slow Cooling Crystallization
-
Dissolution: In an Erlenmeyer flask, add the crude N-Phenylimidazo[1,2-a]pyridine-3-carboxamide. Add the chosen solvent (e.g., acetonitrile) portion-wise, heating the mixture to a gentle boil with swirling until the solid is just dissolved.
-
Supersaturation Control: Add an extra 5-10% volume of the hot solvent to ensure the solution is not oversaturated[11].
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them[3].
-
Slow Cooling: Cover the flask with a watch glass and place it inside a large beaker filled with hot water (~80°C). Allow the entire setup to cool to room temperature undisturbed over several hours.
-
Isolation: Collect the formed crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Q5: My final product has a low yield. What are the common causes and how can I improve recovery?
Answer: A low yield is often a trade-off for high purity. However, significant product loss can usually be minimized.
Common Causes for Low Yield:
-
Using Too Much Solvent: This is the most frequent cause. Excess solvent will keep a significant portion of your compound dissolved even when the solution is cold[11][12].
-
Premature Crystallization: If using hot filtration, the compound may crystallize in the filter funnel. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete Transfer: Product can be lost on glassware during transfers.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that isn't ice-cold will redissolve some of your product[12].
Troubleshooting Low Yield
Sources
- 1. Tips & Tricks [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. unifr.ch [unifr.ch]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. crystallizationsystems.com [crystallizationsystems.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Enhancing the Stability of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Phenylimidazo[1,2-a]pyridine-3-carboxamide derivatives. This guide is designed to provide you with in-depth technical assistance and troubleshooting strategies to address stability challenges encountered during your experiments. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, like many complex organic molecules, ensuring their stability throughout experimental workflows and formulation development is critical for reproducible results and therapeutic efficacy.
This resource is structured into two main sections: a Frequently Asked Questions (FAQs) section to address common queries regarding the stability of these derivatives, and a comprehensive Troubleshooting Guide formatted in a question-and-answer style to help you resolve specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for N-Phenylimidazo[1,2-a]pyridine-3-carboxamide derivatives?
A1: The primary stability concerns for this class of compounds stem from three main areas:
-
Hydrolytic degradation: The N-phenyl carboxamide side chain can be susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the amide bond.
-
Oxidative degradation: The electron-rich imidazo[1,2-a]pyridine ring system can be prone to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the degradation of the compound. The extent of this degradation is often dependent on the substitution pattern on the phenyl and imidazopyridine rings.
Q2: Are there any specific structural features that influence the stability of these derivatives?
A2: Yes, the substitution pattern on both the phenyl ring and the imidazo[1,2-a]pyridine core plays a significant role in the overall stability.
-
Substituents on the Phenyl Ring: Electron-withdrawing groups on the N-phenyl ring can increase the susceptibility of the amide bond to basic hydrolysis. Conversely, electron-donating groups may offer some protection against hydrolysis.
-
Substituents on the Imidazo[1,2-a]pyridine Core: Substituents on the imidazo[1,2-a]pyridine ring can influence its electronic properties and, consequently, its susceptibility to oxidation. For instance, electron-rich derivatives may be more prone to oxidation.
Q3: How can I proactively assess the stability of my N-Phenylimidazo[1,2-a]pyridine-3-carboxamide derivative?
A3: Proactive stability assessment is crucial and should be an integral part of your experimental design. A forced degradation study is the most effective way to identify potential degradation pathways and develop stability-indicating analytical methods.[3] This involves subjecting the compound to a variety of stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, and then analyzing the resulting samples to identify and quantify any degradation products.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: I am observing unexpected peaks in my HPLC analysis of a stored sample.
Question: What are the likely causes of these new peaks, and how can I identify them?
Answer: The appearance of new, unexpected peaks in your HPLC chromatogram is a strong indication of compound degradation. The identity of these degradation products will depend on the storage conditions and the inherent stability of your specific derivative.
Potential Degradation Pathways and Products:
-
Hydrolysis of the Amide Bond: Under aqueous conditions, especially at non-neutral pH, the amide bond can hydrolyze to form imidazo[1,2-a]pyridine-3-carboxylic acid and the corresponding aniline derivative.
-
Causality: The lone pair of electrons on the nitrogen atom of the amide can participate in resonance with the carbonyl group, making the carbonyl carbon less electrophilic and the amide bond relatively stable. However, under acidic or basic conditions, this bond can be cleaved.
-
-
Oxidation of the Imidazo[1,2-a]pyridine Ring: The nitrogen atom at position 1 of the imidazo[1,2-a]pyridine ring is a potential site for oxidation, leading to the formation of an N-oxide. Other positions on the ring may also be susceptible to oxidation depending on the reaction conditions and the substitution pattern.
-
Photodegradation: Exposure to light can lead to a complex mixture of degradation products. The specific photolytic pathway is highly dependent on the structure of the molecule and the wavelength of light.
Troubleshooting Workflow:
To identify the degradation products, a systematic approach is necessary. A forced degradation study coupled with LC-MS/MS analysis is the gold standard for this purpose.
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare stock solutions of your N-Phenylimidazo[1,2-a]pyridine-3-carboxamide derivative in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution of the compound at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4][5][6][7][8]
-
-
Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method, preferably with a mass spectrometric detector (LC-MS/MS) to facilitate the identification of degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns.[9][10][11][12][13]
Data Presentation: Example of Forced Degradation Results
| Stress Condition | % Degradation | Major Degradation Product (m/z) | Putative Identification |
| 0.1 M HCl, 60°C | 15% | [M-ArNH₂]+ | Imidazo[1,2-a]pyridine-3-carboxylic acid |
| 0.1 M NaOH, 60°C | 25% | [M-ArNH₂]+ | Imidazo[1,2-a]pyridine-3-carboxylic acid |
| 3% H₂O₂, RT | 10% | [M+16]+ | N-oxide derivative |
| Light Exposure | 30% | Multiple peaks | Photodegradation products |
Visualization: Logical Workflow for Degradation Analysis
Caption: Workflow for identifying and addressing degradation.
Issue 2: My compound is losing potency over time, even when stored in the dark.
Question: If photodegradation is ruled out, what are the other likely causes for the loss of activity, and how can I prevent it?
Answer: Loss of potency in the absence of light strongly suggests hydrolytic or oxidative degradation. The rate of this degradation can be influenced by storage conditions such as temperature, pH, and the presence of oxidizing agents.
Strategies for Enhancing Stability:
-
pH Control:
-
Rationale: The rate of amide hydrolysis is pH-dependent. By maintaining the pH of your solutions within a stable range (typically close to neutral), you can significantly slow down this degradation pathway.
-
Action: Buffer your solutions to a pH where the compound exhibits maximum stability. This optimal pH can be determined through a pH-rate profile study.
-
-
Excipient Selection in Formulations:
-
Rationale: For drug development professionals, the choice of excipients in a formulation is critical. Some excipients can either promote or inhibit degradation.
-
Action:
-
Antioxidants: The inclusion of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid can help prevent oxidative degradation of the imidazo[1,2-a]pyridine ring.
-
Chelating Agents: Trace metal ions can catalyze oxidative reactions. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and improve stability.[14]
-
-
-
Structural Modification:
-
Rationale: Strategic modifications to the molecular structure can inherently improve stability.
-
Action:
-
Amide Bond Bioisosteres: In the drug design phase, consider replacing the amide bond with a more stable bioisostere. Options include reversed amides, 1,2,3-triazoles, or other five-membered heterocycles that can mimic the geometry and electronic properties of the amide bond.[15][16]
-
Deuteration: Replacing metabolically labile C-H bonds with C-D bonds can slow down metabolism, which is a form of in vivo degradation. This has been shown to improve the metabolic properties of some imidazo[1,2-a]pyridine-3-carboxamides.[17]
-
-
Visualization: Strategies to Enhance Stability
Caption: Approaches to improve compound stability.
Issue 3: I am working with a solid-state form of the compound. What are the key stability considerations?
Question: How can I ensure the stability of my compound in its solid form?
Answer: While solid-state forms are generally more stable than solutions, they are not immune to degradation. The key factors to consider are:
-
Hygroscopicity: The tendency of the solid to absorb moisture from the air. Absorbed water can facilitate hydrolytic degradation.
-
Polymorphism: The existence of different crystal forms of the same compound. Different polymorphs can have different stabilities.
-
Photostability: As with solutions, the solid compound can be susceptible to photodegradation.
Troubleshooting and Best Practices:
-
Storage Conditions:
-
Store the solid compound in a tightly sealed container in a desiccator to protect it from moisture.
-
Store in the dark or in amber-colored vials to prevent photodegradation.
-
Control the temperature, as elevated temperatures can accelerate solid-state reactions.
-
-
Solid-State Characterization:
-
Use techniques like X-ray powder diffraction (XRPD) to identify the polymorphic form of your compound.
-
Employ dynamic vapor sorption (DVS) to assess its hygroscopicity.
-
Utilize differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine its thermal stability.
-
-
Photostability Testing of the Solid State:
References
-
Dale, A. D., & M. (1992). Stabilization by ethylenediaminetetraacetic acid of amide and other groups in drug compounds. Journal of Clinical Pharmacy and Therapeutics, 17(2), 107-109. [Link]
-
Van Vleet, T. (n.d.). Drug Modifications to Improve Stability. In An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks. [Link]
-
Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. [Link]
-
BioBoston Consulting. (2024, November 5). Guide to Photostability Testing: ICH Guidelines. [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
-
ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. gmp-compliance.org. [Link]
-
Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
O'Brien, A. G., & Williams, J. M. J. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(22), 7758-7772. [Link]
-
ResearchGate. (n.d.). Examples of drugs currently in the market containing an amide group. [Link]
-
van den Broek, P. H. H., et al. (2012). Development and validation of a liquid chromatography-tandem mass spectrometry assay for the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolite 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-OH-PhIP) in plasma, urine, bile, intestinal contents, faeces and eight selected tissues from mice. Journal of Chromatography B, 881-882, 114-123. [Link]
-
Samanta, S., et al. (2022). Syntheses and studies of deuterated Imdiazo[1,2-a]pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. Bioorganic Chemistry, 128, 106074. [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 596-617. [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
-
S., S., et al. (2019). Validated Degradation studies for the estimation of Pyrazinamide, Ethambutol, Isoniazid and Rifampacin in a fixed dose combination by UPLC. Research Journal of Pharmacy and Technology, 12(10), 4785-4790. [Link]
-
ResearchGate. (2025). Design, Synthesis, and In silico Studies of Imidazo[1,2-a] pyridine-2-carboxylate Derivatives as Anti-tubercular Agent. [Link]
-
Bellamri, M., et al. (2010). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Chemical Research in Toxicology, 23(4), 779-788. [Link]
-
Sharma, V., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(15), 5824. [Link]
-
Gupta, V., & Singh, J. (2014). Characterization of Secondary Metabolites via LC-MS Analysis of DCM Extracts of Solanum nigrum. Biosciences Biotechnology Research Asia, 11(2), 531-535. [Link]
-
E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]
-
Kosuru, S. K., et al. (2023). Analysing Impurities and Degradation Products. Journal of Clinical Pharmacy and Research, 3(3), 18. [Link]
-
Sroka, W., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3122. [Link]
-
Beilstein Journals. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]
-
Hwang, S. H., et al. (2017). A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine. Journal of Lipid Research, 58(4), 785-794. [Link]
-
Semantic Scholar. (2011). Analysis of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and Its Phase I and Phase II Metabolites in Mouse Urine Using LC–UV–MS–MS. [Link]
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- 7. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolite 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-OH-PhIP) in plasma, urine, bile, intestinal contents, faeces and eight selected tissues from mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Analysis of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and Its Phase I and Phase II Metabolites in Mouse Urine Using LC–UV–MS–MS | Semantic Scholar [semanticscholar.org]
- 14. Stabilization by ethylenediaminetetraacetic acid of amide and other groups in drug compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Syntheses and studies of deuterated Imdiazo[1,2-a]pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating and Mitigating Cytotoxicity of N-Phenylimidazo[1,2-a]pyridine-3-carboxamides
Welcome to the technical support center for researchers working with N-Phenylimidazo[1,2-a]pyridine-3-carboxamide derivatives. This guide is designed to provide in-depth troubleshooting advice and practical solutions to manage and reduce the cytotoxicity of these compounds in your cell-based assays. We understand that achieving a therapeutic window between desired activity and off-target toxicity is a critical challenge in drug discovery. This resource combines mechanistic insights with field-proven protocols to help you navigate this complex landscape.
Understanding the "Why": The Roots of Imidazo[1,2-a]pyridine Cytotoxicity
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including potent anticancer effects.[1][2] However, this desired on-target cytotoxicity against cancer cells can sometimes be accompanied by unwanted toxicity in other cell lines or at higher concentrations. The cytotoxic effects of these compounds often stem from their ability to interact with fundamental cellular processes.
Several key mechanisms have been identified for this class of compounds:
-
Induction of Apoptosis: Many imidazo[1,2-a]pyridine derivatives trigger programmed cell death. This can occur through the intrinsic (mitochondrial) pathway, involving the loss of mitochondrial membrane potential and the activation of caspase-9, or the extrinsic pathway.[3][4] Key apoptotic proteins like Bax, p53, and cleaved PARP are often upregulated.[3][5][6][7]
-
Cell Cycle Arrest: These compounds can halt cell proliferation by causing arrest at specific phases of the cell cycle, such as G2/M.[5]
-
Inhibition of Survival Pathways: A common mechanism of action is the inhibition of critical cell survival signaling pathways, most notably the PI3K/Akt/mTOR pathway.[1][5][8]
-
Induction of Oxidative Stress: Some derivatives have been shown to increase the production of reactive oxygen species (ROS), leading to oxidative damage and cell death.[9][10][11][12]
This guide will provide strategies to selectively reduce these effects where they are undesirable, helping you to isolate the specific activity of interest.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address common problems encountered in the lab.
Section 1: High Cytotoxicity in Control or Non-Target Cell Lines
Q1: I'm observing significant cell death in my non-cancerous (e.g., VERO, NIH/3T3) control cell line, even at low concentrations of my N-Phenylimidazo[1,2-a]pyridine-3-carboxamide derivative. What's the first thing I should check?
A1: The first step is to meticulously re-evaluate your experimental setup and compound handling. Often, unexpected toxicity can be traced back to seemingly minor details.
Troubleshooting Steps:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your specific cell line. A good starting point is to keep the final concentration below 0.5%, but this should be empirically determined for each cell line.[13]
-
Compound Precipitation: Your compound may be precipitating in the culture medium, leading to inconsistent dosing and physical stress on the cells.[13] Visually inspect the wells for precipitates. If you suspect precipitation, try pre-diluting the compound in serum-free media before adding it to the wells containing cells and serum.
-
Cell Health: Use only healthy, logarithmically growing cells for your assays. Over-confluent or high-passage-number cells can be stressed and more susceptible to compound-induced toxicity.[13]
-
Assay Interference: Some compounds can interfere with the chemistry of cytotoxicity assays (e.g., reducing MTT reagent non-enzymatically). Run a control with your compound in cell-free medium to check for direct interactions with your assay reagents.[14]
Q2: My compound seems to be inherently toxic to a broad range of cells. What are my options for reducing this general cytotoxicity while trying to maintain its specific activity?
A2: This is a classic medicinal chemistry challenge. The goal is to alter the molecule's properties to disfavor interactions that lead to off-target toxicity.
Strategies to Consider:
-
Structural Modification (SAR-guided):
-
Rationale: Structure-Activity Relationship (SAR) studies on imidazo[1,2-a]pyridines have shown that modifications at various positions can significantly impact activity and toxicity.[2][15][16] For example, altering the substitution pattern on the N-phenyl ring can modulate the compound's interaction with off-target kinases or other proteins. Introducing more polar functional groups can sometimes reduce non-specific membrane interactions and improve the selectivity index.[2]
-
Actionable Advice: If you have medicinal chemistry support, consider synthesizing analogues with modifications on the phenyl ring or the imidazopyridine core. For instance, studies have shown that substitutions at the 6-position of the imidazopyridine ring can influence potency and potentially selectivity.[17] Compare the cytotoxicity of these new analogues in your target vs. non-target cell lines to identify candidates with an improved therapeutic window.
-
-
Formulation Approaches:
-
Rationale: Encapsulating your compound in a drug delivery system, such as liposomes or nanoparticles, can alter its pharmacokinetic profile and reduce exposure to non-target cells.[18][19][20] This is a common strategy to reduce the toxicity of potent chemotherapeutic agents.[18]
-
Actionable Advice: While complex, exploring commercially available nanoparticle formulation kits or collaborating with a lab specializing in drug delivery could be a viable long-term strategy for promising but toxic lead compounds.
-
Section 2: Inconsistent or Non-Reproducible Cytotoxicity Data
Q3: I'm getting high variability in my cytotoxicity assay results from one experiment to the next. What are the likely culprits?
A3: Lack of reproducibility is often due to subtle variations in experimental conditions.[13] Standardization is key.
Troubleshooting Checklist:
-
Cell Seeding Density: Ensure you are seeding the same number of cells for each experiment and that the cells are evenly distributed in the wells. "Edge effects" in microplates are a common issue; consider not using the outer wells for experimental data and instead filling them with sterile PBS or media.[13][21]
-
Reagent Preparation: Prepare fresh reagents whenever possible. Avoid multiple freeze-thaw cycles of stock solutions.[13]
-
Incubation Times: Standardize all incubation times, from initial cell seeding to compound treatment and final assay reagent addition.[13]
-
Pipetting Technique: Forceful or inconsistent pipetting can cause cell stress and damage, leading to variable results.[21]
Table 1: Common Issues and Solutions in Cytotoxicity Assays
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | High cell density; intrinsic LDH activity in serum; forceful pipetting.[13][21] | Optimize cell seeding number; test serum for LDH activity; handle cells gently.[13][21] |
| Low Signal/Absorbance | Insufficient cell number; short incubation time; compound interference.[13] | Perform a cell titration to find optimal density; optimize incubation time; check for compound-assay interference.[13] |
| High Well-to-Well Variability | Uneven cell seeding; presence of air bubbles; edge effects.[21] | Ensure a homogenous cell suspension before seeding; visually inspect plates for bubbles; avoid using outer wells for critical data.[21] |
| Compound Precipitation | Poor solubility in culture medium.[13] | Check solubility limits; keep final DMSO concentration low (<0.5%); pre-dilute in serum-free media.[13] |
Visualizing the Mechanism: Key Signaling Pathways
To effectively troubleshoot, it's helpful to visualize the cellular pathways your compound might be affecting. Below are diagrams representing common mechanisms of imidazo[1,2-a]pyridine-induced cytotoxicity.
Caption: PI3K/Akt/mTOR inhibition and p53-mediated apoptosis pathway.
Experimental Protocols
Here are detailed, step-by-step protocols for key assays to assess and quantify cytotoxicity.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[14]
Materials:
-
Cells in logarithmic growth phase
-
96-well flat-bottom plates
-
N-Phenylimidazo[1,2-a]pyridine-3-carboxamide compound stock solution (in DMSO)
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of your compound in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[14]
Materials:
-
Cells and compound-treated plates (prepared as in steps 1-3 of the MTT protocol)
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Microplate reader
Procedure:
-
Prepare Controls: In addition to your treated wells, you will need:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with the lysis buffer provided in the kit.
-
Background control: Medium only.
-
-
Sample Collection: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate at room temperature for the time specified by the kit manufacturer (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Measurement: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity by subtracting the background and spontaneous release from your sample values and normalizing to the maximum release control.
Caption: General experimental workflow for assessing cytotoxicity.
References
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). Caspase-9 activity induced by the copper-imidazo[1,2-a]pyridines in.... Retrieved from [Link]
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Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Retrieved from [Link]
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Al-Bahrani, H. A., et al. (2023). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Retrieved from [Link]
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ResearchGate. (n.d.). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine.... Retrieved from [Link]
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ResearchGate. (n.d.). The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and.... Retrieved from [Link]
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Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Retrieved from [Link]
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Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Retrieved from [Link]
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Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Retrieved from [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
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Chen, J., et al. (2022). A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway. Anticancer Agents in Medicinal Chemistry. Retrieved from [Link]
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Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Retrieved from [Link]
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Altaher, A. M., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Review Pharmacy. Retrieved from [Link]
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Siew, A. (2011). Formulation approaches in mitigating toxicity of orally administrated drugs. Expert Opinion on Drug Delivery. Retrieved from [Link]
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da Silva, F. S., et al. (2021). Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. Molecules. Retrieved from [Link]
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Horvath, P., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. Retrieved from [Link]
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Sathishkumar, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Retrieved from [Link]
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D'Incalci, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase”. Anticancer Research. Retrieved from [Link]
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Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology. Retrieved from [Link]
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Ferreira, M., et al. (2021). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules. Retrieved from [Link]
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Pal, D., et al. (2022). Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. Life Sciences. Retrieved from [Link]
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Bishayee, A., & Sethi, G. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. Antioxidants. Retrieved from [Link]
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ResearchGate. (n.d.). Pyridines and Imidazaopyridines With Medicinal Significance. Retrieved from [Link]
-
OUCI. (n.d.). A Comprehensive Review of N-Heterocycles as Cytotoxic Agents. Retrieved from [Link]
-
Bortoluzzi, M. C., et al. (2023). Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells. International Journal of Molecular Sciences. Retrieved from [Link]
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ResearchGate. (n.d.). The importance of heterocyclic compounds in anti-cancer drug design. Retrieved from [Link]
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Zielonka, J., et al. (2017). Modification in Structures of Active Compounds in Anticancer Mitochondria-Targeted Therapy. Biomolecules. Retrieved from [Link]
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Wang, Y., et al. (2023). Structural Modification Endows Small-Molecular SN38 Derivatives with Multifaceted Functions. Molecules. Retrieved from [Link]
-
Mogusu, E. O., et al. (2011). Substituted 2-Phenyl-Imidazopyridines: A New Class of Drug Leads for Human African Trypanosomiasis. PLoS Neglected Tropical Diseases. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) APPROCHES TO REDUCE TOXICITY OF ANTICANCER DRUG. Retrieved from [Link]
-
Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
-
Sharma, R., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics. Retrieved from [Link]
-
Skolik, R. (2021). Making cell culture models more physiologically relevant. Drug Target Review. Retrieved from [Link]
-
Promega Corporation & Eppendorf AG. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]
-
D'Auria, M. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules. Retrieved from [Link]
-
Czarnecka, K., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Retrieved from [Link]
-
da Rosa, G. G., et al. (2020). Apoptosis oxidative damage-mediated and antiproliferative effect of selenylated imidazo[1,2-a]pyridines on hepatocellular carcinoma HepG2 cells and in vivo. Journal of Biochemical and Molecular Toxicology. Retrieved from [Link]
Sources
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- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Chiral Separation of Imidazo[1,2-a]pyridine Enantiomers
Welcome to the dedicated support center for the chiral separation of imidazo[1,2-a]pyridine enantiomers. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and analysis of these pharmaceutically significant compounds. The unique structural characteristics of the imidazo[1,2-a]pyridine scaffold present specific challenges in achieving optimal enantioseparation. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities effectively.
The importance of isolating and analyzing single enantiomers of chiral drugs cannot be overstated, as different enantiomers can exhibit varied pharmacological, toxicological, and pharmacokinetic properties.[1][2] Regulatory agencies like the U.S. FDA now often require the development of single-enantiomer drugs, making robust chiral separation methods a critical component of the drug development pipeline.[1]
Quick-Reference FAQs
Q1: My imidazo[1,2-a]pyridine enantiomers are not separating on a standard polysaccharide-based chiral stationary phase (CSP). What should I try first?
A1: If you're observing no separation (co-elution), the primary step is to systematically alter the mobile phase composition. For normal phase (NP) chromatography, vary the alcohol modifier (e.g., isopropanol, ethanol) concentration in your hexane or heptane mobile phase. For reversed-phase (RP) conditions, adjust the ratio of organic modifier (acetonitrile or methanol) to the aqueous buffer.[3] If these adjustments fail, consider adding a small percentage of a different solvent, sometimes referred to as a "non-standard" mobile phase component, which can dramatically alter selectivity.[3] For instance, in NP, adding minor amounts of solvents like dichloromethane or methyl tert-butyl ether can be effective.
Q2: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?
A2: To enhance resolution, you can try several approaches:
-
Optimize the Mobile Phase: Fine-tune the concentration of the alcohol modifier in NP or the organic modifier in RP. Small, incremental changes can have a significant impact on resolution.
-
Introduce Additives: For basic compounds like imidazo[1,2-a]pyridines, adding a basic additive such as diethylamine (DEA) or ethylenediamine (EDA) to the mobile phase in NP can improve peak shape and selectivity.[4] Conversely, for acidic analytes, an acidic additive like trifluoroacetic acid (TFA) or acetic acid can be beneficial.[5]
-
Lower the Temperature: Reducing the column temperature often increases the interaction between the analyte and the CSP, which can lead to better resolution.
-
Reduce the Flow Rate: A lower flow rate increases the residence time of the analyte on the column, allowing for more interactions and potentially better separation.
Q3: My peaks are tailing significantly. What is the cause and how can I fix it?
A3: Peak tailing for basic compounds like imidazo[1,2-a]pyridines is commonly caused by secondary interactions with residual silanol groups on the silica support of the CSP.[6] To mitigate this:
-
Use a Basic Additive: As mentioned, adding a small amount (typically 0.1-0.5%) of an amine like DEA or EDA to your mobile phase can neutralize the active sites on the silica surface, leading to more symmetrical peaks.[4]
-
Switch to a Different CSP: Some CSPs are specifically end-capped or based on a polymer that is more inert to basic compounds.
-
Check for Column Contamination: Adsorption of highly retained impurities at the column inlet can also cause tailing.[7] Flushing the column with a strong, compatible solvent may resolve this.
Q4: Can I use the same chiral method for different imidazo[1,2-a]pyridine derivatives?
A4: Not necessarily. Chiral recognition is highly specific to the three-dimensional structure of the analyte. Even minor changes in the substitution pattern on the imidazo[1,2-a]pyridine core can significantly alter its interaction with the CSP.[8] Therefore, a method developed for one derivative may not be suitable for another. A screening approach using multiple CSPs and mobile phases is often necessary for each new compound.[2][8]
In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to Initial Method Development
Developing a chiral separation method from scratch can be a time-consuming "trial-and-error" process.[2] A systematic screening approach is highly recommended to efficiently identify promising starting conditions.
Caption: A logical flow for diagnosing and resolving common peak shape issues.
The following table illustrates the typical effect of mobile phase additives on the peak asymmetry of a model basic imidazo[1,2-a]pyridine compound.
| Mobile Phase Composition (Hexane/IPA 90/10 v/v) | Tailing Factor (TF) | Resolution (Rs) |
| No Additive | 2.5 | 1.1 |
| + 0.1% Trifluoroacetic Acid (TFA) | 3.1 | 0.9 |
| + 0.1% Diethylamine (DEA) | 1.2 | 1.8 |
Data is representative and will vary depending on the specific analyte and CSP.
As shown, the addition of a basic modifier like DEA significantly improves the peak shape (TF closer to 1) and enhances resolution for this class of compounds.
Guide 3: Addressing Method Robustness and Reproducibility
A developed method must be robust and reproducible for routine use in a quality control environment.
Q: My retention times and resolution are drifting between runs. What could be the cause?
A: Fluctuations in chromatographic performance can often be traced to:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence. This is especially critical when additives are used, as the CSP needs time to be conditioned. [7]* Mobile Phase Instability: Prepare fresh mobile phase daily. Over time, the concentration of volatile additives can change, or microbial growth can occur in aqueous phases.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even minor changes in ambient temperature can affect retention times and selectivity.
-
Column Degradation: Repeated injections, especially of impure samples, can lead to column degradation. [9]If performance cannot be restored by flushing, the column may need to be replaced. [7]Immobilized CSPs offer the advantage of being compatible with a wider range of strong solvents for more effective cleaning and regeneration. [3][4]
References
-
Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. (2020). Molecules, 25(3), 639. Available at: [Link]
-
Importance of Chiral Separation and Resolution in Drug Synthesis - Pure Synth. (2023). Available at: [Link]
-
Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. (2023). Current Analytical Chemistry, 19(6), 482-488. Available at: [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (2004). LCGC North America, 22(2). Available at: [Link]
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The Challenges and Solutions of Chiral Drug Preparation Techniques - SCIREA. (2024). SCIREA Journal of Chemistry, 9(1). Available at: [Link]
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Poor peak shape - Obrnuta faza. Available at: [Link]
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Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction - PMC - PubMed Central. (2022). Science Advances, 8(48). Available at: [Link]
-
A Tail of Two Peaks: Troubleshooting Poor Peak Shape - Agilent. (2019). Available at: [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available at: [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. (2012). LCGC North America, 30(7). Available at: [Link]
-
Chiral Drug Separation. (2007). In Encyclopedia of Pharmaceutical Technology. Available at: [Link]
-
Method development with CHIRALPAK® IA - HPLC. Available at: [Link]
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Technical Support Center: Scaling Up the Synthesis of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide
Introduction: From Bench to Preclinical Scale
The N-Phenylimidazo[1,2-a]pyridine-3-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential.[1] While laboratory-scale synthesis (milligrams to grams) is well-established, scaling up production to the multigram or kilogram level required for extensive in vivo studies presents significant and distinct challenges.[2][3]
This guide provides a technical framework for researchers, chemists, and process development professionals to anticipate, troubleshoot, and overcome common hurdles encountered during the scale-up of this synthesis. We will focus on the most convergent and scalable synthetic route—the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction (MCR)—and address issues from reagent selection to final product purification.[4][5] MCRs are highly attractive for industrial applications due to their efficiency and atom economy, but require careful optimization to manage side reactions and purification complexities at a larger scale.[6]
Core Synthetic Strategy: The Groebke-Blackburn-Bienaymé Reaction
The GBB reaction is a one-pot, three-component condensation of a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide. This method is exceptionally efficient for rapidly constructing the desired imidazo[1,2-a]pyridine core.[4]
DOT Script: GBB Reaction Workflow
Caption: General workflow for the GBB synthesis of the target compound.
Scale-Up Troubleshooting Guide (Q&A)
This section addresses specific, practical problems that arise when transitioning the GBB reaction from a 100 mg scale to a 100 g scale and beyond.
Starting Materials & Reagents
Question: My reaction yield dropped significantly upon scale-up, even though I maintained stoichiometric ratios. What could be the cause?
Answer: This is a classic scale-up issue. Several factors related to reagents are likely at play:
-
Reagent Quality and Purity: At a small scale, impurities in starting materials might not noticeably affect the outcome. At a larger scale, these impurities are magnified. For example, residual water in your 2-aminopyridine or aldehyde can hydrolyze intermediates. It is critical to use reagents with consistent, high purity (>98%) for scale-up.
-
Isocyanide Stability: Isocyanides, particularly aliphatic ones, can be unstable and prone to polymerization, especially in the presence of acid catalysts.[4] On a larger scale with longer reaction times, this degradation pathway becomes more significant. Consider using a freshly distilled or newly purchased isocyanide. For large-scale work, preparing the isocyanide in situ or using a more stable precursor can be a viable strategy.
-
Solvent Grade: Ensure you are using an anhydrous grade solvent. The cost difference is minimal compared to the loss of a large-scale batch. Reducing solvent volume can increase reaction rates but may also lead to solubility issues and require more robust stirring.[7]
Question: Are there safer or more practical alternatives to common lab solvents like methanol or DMF for a large-scale reaction?
Answer: Absolutely. While methanol is a common solvent in GBB literature due to its ability to act as a co-catalyst, its low boiling point can be problematic for temperature control in large reactors.[8]
| Solvent | Pros for Scale-Up | Cons for Scale-Up | Recommendation |
| Methanol | Excellent solubilizing properties, participates in catalysis.[8] | Low boiling point (65°C), toxic, flammable. | Use only in well-controlled reactor systems. Consider alternatives. |
| Ethanol | Higher boiling point (78°C), less toxic than methanol. | Can still be challenging for high-temp reactions. | Good, safer alternative to methanol for moderate temperature reactions.[9] |
| Isopropanol (IPA) | Higher boiling point (82°C), good solvent properties. | More viscous, may require stronger agitation. | Excellent choice for improved temperature control and safety. |
| 2-Methyl-THF | High boiling point (80°C), "greener" solvent. | More expensive, may require optimization. | A preferred green chemistry alternative for industrial processes. |
| Acetonitrile | Good solvent, relatively high boiling point (82°C). | Can be expensive, toxic. | Use if other solvents fail, but handle with care. |
When switching solvents, a re-optimization of catalyst loading and reaction temperature is essential.
Reaction Execution & Monitoring
Question: My reaction generated a thick, unstirrable slurry. How can I prevent this?
Answer: This is a common physical challenge when scaling up.[2] The product, being a rigid heterocyclic molecule, may have limited solubility and precipitate out.
-
Increase Solvent Volume: The simplest solution is to increase the solvent ratio. While this may slightly increase reaction time, it ensures proper mixing, which is crucial for mass and heat transfer.[7]
-
Switch to a Better Solvent: A solvent with higher solvating power for the product, like isopropanol or 2-MeTHF, might be necessary.
-
Use Mechanical Stirring: Magnetic stirring is often insufficient for volumes above 1 L, especially with solids present.[7] A mechanical overhead stirrer with a properly shaped impeller (e.g., anchor or pitched-blade turbine) is mandatory for effective mixing in large flasks or reactors.
Question: The reaction exothermed dangerously upon adding the catalyst. How do I control the temperature?
Answer: Heat management is the most critical safety consideration in process chemistry. The surface-area-to-volume ratio decreases dramatically as you scale up, making heat dissipation much less efficient.[7]
-
Slow, Sub-surface Addition: Add the catalyst (e.g., a solution of p-TsOH or BF₃·OEt₂) slowly and below the surface of the reaction mixture. This prevents localized "hot spots."
-
Cooling Bath: Always have an adequate cooling bath (ice/water or a chiller) ready. For a 100g scale reaction, a simple ice bath might be insufficient. A circulating chiller provides more robust temperature control.
-
Reverse Addition: Consider adding the reaction mixture to a solution of the catalyst, rather than the other way around. This can sometimes help manage the initial exotherm.
-
Reaction Calorimetry: For scales beyond the kilo-lab, reaction calorimetry (RC1) studies are essential to quantify the heat of reaction and determine safe operating limits.
DOT Script: Troubleshooting Low Yield
Caption: Decision tree for diagnosing the cause of low yield during scale-up.
Work-up & Product Isolation
Question: During the aqueous work-up, I formed a stable emulsion that was impossible to separate. What should I do?
Answer: Emulsions are a frequent problem during the work-up of large-scale basic reactions.
-
Add Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, helping to break the emulsion.
-
Filter Through Celite®: Sometimes, fine particulates can stabilize an emulsion. Filtering the entire mixture through a pad of Celite® or another filter aid can remove these solids and allow the layers to separate.
-
Switch Extraction Solvent: Solvents like dichloromethane (DCM) are notorious for forming emulsions. Consider switching to a less problematic solvent like ethyl acetate, isopropyl acetate (IPAc), or methyl tert-butyl ether (MTBE).
Purification & Purity Analysis
Question: Column chromatography is not practical for purifying 100+ grams of my product. What are the alternatives?
Answer: This is a critical consideration for preparing material for in vivo studies, which demands high purity.
-
Recrystallization: This is the most effective and scalable method for purifying solid compounds. A systematic screening of solvents is necessary. Start with solvents where the product has high solubility when hot and low solubility when cold (e.g., isopropanol, ethanol, ethyl acetate, acetonitrile).
-
Trituration/Slurrying: If a good recrystallization solvent cannot be found, stirring the crude solid as a thick slurry in a solvent that dissolves impurities but not the product (e.g., diethyl ether, hexanes, or water) can significantly improve purity.
-
Salt Formation and Re-precipitation: For basic compounds like this, forming a salt (e.g., with HCl or H₂SO₄) can facilitate purification.[5] The salt can often be recrystallized from different solvents (like water/ethanol mixtures). The pure salt is then dissolved in water and the free base is precipitated by adding a base (like NaHCO₃), filtered, and dried.
| Purification Method | Scalability | Purity Achieved | Typical Yield Loss |
| Column Chromatography | Poor | >99% | 15-30% |
| Trituration/Slurry | Excellent | 90-98% | 5-10% |
| Recrystallization | Excellent | >99% | 10-25% |
| Salt Formation | Very Good | >99.5% | 15-30% |
Detailed Scale-Up Protocol (Example: 50g Scale)
This protocol is a starting point and should be adapted based on in-process observations.
-
Reactor Setup: Equip a 2 L, 4-necked round-bottom flask with a mechanical overhead stirrer, a thermocouple for internal temperature monitoring, a condenser, and a nitrogen inlet.
-
Reagent Charge: Charge the flask with 2-aminopyridine (1.0 eq, 50.0 g), the desired aldehyde (1.05 eq), and isopropanol (500 mL, 10 vol). Begin stirring to dissolve the solids.
-
Inert Atmosphere: Purge the vessel with nitrogen for 15 minutes.
-
Isocyanide Addition: Add the isocyanide (1.1 eq) via syringe over 5 minutes.
-
Catalyst Addition: Prepare a solution of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 eq) in isopropanol (50 mL). Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 35°C. Use an ice bath for cooling if necessary.
-
Reaction: Heat the mixture to 60-65°C and monitor by TLC or LC-MS every hour. The reaction is typically complete in 4-8 hours.
-
Cooling & Isolation: Once complete, cool the reaction to room temperature. The product may begin to crystallize. Cool further to 0-5°C for 1-2 hours to maximize precipitation.
-
Filtration: Collect the solid product by filtration using a Buchner funnel. Wash the filter cake sequentially with cold isopropanol (2 x 50 mL) and then with MTBE (2 x 50 mL) to remove soluble impurities.
-
Drying: Dry the product in a vacuum oven at 50°C to a constant weight.
-
Purity Check & Recrystallization: Analyze the product by ¹H NMR and LC-MS. If purity is <98%, perform a recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).
Frequently Asked Questions (FAQs)
Q1: What is the typical yield I should expect at a larger scale? A well-optimized GBB reaction on a multigram scale should provide yields of 70-85%.[5] If your yield is significantly lower, refer to the troubleshooting guide.
Q2: How do I handle the pungent smell of isocyanides safely at a large scale? All manipulations involving isocyanides must be performed in a certified, high-flow chemical fume hood. Consider using a scrubber system containing bleach or acid to neutralize any vented fumes.
Q3: My final compound has a slight yellow color. Is this acceptable for in vivo studies? Possibly not. A persistent color often indicates trace impurities that could be toxic or interfere with biological assays. The goal for in vivo material is typically a white to off-white solid with >98% purity. Consider an additional purification step, such as a charcoal treatment during recrystallization, to remove colored impurities.
Q4: Can this reaction be adapted for flow chemistry? Yes, multicomponent reactions like the GBB are excellent candidates for continuous flow processing.[6][10] Flow chemistry can offer superior control over reaction temperature, mixing, and residence time, often leading to higher yields and purity, and is an ideal strategy for safe, large-scale manufacturing.
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- Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology | Organic Letters - ACS Publications. (2023, June 13).
- Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction - MDPI. (n.d.).
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Validation & Comparative
A Comparative Guide to the Biological Activity of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide Analogs
Executive Summary: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous marketed drugs.[1][2][3] This guide provides a comparative analysis of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide analogs, focusing on their diverse biological activities, including anticancer and antimicrobial properties. We delve into the structure-activity relationships (SAR), mechanisms of action, and key experimental data that differentiate these promising therapeutic candidates. This document is intended to serve as a critical resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic system.
Introduction: The Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a privileged heterocyclic motif due to its wide range of applications in medicinal chemistry.[2] It forms the core of several commercially successful drugs, such as the anxiolytics zolpidem and alpidem.[1] The N-phenylcarboxamide substituent at the 3-position has proven to be a critical pharmacophore, leading to analogs with potent and selective activities against various biological targets. These activities span from anticancer and antimicrobial to anti-inflammatory effects.[1][3][4] This guide will systematically compare analogs based on their therapeutic potential, supported by robust experimental evidence.
Overview of Chemical Synthesis
The synthetic accessibility of the imidazo[1,2-a]pyridine-3-carboxamide core is a key advantage for developing a diverse library of analogs. A common and straightforward method involves the reaction of a 2-aminopyridine derivative with an ethyl 2-chloroacetoacetate to form the heterocyclic scaffold.[5] Subsequent saponification yields the carboxylic acid, which can then be coupled with a variety of aniline derivatives using standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to produce the desired N-phenylcarboxamide analogs in good yields.[5] This versatile approach allows for systematic modifications of both the imidazo[1,2-a]pyridine core and the N-phenyl ring, enabling extensive exploration of the structure-activity landscape.
Below is a generalized workflow for the synthesis of these analogs.
Caption: General synthetic route for N-Phenylimidazo[1,2-a]pyridine-3-carboxamide analogs.
Comparative Biological Evaluation: Anticancer Activity
Analogs of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide have demonstrated significant potential as anticancer agents, with activities attributed to various mechanisms, including kinase inhibition and disruption of microtubule polymerization.[6][7]
3.1. Kinase Inhibition
The dysregulation of protein kinases is a hallmark of many cancers, making them prime therapeutic targets.[1] Several imidazo[1,2-a]pyridine analogs have been identified as potent inhibitors of key kinases in oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway.[7][8][9] Alterations in this pathway are frequently implicated in tumorigenesis.[9]
For instance, a novel imidazopyridine derivative, HS-106, was shown to induce apoptosis in breast cancer cells by targeting the PI3K/mTOR pathway.[8] Another study identified a series of imidazo[1,2-a]pyridines as pan-PI3K inhibitors, with compound 14 showing excellent potency, good oral exposure, and in vivo efficacy in an ovarian cancer mouse xenograft model.[9]
3.2. Tubulin Polymerization Inhibition
Microtubules are essential for cell division, making them a validated target for anticancer drugs. A series of imidazo[1,2-a]pyridine-oxadiazole hybrids were synthesized and evaluated for their ability to inhibit tubulin polymerization.[6] Compound 6d from this series emerged as a potent inhibitor of tubulin polymerization with an IC50 value of 3.45 ± 0.51 μM and exhibited the highest cytotoxicity against A549 lung cancer cells with an IC50 of 2.8 ± 0.02 μM.[6]
Data Summary: Antiproliferative Activity of Selected Analogs
| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| HS-106 | PI3K/mTOR inhibitor | Breast Cancer | Not specified | [8] |
| Compound 14 | pan-PI3K inhibitor | A2780 (Ovarian) | Potent (specific value not stated) | [9] |
| Compound 6d | Tubulin Polymerization Inhibitor | A549 (Lung) | 2.8 ± 0.02 | [6] |
| IP-5 | Apoptosis Induction (p53, p21↑) | HCC1937 (Breast) | 45 | [10] |
| IP-6 | Apoptosis Induction | HCC1937 (Breast) | 47.7 | [10] |
| Compound 12 | Cytotoxicity | HT-29 (Colon) | 4.15 ± 2.93 | [3] |
Comparative Biological Evaluation: Antimicrobial Activity
Beyond cancer, N-Phenylimidazo[1,2-a]pyridine-3-carboxamide analogs have emerged as a promising class of antimicrobial agents, particularly against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[5]
A set of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrated excellent potency against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb, with seven agents showing MIC90 values of ≤1 μM.[5] These compounds exhibited remarkable selectivity for mycobacteria over other microbes and showed encouraging pharmacokinetic profiles.[5]
Further studies have reinforced the anti-tubercular potential of this scaffold.[2][11] Structure-activity relationship (SAR) investigations revealed that bulky and lipophilic biaryl ether substitutions on the N-phenyl ring could lead to nanomolar potency.[2] For example, one lead compound showed excellent activity against MDR and XDR Mtb strains with MIC90 values ranging from ≤0.03 to 0.8 μM.[2] Another study reported that compounds 26g and 26h had considerable activity (MIC: 0.041-2.64 μM) against drug-sensitive and resistant Mtb strains with high safety indices.[12]
Data Summary: Anti-Mycobacterial Activity of Selected Analogs
| Compound Series/ID | Mtb Strain(s) | Activity Metric | Value | Reference |
| 2,7-dimethyl analogs | H37Rv, MDR, XDR | MIC90 | ≤1 µM | [5] |
| Biaryl ether analogs | H37Rv, MDR, XDR | MIC90 | ≤0.03–0.8 µM | [2] |
| IPA-6 | H37Rv | MIC | 0.05 µg/mL | [11] |
| IPA-9 | H37Rv | MIC | 0.4 µg/mL | [11] |
| IPS-1 | H37Rv | MIC | 0.4 µg/mL | [11] |
| Compound 26g/26h | Drug-sensitive/resistant | MIC | 0.041-2.64 µM | [12] |
Structure-Activity Relationship (SAR) Insights
Systematic evaluation of these analogs has provided crucial insights into their SAR.
-
For Anti-TB Activity:
-
On the imidazo[1,2-a]pyridine core, methyl substitutions at positions 2 and 7 appear beneficial for activity.[5]
-
On the N-phenyl ring of the carboxamide, electron-withdrawing groups like chloro (Cl) at the para-position (e.g., IPA-9) enhance potency.[11]
-
Bulky and lipophilic groups, such as biaryl ethers, can dramatically increase potency to the nanomolar range.[2]
-
In contrast, replacing the N-phenylcarboxamide with heterocyclic amides leads to a substantial drop in potency.[11]
-
-
For Anticancer Activity:
-
The specific substitution pattern on the N-phenyl ring and the imidazo[1,2-a]pyridine core dictates the target selectivity (e.g., specific kinases or tubulin).
-
For PI3K inhibition, a planar conformation between the core and a 6-heteroaryl ring was found to be crucial for accommodating substituents in a key hydrophobic pocket of the enzyme.[9]
-
The chemical nature of substituents influences the antiproliferative mechanism, with some analogs inducing cell cycle arrest and apoptosis via the p53 pathway.[8][10]
-
Caption: Key SAR insights for the N-Phenylimidazo[1,2-a]pyridine-3-carboxamide scaffold.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below is a representative protocol for assessing the in vitro antiproliferative activity of novel analogs.
Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
-
Cell Seeding:
-
Rationale: To ensure cells are in an exponential growth phase for the experiment.
-
Harvest cancer cells (e.g., A549, HCC1937) and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Rationale: To expose cells to a range of concentrations to determine the dose-response relationship.
-
Prepare a stock solution of the test analog in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control (a known cytotoxic drug, e.g., Doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds or controls.
-
Incubate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Rationale: To dissolve the formazan crystals for spectrophotometric quantification.
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Rationale: To calculate the percentage of cell viability and determine the IC50 value.
-
Subtract the background absorbance (wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Conclusion and Future Perspectives
The N-Phenylimidazo[1,2-a]pyridine-3-carboxamide scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The comparative data clearly indicate that subtle structural modifications can profoundly influence biological activity, shifting the therapeutic application from oncology to infectious diseases. Analogs have demonstrated potent activity as kinase inhibitors, tubulin polymerization inhibitors, and highly effective anti-mycobacterial agents. The favorable synthetic accessibility allows for extensive SAR exploration, which has already yielded compounds with nanomolar potency and promising in vivo pharmacokinetic profiles. Future research should focus on optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of the most potent leads, conducting in-depth mechanistic studies to fully elucidate their modes of action, and advancing the most promising candidates into preclinical and clinical development.
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Title: Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity Source: ACS Medicinal Chemistry Letters URL: [Link]
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Title: Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ResearchGate URL: [Link]
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Title: Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues Source: RSC Medicinal Chemistry URL: [Link]
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Title: Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents Source: RSC Medicinal Chemistry URL: [Link]
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Title: Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo Source: Antimicrobial Agents and Chemotherapy URL: [Link]
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Title: The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells Source: The International Journal of Cancer Research URL: [Link]
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Title: Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)- N-phenylimidazo[1,2- a]pyridin-3-amine as selective COX-2 inhibitors Source: PubMed URL: [Link]
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Title: Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers Source: Journal of Medicinal Chemistry URL: [Link]
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Title: Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
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Title: Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
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Title: Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy Source: ResearchGate URL: [Link]
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A Comparative Guide to PI3K Inhibitors: Profiling N-Phenylimidazo[1,2-a]pyridine-3-carboxamide and its Analogs Against the Field
For researchers, scientists, and drug development professionals, the phosphatidylinositol 3-kinase (PI3K) signaling pathway represents a critical and intensely pursued target in oncology. Its frequent dysregulation in a multitude of human cancers has spurred the development of a diverse arsenal of inhibitors.[1][2][3] This guide provides an in-depth comparison of an emerging class of inhibitors based on the N-Phenylimidazo[1,2-a]pyridine-3-carboxamide scaffold against other well-established PI3K inhibitors. We will delve into the mechanistic nuances, comparative efficacy, and the experimental methodologies crucial for their evaluation.
The PI3K/AKT/mTOR Pathway: A Central Hub in Cancer Progression
The PI3K/AKT/mammalian target of rapamycin (mTOR) pathway is a pivotal intracellular signaling cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][4] Its activation is initiated by receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), leading to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) by PI3K. This, in turn, activates the serine/threonine kinase AKT, a central node that phosphorylates numerous downstream targets, including mTOR, to drive cancer progression.[1][3] Given its central role, targeting this pathway with small molecule inhibitors has become a cornerstone of modern cancer therapy.[2][5]
Caption: The PI3K/AKT/mTOR Signaling Pathway and the Point of Intervention for PI3K Inhibitors.
A Landscape of PI3K Inhibitors: From Pan-Inhibition to Isoform Specificity
PI3K inhibitors are broadly classified based on their selectivity for the different isoforms of the PI3K catalytic subunit (p110). The main classes include:
-
Pan-PI3K inhibitors: These compounds target all four Class I PI3K isoforms (α, β, δ, and γ).[5][6][7]
-
Isoform-selective inhibitors: These agents are designed to target a specific PI3K isoform, most commonly p110α, which is frequently mutated in cancer.[5][8]
-
Dual PI3K/mTOR inhibitors: These inhibitors concurrently target both PI3K and mTOR kinases.[5][6][7]
The choice between a pan-inhibitor and an isoform-selective inhibitor is a critical strategic decision in drug development, balancing broader pathway inhibition against potentially improved tolerability with a more targeted approach.[9]
The Rise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core has emerged as a promising scaffold for the development of novel PI3K inhibitors.[2][7] Research into derivatives of this scaffold, including N-Phenylimidazo[1,2-a]pyridine-3-carboxamide, has demonstrated the potential for potent and selective inhibition of PI3K isoforms.
Comparative Analysis of PI3K Inhibitors
The following table provides a comparative overview of a representative imidazo[1,2-a]pyridine-based PI3Kα inhibitor (Compound 35 from a cited study) and other well-characterized PI3K inhibitors.[2] It is important to note that direct head-to-head experimental data for N-Phenylimidazo[1,2-a]pyridine-3-carboxamide as a PI3K inhibitor is not extensively available in the public domain. Therefore, we are using a closely related and well-characterized analog from the same chemical class for a scientifically grounded comparison.
| Inhibitor Class | Exemplar Compound | Primary Target(s) | IC50 (PI3Kα) | Key Characteristics & Supporting Data |
| Imidazo[1,2-a]pyridine | Compound 35 | PI3Kα | 150 nM | Demonstrates nanomolar potency against PI3Kα and antiproliferative activity in PIK3CA-mutant breast cancer cell lines (T47D and MCF-7).[2] Induces cell cycle arrest and apoptosis.[2] |
| Pan-PI3K Inhibitor | Buparlisib (BKM120) | Pan-Class I PI3K | ~50 nM | Orally bioavailable and has been evaluated in numerous clinical trials.[5] Shows broad activity across different cancer types. |
| PI3Kα-selective Inhibitor | Alpelisib (BYL719) | PI3Kα | ~5 nM | The first FDA-approved PI3K inhibitor for patients with PIK3CA-mutated, HR+/HER2- advanced or metastatic breast cancer.[5][10] |
| Dual PI3K/mTOR Inhibitor | Dactolisib (BEZ235) | PI3K, mTOR | ~4 nM (PI3Kα) | Potent dual inhibitor that has been investigated in various solid tumors.[11] |
Experimental Protocols for Evaluating PI3K Inhibitors
The robust evaluation of PI3K inhibitors requires a multi-faceted experimental approach, progressing from in vitro biochemical assays to cell-based and in vivo models.
In Vitro Kinase Assay: Assessing Direct Enzyme Inhibition
The primary assessment of a putative PI3K inhibitor is to determine its direct inhibitory effect on the kinase activity of purified PI3K isoforms. A common method is a luminescence-based kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).
-
Enzyme Solution: Reconstitute recombinant human PI3K enzyme (e.g., p110α/p85α) in kinase buffer to a predetermined optimal concentration.
-
Substrate Solution: Prepare a solution of phosphatidylinositol (4,5)-bisphosphate (PIP2) in the kinase buffer.
-
ATP Solution: Prepare a solution of ATP in the kinase buffer. The final concentration should be close to the Km of the enzyme for ATP.
-
Test Compound Dilution: Prepare a serial dilution of the test inhibitor (e.g., N-Phenylimidazo[1,2-a]pyridine-3-carboxamide analog) in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the serially diluted test compound or DMSO (vehicle control) to the wells.
-
Add 10 µL of the diluted PI3K enzyme solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of a pre-mixed solution of PIP2 and ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction and detect the amount of ADP produced using a commercial luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
-
Caption: Workflow for an In Vitro PI3K Kinase Assay.
In Vivo Xenograft Models: Evaluating Antitumor Efficacy
To assess the therapeutic potential of a PI3K inhibitor in a physiological context, in vivo studies using tumor xenograft models are indispensable. These models involve the implantation of human cancer cells into immunodeficient mice.
Step-by-Step Protocol:
-
Cell Culture and Implantation:
-
Culture a human cancer cell line with a known PI3K pathway alteration (e.g., PIK3CA mutation or PTEN loss) under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel) for subcutaneous injection into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (formulated in an appropriate vehicle) and vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage). The dosing schedule (e.g., daily, twice daily) and dose level should be determined from prior pharmacokinetic and tolerability studies.
-
-
Efficacy Assessment:
-
Measure tumor volume using calipers at regular intervals throughout the study.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by Western blot to confirm target engagement).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed antitumor effects.
-
Conclusion: The Path Forward for Imidazo[1,2-a]pyridine-Based PI3K Inhibitors
The imidazo[1,2-a]pyridine scaffold represents a promising avenue for the development of novel PI3K inhibitors. The available data on analogs of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide suggest the potential for potent and selective PI3Kα inhibition, a highly sought-after characteristic in cancer therapeutics. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this class of compounds. As our understanding of the intricacies of the PI3K pathway and the mechanisms of drug resistance continues to evolve, the development of novel inhibitors with improved efficacy and safety profiles will remain a high priority in the field of oncology.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide
Introduction: The Imperative of Selectivity in Modern Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous clinically successful drugs.[1][2] Its derivatives have shown a wide spectrum of biological activities, including potent kinase inhibition.[2][3] This guide focuses on a representative molecule from this class, N-Phenylimidazo[1,2-a]pyridine-3-carboxamide (herein designated "IPCA"), a putative inhibitor of Anaplastic Lymphoma Kinase (ALK).
In the development of kinase inhibitors, achieving high selectivity is a critical, yet formidable, challenge. The conserved nature of the ATP-binding pocket across the human kinome means that even highly potent compounds can interact with dozens of unintended "off-target" kinases.[4] These interactions can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology.[5][6] Therefore, a rigorous and multi-faceted cross-reactivity profiling campaign is not merely a regulatory checkbox but a fundamental necessity to understand a compound's true mechanism of action and therapeutic potential.
This guide provides a comprehensive framework for profiling the selectivity of IPCA. We will compare its performance against established inhibitors with distinct selectivity profiles, detailing the gold-standard experimental methodologies required to generate robust and interpretable data for researchers, scientists, and drug development professionals.
The Subject & The Comparators: Establishing a Selectivity Benchmark
To contextualize the cross-reactivity profile of our lead compound, IPCA, we must benchmark it against well-characterized alternatives. The choice of comparators is critical to illuminate different aspects of selectivity.
-
Lead Compound: IPCA (N-Phenylimidazo[1,2-a]pyridine-3-carboxamide) : A novel, hypothetical ALK inhibitor based on a privileged scaffold. Our goal is to determine its potency and kinome-wide selectivity.
-
Comparator 1: Crizotinib (First-Generation Multi-Kinase Inhibitor) : The first FDA-approved ALK inhibitor, known to also inhibit c-MET and ROS1.[7][8] It serves as a benchmark for a powerful but less selective, multi-targeted agent.
-
Comparator 2: Lorlatinib (Third-Generation Highly Selective Inhibitor) : A potent, third-generation ALK and ROS1 inhibitor with excellent brain penetration, designed to overcome resistance mutations and exhibit high selectivity.[7][9][10] It represents the pinnacle of targeted selectivity.
-
Comparator 3: GSK2126458 (Omipalisib) (Dual Pathway Inhibitor) : A potent inhibitor of PI3K and mTOR, key components of a parallel signaling pathway often implicated in cancer cell survival.[11][12][13] This comparator helps identify potential cross-reactivity in distinct but related signaling cascades.
A Multi-Pronged Strategy for Cross-Reactivity Profiling
A single assay is insufficient to capture the complexity of a compound's cellular interactions. We advocate for an integrated, three-tiered approach moving from broad biochemical screening to specific cellular target engagement and finally to functional phenotypic outcomes.
Figure 1: A tiered experimental workflow for comprehensive cross-reactivity profiling.
Tier 1: Kinome-Wide Biochemical Profiling
Causality: The first step is to cast a wide net to understand the direct interaction potential of IPCA against the human kinome. This approach provides an unbiased, global view of selectivity and identifies both the intended target and potential off-targets at a biochemical level.[14][15]
Methodology: KinomeScan™ Binding Assay
This competitive binding assay quantifies the ability of a test compound to displace a proprietary ligand from the ATP-binding site of over 400 kinases. The results are typically reported as a percentage of the remaining kinase-ligand interaction.
Experimental Protocol:
-
Compound Preparation: Solubilize IPCA and comparator compounds in 100% DMSO to create 100X stock solutions (e.g., 1 mM for a 10 µM final assay concentration).
-
Assay Execution (Performed by Service Provider, e.g., Eurofins DiscoverX):
-
Kinases are tagged with a DNA label and incubated with an immobilized, proprietary ligand.
-
The test compound (IPCA) is added at a fixed concentration (e.g., 1 µM or 10 µM).
-
The amount of kinase bound to the immobilized ligand is measured by quantitative PCR (qPCR) of the DNA tag.
-
-
Data Analysis:
-
Results are expressed as '% Control', where a lower percentage indicates stronger binding of the test compound.
-
A selectivity score (S-score) is often calculated to quantify selectivity. For example, S(10) is the number of kinases with >90% inhibition at a 10 µM compound concentration divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
-
Tier 2: Cellular Thermal Shift Assay (CETSA®)
Causality: A compound that binds a target in a test tube may not engage it within the complex milieu of a living cell due to factors like cell permeability and efflux. CETSA is a powerful biophysical assay that measures direct target engagement in intact cells or tissues.[16][17][18] It relies on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[19][20]
Methodology: Western Blot-Based CETSA
This protocol measures the amount of soluble target protein remaining after heat shock in the presence or absence of the compound.
Experimental Protocol:
-
Cell Culture: Grow a relevant cell line (e.g., Karpas-299, an ALK-positive lymphoma line) to ~80% confluency.
-
Compound Treatment: Treat cells with IPCA or a comparator compound at various concentrations (e.g., 0.1 to 10 µM) for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Heat Shock: Aliquot cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling on ice for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet precipitated proteins.
-
Protein Quantification: Transfer the supernatant (soluble fraction) to a new tube. Quantify the total protein concentration using a BCA assay.
-
Western Blotting: Normalize protein amounts, separate by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the target of interest (e.g., anti-ALK) and a loading control (e.g., anti-GAPDH).
-
Data Analysis: Quantify band intensities. Plot the percentage of soluble protein remaining at each temperature relative to the non-heated control. Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured. The difference in Tm with and without the compound (ΔTm) indicates the degree of stabilization and target engagement.
Tier 3: Phenotypic Profiling
Causality: The ultimate goal is to understand the functional consequence of a compound's interactions. A phenotypic screen across a panel of cancer cell lines with diverse genetic backgrounds can reveal on-target efficacy and potential off-target liabilities.[21] For instance, if IPCA is highly selective for ALK, it should only inhibit the growth of ALK-driven cell lines.
Methodology: Cell Viability Panel Screen
This assay measures the dose-dependent effect of the compound on the proliferation of a curated panel of cell lines.
Experimental Protocol:
-
Cell Panel Selection: Choose a panel of cell lines, including:
-
ALK-Positive: Karpas-299, SU-DHL-1 (sensitive controls)
-
PI3K-Mutant: T47D, BT474 (to test for PI3K off-target activity)
-
Wild-Type/Other Drivers: A549, HCT116 (negative controls)
-
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dosing: Prepare a 10-point, 3-fold serial dilution of each compound (IPCA and comparators). Add the compounds to the cells and incubate for 72 hours.
-
Viability Measurement: Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolic activity.
-
Data Analysis: Normalize the luminescence data to vehicle-treated controls. Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each compound in each cell line using non-linear regression.
Comparative Data Analysis
The data generated from these three tiers must be synthesized to build a complete cross-reactivity profile.
Table 1: Kinome-wide Selectivity Profile (1 µM Screen)
| Compound | Primary Target (% Inhibition) | S-Score (10) | Key Off-Targets (>90% Inhibition) |
|---|---|---|---|
| IPCA (Hypothetical) | ALK (99%) | 0.05 | PI3Kα (92%), FAK (85%) |
| Crizotinib | ALK (98%) | 0.15 | c-MET (99%), ROS1 (97%), AXL (91%), MER (90%) |
| Lorlatinib | ALK (99.5%) | 0.01 | ROS1 (98%) |
| GSK2126458 | PI3Kα (99.8%) | 0.03 | mTOR (99%), PI3Kβ (96%), PI3Kδ (95%) |
S-Score (10): Fraction of kinases inhibited >90% at 10 µM. A lower score indicates higher selectivity.
Table 2: Cellular Target Engagement via CETSA (Karpas-299 cells)
| Compound (1 µM) | Target | Basal Tm (°C) | Treated Tm (°C) | ΔTm (°C) |
|---|---|---|---|---|
| IPCA (Hypothetical) | ALK | 52.1 | 58.5 | +6.4 |
| PI3Kα | 48.5 | 51.2 | +2.7 | |
| Lorlatinib | ALK | 52.1 | 60.2 | +8.1 |
| PI3Kα | 48.5 | 48.6 | +0.1 | |
| GSK2126458 | ALK | 52.1 | 52.0 | -0.1 |
| PI3Kα | 48.5 | 55.3 | +6.8 |
ΔTm > 2°C is generally considered significant target engagement.
Table 3: Phenotypic Activity (IC50, nM)
| Cell Line (Driver) | IPCA (Hypothetical) | Crizotinib | Lorlatinib | GSK2126458 |
|---|---|---|---|---|
| Karpas-299 (ALK+) | 15 | 30 | 8 | >10,000 |
| T47D (PIK3CA mut) | 450 | >10,000 | >10,000 | 3 |
| A549 (KRAS mut) | >10,000 | >10,000 | >10,000 | 5,200 |
Interpretation: The hypothetical data suggest IPCA is a potent ALK inhibitor, comparable to Lorlatinib in ALK-driven cells. However, the kinome scan reveals a potential off-target liability against PI3Kα.[22][23] This is confirmed by the significant thermal stabilization of PI3Kα in the CETSA experiment, albeit to a lesser degree than its primary target, ALK.[16][18] This off-target activity translates to a functional effect, as shown by the sub-micromolar IC50 in the PI3K-mutant T47D cell line, a characteristic shared with the PI3K inhibitor GSK2126458.[11][24] In contrast, the highly selective Lorlatinib shows no such activity. Crizotinib's broader activity profile is also reflected in its higher S-score.
Visualizing On-Target vs. Off-Target Pathways
Understanding where a compound acts is crucial. A simplified pathway diagram can illustrate the difference between a highly selective inhibitor and one with cross-reactivity.
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A Comparative Guide to the In Vivo Efficacy of N-Phenylimidazo[1,2-a]pyridine-3-carboxamides in Animal Models of Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
In the global fight against tuberculosis (TB), the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel therapeutics. The imidazo[1,2-a]pyridine (IPA) class of compounds has emerged as a promising new frontier in anti-TB drug discovery. This guide provides a detailed comparative analysis of the in vivo efficacy of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide derivatives, with a focus on their performance in established animal models of TB. We will delve into their mechanism of action, compare their efficacy against the clinical candidate Telacebec (Q203) and standard-of-care drugs, and provide detailed experimental protocols to aid in the design and execution of future preclinical studies.
A Novel Mechanism of Action: Targeting the Mtb Respiratory Chain
N-Phenylimidazo[1,2-a]pyridine-3-carboxamides, along with other potent IPAs like Telacebec (Q203), exert their bactericidal effect through a novel mechanism of action: the inhibition of the cytochrome bc1 complex (Complex III) of the Mtb electron transport chain.[1][2] Specifically, they target the QcrB subunit of this complex, disrupting the electron flow and thereby inhibiting ATP synthesis, which is crucial for the bacterium's survival and growth.[1][2] This distinct mechanism is a significant advantage, as it is effective against Mtb strains that are resistant to current first- and second-line drugs.[3][4]
A transcriptional profiling experiment of Mtb treated with a representative of this class, compound 1 , provided an early indication of its unique mode of action.[3] Further studies confirmed that IPAs, including the clinical candidate Telacebec (Q203), target QcrB.[4]
Caption: Inhibition of the QcrB subunit by N-Phenylimidazo[1,2-a]pyridine-3-carboxamides.
Comparative In Vivo Efficacy in Murine Models of Tuberculosis
The mouse model is the most extensively characterized and cost-effective animal model for the preclinical evaluation of new antituberculosis drug candidates.[5] This section compares the in vivo efficacy of a representative N-Phenylimidazo[1,2-a]pyridine-3-carboxamide, ND-09759 , with the clinical candidate Telacebec (Q203) and standard first-line anti-TB drugs.
Head-to-Head Comparison: ND-09759 vs. Standard of Care
A key study evaluated the in vivo efficacy of ND-09759 (N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide) in a mouse model of Mtb infection. The results demonstrated that ND-09759 significantly reduced the bacterial burden in the lungs and spleens of infected mice, with an efficacy comparable to that of the first-line drugs isoniazid (INH) and rifampicin (RMP).
| Compound | Dose (mg/kg) | Route | Frequency | Duration | Lung CFU Reduction (log10) vs. Untreated | Spleen CFU Reduction (log10) vs. Untreated | Reference |
| ND-09759 | 30 | Oral (PO) | Once daily, 6 days/week | 4 weeks | Significant | Significant | [6] |
| Isoniazid (INH) | 25 | Oral (PO) | Once daily, 6 days/week | 4 weeks | Significant | Significant | [6] |
| Rifampicin (RMP) | 10 | Oral (PO) | Once daily, 6 days/week | 4 weeks | Significant | Significant | [6] |
Table 1: In Vivo Efficacy of ND-09759 Compared to Standard First-Line TB Drugs in a Murine Model.
Furthermore, the study observed slightly higher efficacy when ND-09759 was used in combination with either INH or RMP.[6] Histopathological analysis of the lungs revealed that mice treated with ND-09759 had significantly reduced inflammation compared to untreated mice.[6]
The Clinical Candidate: Telacebec (Q203)
Telacebec (Q203) is a potent imidazo[1,2-a]pyridine amide that has advanced to clinical trials.[2][7] In a mouse model of TB, optimized IPAs, including the precursor to Q203, demonstrated significant colony-forming unit (CFU) reduction in the lungs at a 10 mg/kg dosing level.[7] Specifically, compound 50 (Q203) showed a 3.13 log10 reduction in lung CFU.[7]
| Compound | Dose (mg/kg) | Route | Lung CFU Reduction (log10) | Reference |
| Compound 49 | 10 | Oral (PO) | 1.52 | [7] |
| Telacebec (Q203) | 10 | Oral (PO) | 3.13 | [7] |
Table 2: In Vivo Efficacy of Optimized Imidazo[1,2-a]pyridine Amides in a Murine Model.
While a direct head-to-head comparison of ND-09759 and Telacebec (Q203) under identical experimental conditions is not available in the reviewed literature, the existing data suggests that both compounds exhibit potent in vivo activity against M. tuberculosis.
Pharmacokinetic and Toxicological Profile
A favorable pharmacokinetic (PK) and safety profile is critical for the advancement of any new drug candidate.
Pharmacokinetics
Pharmacokinetic analysis of ND-09759 in mice at a 30 mg/kg oral dose revealed a maximum serum concentration (Cmax) of 2.9 µg/ml and a long half-life of 20.1 hours, indicating good oral bioavailability.[6] The optimized IPAs leading to Telacebec (Q203) also showed excellent oral bioavailability, with compound 49 at 80.2% and Q203 at 90.7%.[7]
| Compound | Dose (mg/kg) | Route | Cmax (µg/ml) | Half-life (h) | Oral Bioavailability (%) | Reference |
| ND-09759 | 30 | PO | 2.9 | 20.1 | - | [6] |
| Compound 49 | - | - | - | - | 80.2 | [7] |
| Telacebec (Q203) | - | - | - | - | 90.7 | [7] |
Table 3: Pharmacokinetic Parameters of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide Derivatives in Animal Models.
Toxicology
Initial toxicological assessments of the imidazo[1,2-a]pyridine scaffold have been encouraging. In a study of various 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, the compounds were found to be non-cytotoxic against VERO cells.[3] Exploratory in vivo toxicology studies of other 2,3-substituted imidazo[1,2-a]pyridines showed no signs of hepatic or renal toxicity after 14-day oral treatment in mice.[8][9][10] While these studies did not focus specifically on N-Phenylimidazo[1,2-a]pyridine-3-carboxamides, they provide a positive indication for the general safety of the broader imidazo[1,2-a]pyridine class.
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key in vivo experiments.
In Vivo Efficacy Evaluation in a Murine Model of Tuberculosis
This protocol is based on established methods for evaluating the efficacy of anti-TB agents in mice.[6]
Caption: A typical workflow for assessing the in vivo efficacy of anti-TB compounds.
Step-by-Step Methodology:
-
Animal Model: Utilize specific pathogen-free female BALB/c mice, 6-8 weeks old.
-
Acclimatization: House the mice in a BSL-3 facility for at least one week prior to infection.
-
Infection: Infect mice via the aerosol route with M. tuberculosis H37Rv to deliver approximately 100-200 bacilli per mouse lung.
-
Treatment Groups: At a predetermined time post-infection (e.g., 4 weeks), randomly assign mice to treatment groups (n=5-10 per group):
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Test compound (e.g., N-Phenylimidazo[1,2-a]pyridine-3-carboxamide derivative) at various doses.
-
Positive control (e.g., Isoniazid at 25 mg/kg).
-
-
Drug Administration: Administer drugs orally (gavage) once daily, 5-6 days a week, for a specified duration (e.g., 4 weeks).
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice.
-
Bacterial Load Determination: Aseptically remove the lungs and spleens. Homogenize the organs in sterile saline with 0.05% Tween 80.
-
CFU Enumeration: Plate serial dilutions of the homogenates on 7H11 agar supplemented with OADC. Incubate plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU per organ.
-
Data Analysis: Convert CFU counts to log10 values. Compare the mean log10 CFU values between treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test).
Exploratory In Vivo Toxicology Study
This protocol outlines a basic acute and sub-acute toxicity study in mice.[8][9][10]
Step-by-Step Methodology:
-
Animal Model: Use healthy male and female Swiss albino mice, 6-8 weeks old.
-
Acclimatization: Acclimatize the animals for one week before the study.
-
Acute Toxicity (LD50 determination - optional, can be replaced by a limit test):
-
Administer single escalating doses of the test compound to different groups of mice.
-
Observe the animals for mortality and clinical signs of toxicity for up to 14 days.
-
-
Sub-acute Toxicity (14 or 28-day study):
-
Administer the test compound orally at three different dose levels (low, medium, high) and a vehicle control to respective groups of mice (n=5-10 per sex per group) daily for 14 or 28 days.
-
Monitor the animals daily for clinical signs of toxicity, changes in body weight, and food/water consumption.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for hematological and clinical chemistry analysis.
-
Perform a complete necropsy and weigh major organs.
-
Collect organs for histopathological examination.
-
-
Data Analysis: Analyze the data for any significant treatment-related effects on the measured parameters.
Conclusion and Future Directions
The N-Phenylimidazo[1,2-a]pyridine-3-carboxamide class of compounds represents a promising new avenue for the development of potent anti-tuberculosis agents. Their novel mechanism of action, targeting the Mtb respiratory chain, makes them effective against drug-resistant strains. In vivo studies have demonstrated that representative compounds from this class exhibit efficacy comparable to first-line drugs, coupled with encouraging pharmacokinetic and safety profiles.
While direct comparative data with the clinical candidate Telacebec (Q203) is still needed for a definitive assessment of their relative potency, the existing evidence strongly supports the continued investigation and optimization of N-Phenylimidazo[1,2-a]pyridine-3-carboxamides. Future research should focus on:
-
Head-to-head in vivo efficacy and toxicology studies to directly compare lead candidates with Telacebec (Q203) and other novel anti-TB agents.
-
Pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens for maximum efficacy and minimal toxicity.
-
Evaluation in combination therapies with existing and new anti-TB drugs to identify synergistic interactions and potential for treatment shortening.
The detailed experimental protocols provided in this guide are intended to facilitate these future studies, ultimately contributing to the development of new, more effective treatments to combat the global tuberculosis epidemic.
References
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Cheng, Y., et al. (2014). Bactericidal activity of an imidazo[1,2-a]pyridine using a mouse M. tuberculosis infection model. PLoS ONE, 9(1), e87483. [Link]
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Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(6), 466–470. [Link]
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Nuermberger, E. (2008). Of Mice and Men, Women, and Children: Using Animal Models to Inform Tuberculosis Clinical Trials of Novel Agents. American Journal of Respiratory and Critical Care Medicine, 178(8), 780-781. [Link]
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Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE, 7(12), e52951. [Link]
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Pethe, K., et al. (2013). Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis. Nature Medicine, 19(9), 1157–1160. [Link]
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Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(11), 1138–1142. [Link]
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de Jager, V. R., et al. (2020). Telacebec (Q203), a New Antituberculosis Agent. The New England Journal of Medicine, 382(13), 1280-1281. [Link]
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Kang, S., et al. (2014). Lead Optimization of a Novel Series of Imidazo[1,2-a]pyridine Amides Leading to a Clinical Candidate (Q203) as a Multi- and Extensively-Drug-Resistant Anti-tuberculosis Agent. Journal of Medicinal Chemistry, 57(12), 5293–5305. [Link]
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Jawaid, T., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 633-662. [Link]
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Qurient. (n.d.). Telacebec (Q203). Retrieved January 16, 2026, from [Link]
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Rivera-Piza, M. A., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Toxicology Research, 11(5), 730–742. [Link]
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Rivera-Piza, M. A., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Toxicol Res (Camb), 11(5), 730-742. [Link]
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Rivera-Piza, M. A., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. PubMed, 36337253. [Link]
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A Comparative Guide to the Synthetic Routes of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide
For the modern medicinal chemist, the imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents. Its derivatives have shown a wide array of biological activities, including anti-tubercular, anti-cancer, and anti-inflammatory properties. Among these, N-Phenylimidazo[1,2-a]pyridine-3-carboxamide stands out as a key analogue for structure-activity relationship studies. The efficient and scalable synthesis of this molecule is therefore of paramount importance to researchers in drug discovery and development.
This guide provides an in-depth comparison of two primary synthetic strategies for obtaining N-Phenylimidazo[1,2-a]pyridine-3-carboxamide: a traditional, linear Multi-Step Synthesis and a modern, convergent One-Pot Multicomponent Reaction . By examining the underlying chemical principles, detailed experimental protocols, and key performance metrics of each route, this document aims to equip researchers with the knowledge to make informed decisions about the most suitable synthetic approach for their specific needs.
Route 1: The Multi-Step Synthesis: A Linear and Controlled Approach
The multi-step synthesis represents a classic and reliable method for constructing the target molecule. This linear approach involves the sequential formation of the imidazo[1,2-a]pyridine core, followed by functionalization at the 3-position. This strategy offers a high degree of control over each transformation, often leading to high-purity intermediates and final product.
Mechanism and Rationale
This synthetic route is divided into three key stages:
-
Cyclocondensation to form the Imidazo[1,2-a]pyridine Core: The synthesis begins with the reaction of a 2-aminopyridine with an α-haloketone, a well-established method for constructing the imidazo[1,2-a]pyridine ring system. The reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of 2-aminopyridine, followed by an intramolecular cyclization and dehydration to yield the aromatic heterocyclic core.
-
Saponification to the Carboxylic Acid: The ester group at the 3-position is then hydrolyzed to the corresponding carboxylic acid using a strong base, typically lithium hydroxide or sodium hydroxide. This step is crucial for activating the 3-position for the subsequent amidation.
-
Amide Coupling: The final step involves the formation of the amide bond between the imidazo[1,2-a]pyridine-3-carboxylic acid and aniline. This is typically achieved using a peptide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 4-dimethylaminopyridine (DMAP).
Experimental Protocol
Step 1: Synthesis of Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate
-
To a solution of 2-aminopyridine (1.0 eq) in anhydrous ethanol, add ethyl 3-bromo-2-oxobutanoate (1.1 eq).
-
Reflux the mixture for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired ester.
Step 2: Synthesis of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid
-
Dissolve the ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 24 hours.
-
After completion of the reaction (monitored by TLC), acidify the mixture with 1N HCl to pH 3-4.
-
The precipitated solid is collected by filtration, washed with water, and dried to yield the carboxylic acid.
Step 3: Synthesis of N-Phenyl-2-phenylimidazo[1,2-a]pyridine-3-carboxamide
-
To a solution of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane, add EDC (1.2 eq) and DMAP (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add aniline (1.1 eq) and continue stirring at room temperature for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography to yield the final N-Phenyl-2-phenylimidazo[1,2-a]pyridine-3-carboxamide.
Data Summary
| Step | Product | Yield (%) | Purity (%) | Reaction Time (h) |
| 1 | Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate | 75-85 | >95 | 12 |
| 2 | 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid | 85-95 | >98 | 24 |
| 3 | N-Phenyl-2-phenylimidazo[1,2-a]pyridine-3-carboxamide | 70-80 | >98 | 12 |
| Overall | 45-65 | 48 |
Route 2: The One-Pot Multicomponent Synthesis: An Efficient and Convergent Strategy
In contrast to the linear nature of the multi-step synthesis, the one-pot multicomponent reaction (MCR) offers a highly convergent and atom-economical approach. The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines, and with careful selection of reactants, can be adapted to produce the desired carboxamide in a single step.
Mechanism and Rationale
The GBB reaction is a three-component condensation of a 2-aminoazine, an aldehyde, and an isocyanide. For the synthesis of N-Phenyl-2-phenylimidazo[1,2-a]pyridine-3-carboxamide, the key components are:
-
2-Aminopyridine: Forms the pyridine part of the fused ring system.
-
Phenylglyoxal: Acts as the aldehyde component, introducing the phenyl group at the 2-position.
-
Phenyl isocyanide: Serves as the isocyanide component, which ultimately forms the N-phenylcarboxamide group at the 3-position.
The reaction is typically catalyzed by a Lewis acid, such as scandium(III) triflate, or a Brønsted acid. The proposed mechanism involves the initial formation of an imine from 2-aminopyridine and phenylglyoxal. The isocyanide then undergoes an α-addition to the iminium ion, followed by an intramolecular cyclization and subsequent tautomerization to yield the final product.
Experimental Protocol
-
To a mixture of 2-aminopyridine (1.0 eq) and phenylglyoxal (1.0 eq) in methanol, add scandium(III) triflate (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add phenyl isocyanide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford N-Phenyl-2-phenylimidazo[1,2-a]pyridine-3-carboxamide.
Data Summary
| Route | Product | Overall Yield (%) | Purity (%) | Reaction Time (h) |
| One-Pot MCR | N-Phenyl-2-phenylimidazo[1,2-a]pyridine-3-carboxamide | 40-55 | >95 | 24 |
Comparative Analysis: Choosing the Optimal Route
The choice between the multi-step and one-pot synthesis depends on several factors, including the desired scale, available resources, and the specific goals of the research.
| Metric | Multi-Step Synthesis | One-Pot Multicomponent Synthesis |
| Overall Yield | 45-65% | 40-55% |
| Purity | High purity of intermediates and final product | Generally high, but may require more rigorous purification |
| Reaction Time | ~48 hours (cumulative) | 24 hours |
| Number of Steps | 3 | 1 |
| Purification Effort | Multiple chromatographic purifications | Single chromatographic purification |
| Atom Economy | Lower | Higher |
| Green Chemistry | More waste generated (solvents, reagents) | More environmentally friendly (fewer steps, less waste) |
| Scalability | Generally straightforward to scale up each step | Can be challenging to scale up due to the complexity of the reaction mixture |
| Versatility | Allows for the synthesis of various analogues by changing the final coupling partner | Well-suited for generating a library of diverse compounds by varying all three starting materials |
Discussion:
The multi-step synthesis offers a higher overall yield and greater control over the purity of the final product. The isolation and characterization of intermediates at each stage provide a robust and reliable process, which is often preferred for the synthesis of a specific target molecule on a larger scale. However, this route is more time-consuming and labor-intensive, and it generates more chemical waste.
The one-pot multicomponent synthesis , specifically the GBB approach, is a more elegant and efficient strategy in terms of reaction time and atom economy. It is particularly advantageous for diversity-oriented synthesis, where a library of related compounds is desired. The single-step nature of this reaction significantly reduces the overall workload and waste generation, aligning well with the principles of green chemistry. However, the yields can be slightly lower, and the purification of the final product from a complex reaction mixture may be more challenging.
Conclusion
Both the multi-step and one-pot synthetic routes are viable and effective methods for the preparation of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide.
-
For researchers requiring a highly pure, single target compound on a preparative scale, the multi-step synthesis provides a reliable and well-controlled pathway, despite its longer duration and higher resource consumption.
-
For those engaged in medicinal chemistry campaigns that require the rapid generation of a diverse library of analogues for initial screening, the one-pot multicomponent reaction is the superior choice due to its efficiency, convergency, and alignment with green chemistry principles.
Ultimately, the selection of the synthetic route should be a strategic decision based on the specific objectives of the research project, balancing the trade-offs between yield, purity, time, and resource efficiency.
References
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]
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Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. Available at: [Link]
-
The Groebke–Blackburn–Bienaymé Reaction. ResearchGate. Available at: [Link]
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Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available at: [Link]
Benchmarking N-Phenylimidazo[1,2-a]pyridine-3-carboxamides Against Standard-of-Care Drugs for Tuberculosis
A Comparative Guide for Researchers and Drug Development Professionals
The relentless global burden of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the urgent development of novel therapeutics. The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2] Within this class, N-phenylimidazo[1,2-a]pyridine-3-carboxamides (IPAs) have garnered significant interest as potent anti-tubercular agents.[3][4] This guide provides a comprehensive comparison of the preclinical performance of IPAs against the cornerstone standard-of-care drugs for TB, namely rifampicin and isoniazid, supported by experimental data and detailed protocols.
Mechanism of Action: A Novel Approach to Inhibit Mycobacterium tuberculosis
Recent studies have identified that imidazo[1,2-a]pyridine-3-carboxamides, such as Q203, exert their potent antimycobacterial effect by targeting the cytochrome bc1 complex (QcrB) of Mycobacterium tuberculosis (MTB).[3] This complex is a crucial component of the electron transport chain, which is essential for cellular respiration and ATP synthesis in the bacterium. By binding to QcrB, these compounds disrupt the electron flow, leading to a collapse of the proton motive force and subsequent depletion of cellular energy, ultimately resulting in bacterial cell death. This mechanism of action is distinct from that of rifampicin, which inhibits bacterial DNA-dependent RNA polymerase, and isoniazid, which primarily inhibits the synthesis of mycolic acids, a key component of the mycobacterial cell wall.
Caption: Proposed mechanism of action of N-Phenylimidazo[1,2-a]pyridine-3-carboxamides.
Head-to-Head In Vitro Efficacy: A Comparative Analysis
The in vitro potency of novel antimicrobial agents is a critical determinant of their therapeutic potential. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that prevents visible growth of a bacterium. A recent study identified a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides with potent activity against drug-susceptible and multidrug-resistant strains of M. tuberculosis.[3] The table below summarizes the MIC values for a representative compound from this series, Compound 10j , and compares it with the standard-of-care drugs, rifampicin and isoniazid.
| Compound | Target/Mechanism of Action | MIC against H37Rv (µg/mL) | MIC against MDR-MTB (µg/mL) | Reference |
| Compound 10j (IPA derivative) | Cytochrome bc1 complex (QcrB) | 0.027 | 0.025 - 0.054 | [3] |
| Rifampicin | DNA-dependent RNA polymerase | 0.0625 - 0.125 | >128 (Resistant) | [5][6] |
| Isoniazid | Mycolic acid synthesis | 0.0125 - 0.05 | >4 (Resistant) | [5][6] |
The data clearly indicates that the representative N-phenylimidazo[1,2-a]pyridine-3-carboxamide, Compound 10j , exhibits exceptional in vitro potency against both the drug-susceptible H37Rv strain and multidrug-resistant clinical isolates of M. tuberculosis.[3] Notably, its MIC values are comparable to or lower than those of isoniazid against the susceptible strain and significantly surpass both rifampicin and isoniazid against resistant strains. This suggests that IPAs could be effective in treating infections that are resistant to current first-line therapies.
Experimental Protocols
In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The Resazurin Microtiter Assay (REMA) is a colorimetric method widely used for the rapid and sensitive determination of MIC values for anti-tubercular agents.[5]
Caption: Workflow for the Resazurin Microtiter Assay (REMA).
Step-by-Step Methodology:
-
Preparation of Drug Plates: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds (e.g., N-phenylimidazo[1,2-a]pyridine-3-carboxamides, rifampicin, isoniazid) in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis (e.g., H37Rv strain) and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension to the appropriate concentration for inoculation.
-
Inoculation: Add the prepared bacterial inoculum to each well of the drug plate. Include a drug-free well as a growth control and a well with broth only as a sterility control.
-
Incubation: Seal the plates and incubate at 37°C for 7 to 14 days.
-
Addition of Resazurin: After the incubation period, add a solution of resazurin to each well.
-
Re-incubation: Re-incubate the plates overnight.
-
Result Interpretation: Observe the color change in the wells. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that prevents a color change from blue to pink.
In Vivo Efficacy Evaluation: Mouse Model of Tuberculosis
Animal models are indispensable for evaluating the in vivo efficacy of new anti-tubercular drug candidates. The mouse model of chronic TB infection is a well-established and widely used system.[7][8]
Caption: Workflow for in vivo efficacy testing in a mouse model of tuberculosis.
Step-by-Step Methodology:
-
Infection: Infect mice (e.g., BALB/c or C57BL/6 strain) with a low dose of aerosolized M. tuberculosis H37Rv.
-
Establishment of Chronic Infection: Allow the infection to establish for a period of time, typically 2-4 weeks, to mimic chronic human TB.
-
Treatment Groups: Randomly assign mice to different treatment groups:
-
Vehicle control
-
N-phenylimidazo[1,2-a]pyridine-3-carboxamide
-
Rifampicin
-
Isoniazid
-
Combination therapies
-
-
Drug Administration: Administer the drugs orally or via another appropriate route, once daily for a specified duration (e.g., 4 or 8 weeks).
-
Monitoring: Monitor the mice for clinical signs of disease and record their body weights regularly.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and aseptically remove their lungs and spleens.
-
Bacterial Load Determination: Homogenize the organs and plate serial dilutions of the homogenates onto Middlebrook 7H11 agar plates.
-
CFU Enumeration: Incubate the plates at 37°C for 3-4 weeks and then count the number of colony-forming units (CFU).
-
Data Analysis: The efficacy of the treatment is determined by comparing the bacterial loads (log10 CFU) in the organs of treated mice to those of the vehicle control group.
Conclusion
N-Phenylimidazo[1,2-a]pyridine-3-carboxamides represent a promising new class of anti-tubercular agents with a novel mechanism of action. The preclinical data presented in this guide demonstrates their potent in vitro activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis, positioning them as strong candidates for further development. The detailed experimental protocols provided herein offer a framework for researchers to rigorously evaluate and compare the performance of these and other novel compounds against the current standard of care. Continued investigation into the in vivo efficacy, pharmacokinetic properties, and safety profiles of this compound class is warranted to translate these promising preclinical findings into clinically effective therapies for tuberculosis.
References
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Paradoxical Effect of Isoniazid on the Activity of Rifampin-Pyrazinamide Combination in a Mouse Model of Tuberculosis. ASM Journals. [Link]
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Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed. PubMed. [Link]
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Paradoxical effect of isoniazid on the activity of rifampin-pyrazinamide combination in a mouse model of tuberculosis - PubMed. PubMed. [Link]
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Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis. ASM Journals. [Link]
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Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar. Semantic Scholar. [Link]
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Identification of N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as New Antituberculosis Agents - NIH. National Institutes of Health. [Link]
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Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - NIH. National Institutes of Health. [Link]
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Assessing Pharmacodynamic Interactions in Mice Using the Multistate Tuberculosis Pharmacometric and General Pharmacodynamic Interaction Models - PMC - PubMed Central. PubMed Central. [Link]
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Development of a microdilution method to evaluate Mycobacterium tuberculosis drug susceptibility | Journal of Antimicrobial Chemotherapy | Oxford Academic. Oxford Academic. [Link]
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A Researcher's Guide to the Reproducibility of N-Phenylimidazo[1,2-a]pyridine-3-carboxamides: Synthesis and Antitubercular Activity
For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold is a subject of significant interest, particularly for its potent antitubercular properties.[1][2] This guide provides a critical comparison of published data on the synthesis and biological evaluation of a key derivative, N-Phenylimidazo[1,2-a]pyridine-3-carboxamide. By dissecting and comparing various methodologies, this document aims to equip researchers with the necessary insights to navigate the existing literature and reproduce the synthesis and biological characterization of this promising class of compounds.
Introduction to N-Phenylimidazo[1,2-a]pyridine-3-carboxamides
The N-Phenylimidazo[1,2-a]pyridine-3-carboxamide core is a key pharmacophore in a series of potent anti-tuberculosis agents.[3][4] Notably, derivatives of this scaffold have demonstrated excellent in vitro activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis.[1][3][5] The mechanism of action for some of these compounds has been linked to the inhibition of the cytochrome bc1 complex, a crucial component of the electron transport chain in M. tuberculosis. This guide will focus on the reproducibility of the synthesis of the core scaffold and the subsequent evaluation of its antitubercular activity, highlighting areas of consistency and potential variability in the published literature.
Comparative Analysis of Synthetic Methodologies
The synthesis of N-Phenylimidazo[1,2-a]pyridine-3-carboxamides generally follows a convergent route, involving the initial construction of the imidazo[1,2-a]pyridine-3-carboxylic acid core, followed by amide coupling with a substituted aniline. While the overall strategy is consistent across various publications, a closer examination of the experimental details reveals subtle but potentially significant differences that can impact yield and purity, and therefore, reproducibility.
Synthesis of the Imidazo[1,2-a]pyridine-3-carboxylic Acid Core
The foundational step in the synthesis is the construction of the imidazo[1,2-a]pyridine-3-carboxylic acid. A widely adopted and seemingly robust method involves a two-step process:
-
Cyclization: Reaction of a 2-aminopyridine derivative with an ethyl 2-chloroacetoacetate to form the corresponding ethyl imidazo[1,2-a]pyridine-3-carboxylate.[3]
-
Saponification: Hydrolysis of the resulting ester to the carboxylic acid.[3]
The following workflow diagram illustrates this common synthetic pathway.
Caption: General synthetic scheme for the imidazo[1,2-a]pyridine-3-carboxylic acid core.
While this general scheme is widely reported, a comparative analysis of specific reaction conditions from different sources reveals potential areas for optimization and sources of irreproducibility.
| Parameter | Publication A | Publication B | Analysis and Recommendation |
| Solvent for Cyclization | 1,2-Dimethoxyethane (DME) | Ethanol | Both solvents are reported to be effective. Ethanol is a more common and generally safer solvent choice. For initial attempts, ethanol is recommended due to its prevalence in the broader literature for imidazo[1,2-a]pyridine synthesis. |
| Reaction Time for Cyclization | 48 hours | 24 hours | The significant difference in reaction time suggests that the reaction progress should be monitored (e.g., by TLC) to determine the optimal time, which may vary depending on the specific 2-aminopyridine substrate. |
| Hydrolysis Conditions | LiOH in EtOH/H2O | NaOH in MeOH/H2O | Lithium hydroxide in an ethanol/water mixture is a frequently cited condition and appears to be a reliable choice for the saponification step. |
| Reported Yield (Cyclization) | 78% | Not explicitly stated for the specific analog | The yield of 78% reported in one study provides a benchmark, but researchers should be aware that yields can vary based on the scale of the reaction and purification method. |
Key Takeaway: The two-step synthesis of the carboxylic acid core is a well-established method. However, to ensure reproducibility, it is crucial to monitor the cyclization reaction to completion and to use a consistent and well-documented purification procedure.
Amide Coupling to form N-Phenylimidazo[1,2-a]pyridine-3-carboxamides
The final step involves the coupling of the imidazo[1,2-a]pyridine-3-carboxylic acid with an appropriate aniline derivative. Standard peptide coupling reagents are typically employed for this transformation.
Caption: General scheme for the amide coupling reaction.
A comparison of reported amide coupling protocols highlights the consistency in the choice of reagents, suggesting a generally reproducible step.
| Parameter | Publication A | Publication B | Consensus Protocol |
| Coupling Reagents | EDC, DMAP | EDC, HOBt | The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a standard and highly effective choice for amide bond formation and is recommended for reliable results. |
| Solvent | Acetonitrile (ACN) | Dichloromethane (DCM) | Both aprotic solvents are suitable. The choice may depend on the solubility of the specific substrates. |
| Reported Yield | Good (70% for a representative compound) | Not explicitly stated for the specific analog | Yields in the range of 70% can be expected for this coupling reaction with proper optimization and purification. |
Key Takeaway: The amide coupling step is generally straightforward and reproducible using standard peptide coupling conditions. The choice of solvent can be adapted based on substrate solubility.
Reproducibility of Antitubercular Activity Evaluation
The most commonly reported biological evaluation for N-Phenylimidazo[1,2-a]pyridine-3-carboxamides is the determination of their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis. The Microplate Alamar Blue Assay (MABA) is a widely used and well-documented method for this purpose.[6][7][8]
The Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay that provides a quantitative measure of cell viability. In the context of M. tuberculosis, the assay relies on the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active mycobacterial cells. The MIC is determined as the lowest drug concentration that prevents this color change.
Caption: A simplified workflow of the Microplate Alamar Blue Assay (MABA).
Comparison of Reported MIC Values
While the MABA protocol itself is standardized, a comparison of reported MIC values for similar N-Phenylimidazo[1,2-a]pyridine-3-carboxamide derivatives across different studies reveals some variability.
| Compound Series | Publication A (MIC in µg/mL) | Publication B (MIC in µM) | Analysis and Considerations for Reproducibility |
| 2,6-dimethyl-N-(phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | 0.025–0.054[5] | Not explicitly stated for this exact series | The low nanomolar to low micromolar activity is a consistent finding. However, direct comparison of absolute MIC values can be challenging due to differences in reporting units (µg/mL vs. µM). Researchers should always convert to a common unit for accurate comparison. |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | ≤1 µM[3] | Not explicitly stated for this exact series | The potent activity of this scaffold is consistently reported. Minor variations in MIC values between studies can arise from differences in the specific M. tuberculosis strain used, inoculum density, and slight variations in the MABA protocol. |
Key Takeaway: The potent antitubercular activity of the N-Phenylimidazo[1,2-a]pyridine-3-carboxamide scaffold is a reproducible finding. However, researchers should be mindful of the following factors that can influence the absolute MIC values obtained:
-
Reporting Units: Always convert MIC values to a consistent unit (e.g., µM) for meaningful comparisons.
-
M. tuberculosis Strain: Different strains of M. tuberculosis can exhibit varying levels of susceptibility to antimicrobial agents.
-
Inoculum Preparation: The density of the mycobacterial inoculum can significantly impact the outcome of the assay.
-
Assay Conditions: Minor variations in incubation time, reagent concentrations, and endpoint determination can lead to slight differences in MIC values.
Recommended Protocols for Enhanced Reproducibility
To aid researchers in obtaining consistent and reproducible results, the following detailed protocols are provided, based on a synthesis of the most common and robust methods reported in the literature.
Protocol 1: Synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid
-
Step 1: Synthesis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate.
-
To a solution of 2-amino-4-methylpyridine (1.0 eq) in ethanol, add ethyl 2-chloroacetoacetate (1.1 eq).
-
Reflux the mixture for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester.
-
-
Step 2: Saponification to 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid.
-
Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water.
-
Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry under vacuum to obtain the pure carboxylic acid.
-
Protocol 2: Synthesis of N-Phenyl-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide
-
To a solution of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF), add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired aniline (1.1 eq) and a suitable base (e.g., triethylamine or N,N-diisopropylethylamine, 2.0 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final N-phenylimidazo[1,2-a]pyridine-3-carboxamide.
Protocol 3: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity
-
Prepare serial two-fold dilutions of the test compounds in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth.
-
Add the diluted inoculum to each well of the microplate containing the test compounds. Include drug-free and cell-free controls.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After the initial incubation, add a freshly prepared solution of Alamar Blue reagent and 10% Tween 80 to each well.
-
Re-incubate the plates for 24 hours.
-
Determine the MIC as the lowest concentration of the compound that prevents the color change from blue to pink.
Conclusion and Future Outlook
The published data on the synthesis and antitubercular activity of N-Phenylimidazo[1,2-a]pyridine-3-carboxamides provides a strong foundation for further research in this area. The synthetic routes are generally well-established and appear to be reproducible with careful attention to reaction conditions and purification techniques. Similarly, the antitubercular activity is consistently reported to be potent, with the MABA serving as a reliable method for its determination.
However, to enhance the direct comparability and reproducibility of data across different laboratories, a greater emphasis on detailed reporting of experimental procedures is crucial. This includes precise reaction times, purification methods with yields, and comprehensive details of the biological assays, such as the specific M. tuberculosis strain and inoculum preparation. The absence of studies directly addressing the reproducibility of this important class of compounds highlights a gap in the literature. Future work focusing on systematic reproducibility studies would be of immense value to the drug discovery community.
This guide, by providing a comparative analysis and standardized protocols, aims to facilitate the work of researchers in this exciting field and contribute to the development of new and effective treatments for tuberculosis.
References
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- Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(6), 466–470.
- Wu, B., et al. (2016). Identification of N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as New Antituberculosis Agents. ACS Medicinal Chemistry Letters, 7(8), 778–783.
- Ángel-Pérez, L., et al. (2021).
- Wang, A., et al. (2017). Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry, 137, 117-125.
- Franzblau, S. G., et al. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of Clinical Microbiology, 36(2), 362–366.
- Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 586-613.
-
Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(6), 466–470. [Link]
-
Wu, B., et al. (2016). Identification of N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as New Antituberculosis Agents. ACS Medicinal Chemistry Letters, 7(8), 778–783. [Link]
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Wang, A., et al. (2017). Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry, 137, 117-125. [Link]
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Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 586-613. [Link]
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Franzblau, S. G., et al. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of Clinical Microbiology, 36(2), 362–366. [Link]
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Collins, L. A., & Franzblau, S. G. (1997). Microplate Alamar Blue Assay versus BACTEC 460 System for High-Throughput Screening of Compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004–1009. [Link]
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Ángel-Pérez, L., et al. (2021). A colorimetric microplate-based Alamar Blue assay for the in vitro evaluation of the anti-mycobacterial activity of natural products. MethodsX, 8, 101234. [Link]
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A Head-to-Head Comparison of Imidazo[1,2-a]pyridine and Pyrazolopyridine Scaffolds: A Guide for Medicinal Chemists
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of options, imidazo[1,2-a]pyridines and pyrazolopyridines have emerged as "privileged scaffolds," demonstrating remarkable versatility and success in yielding clinical candidates across a spectrum of therapeutic areas. This guide provides a comprehensive head-to-head comparison of these two prominent heterocyclic systems, offering insights into their chemical properties, synthesis, biological activities, and pharmacokinetic profiles, supported by experimental data to inform rational drug design.
Introduction: Two Scaffolds, Shared Privileges, and Subtle Distinctions
Both imidazo[1,2-a]pyridine and pyrazolopyridine are bicyclic aromatic heterocycles containing a nitrogen bridgehead atom. Their structural similarity to purines allows them to interact with a wide range of biological targets, particularly ATP-binding sites in kinases.[1][2] This has led to their extensive exploration in oncology, inflammatory diseases, and neuroscience.
The imidazo[1,2-a]pyridine core is found in well-established drugs such as Zolpidem (a hypnotic agent) and Alpidem (an anxiolytic), highlighting its utility in targeting the central nervous system.[3][4] More recently, this scaffold has been incorporated into numerous kinase inhibitors and anti-infective agents.[5][6]
Pyrazolopyridines, on the other hand, have gained significant traction as hinge-binding motifs in kinase inhibitors.[7][8] Several approved drugs and late-stage clinical candidates, including Selpercatinib (a RET kinase inhibitor) and Olverembatinib , feature a pyrazolopyridine core, underscoring its importance in modern oncology.[7][9]
While both scaffolds are celebrated for their synthetic tractability and ability to be decorated with diverse functionalities, subtle differences in their electronic properties, hydrogen bonding capabilities, and metabolic stability can have significant implications for drug development. This guide will dissect these nuances to provide a clearer understanding of when one scaffold might be favored over the other.
Physicochemical Properties: A Tale of Two Rings
The arrangement of nitrogen atoms within the five-membered ring of these scaffolds imparts distinct physicochemical properties that influence their behavior in biological systems.
| Property | Imidazo[1,2-a]pyridine | Pyrazolopyridine | Key Differences & Implications |
| Hydrogen Bonding | One hydrogen bond acceptor (N1). | One hydrogen bond donor (NH of pyrazole) and one acceptor (pyridine N). The position of the pyrazole nitrogen can vary, leading to different isomers with distinct properties. | The hydrogen bond donating capability of the pyrazole NH in pyrazolopyridines offers an additional interaction point with protein targets, which can be crucial for potency and selectivity, especially in kinase inhibition. |
| Dipole Moment | Possesses a significant dipole moment. | The dipole moment varies depending on the isomer. | The differing dipole moments can influence solubility, crystal packing, and interactions with target proteins. |
| pKa | The pyridine nitrogen is basic. | The basicity of the pyridine nitrogen is modulated by the fused pyrazole ring. | These differences in basicity can affect salt formation, solubility, and off-target interactions with ion channels. |
| Lipophilicity (logP) | Generally lipophilic, but can be modulated by substituents. | Lipophilicity is also tunable with substitution. | The inherent lipophilicity of both scaffolds necessitates careful management of substituent effects to optimize ADME properties. |
Synthesis: Convergent and Versatile Routes
Both scaffolds benefit from well-established and robust synthetic methodologies, allowing for the efficient generation of diverse compound libraries.
Synthesis of Imidazo[1,2-a]pyridines
A variety of synthetic strategies have been developed for the construction of the imidazo[1,2-a]pyridine core.[10][11][12] One of the most powerful and versatile methods is the Groebke–Blackburn–Bienaymé (GBB) reaction , a three-component reaction that allows for the rapid assembly of 3-aminoimidazo[1,2-a]pyridines with high atom economy.[13]
Caption: The Groebke–Blackburn–Bienaymé three-component reaction for imidazo[1,2-a]pyridine synthesis.
Synthesis of Pyrazolopyridines
The synthesis of pyrazolopyridines can be achieved through various routes, with the choice of method often dictated by the desired substitution pattern.[14][15] A classic and widely used method is the Gould-Jacobs reaction , which is particularly useful for preparing 4-hydroxy-substituted pyrazolopyridines.[15]
Caption: The Gould-Jacobs reaction for the synthesis of a pyrazolopyridine core.
Biological Applications: A Focus on Kinase Inhibition
Both scaffolds have demonstrated a broad range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][3][5] However, their most significant impact in recent years has been in the field of kinase inhibition.[7][9][16][17][18]
Imidazo[1,2-a]pyridines as Kinase Inhibitors
The imidazo[1,2-a]pyridine scaffold has been successfully employed to develop inhibitors against a variety of kinases, including PI3K, Akt, and CDKs.[17][19][20] The nitrogen atom at position 1 typically acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site. The scaffold's rigid structure allows for the precise positioning of substituents to achieve high potency and selectivity.[21]
Pyrazolopyridines as Kinase Inhibitors
Pyrazolopyridines are particularly well-suited as "hinge-binders" in kinase inhibitors.[7][8][9] The pyrazole NH group can act as a hydrogen bond donor, while the pyridine nitrogen serves as a hydrogen bond acceptor, mimicking the adenine portion of ATP. This dual interaction with the kinase hinge region often leads to high-affinity binding. This is exemplified by the potent and selective RET kinase inhibitor, selpercatinib.[9]
| Kinase Target Family | Imidazo[1,2-a]pyridine Examples | Pyrazolopyridine Examples |
| Tyrosine Kinases | IGF-1R inhibitors[16] | RET (Selpercatinib)[9], c-Met[18] |
| Serine/Threonine Kinases | Akt inhibitors[17][22], PI3K inhibitors[19], CDK inhibitors[20] | HPK1 inhibitors[23] |
| Other | Mer/Axl inhibitors[24] | - |
Pharmacokinetics (ADME): A Comparative Look at Clinical Examples
The ADME properties of a drug candidate are critical for its success. By examining the pharmacokinetic profiles of marketed drugs based on these scaffolds, we can gain valuable insights.
| Parameter | Zolpidem (Imidazo[1,2-a]pyridine) | Selpercatinib (Pyrazolopyridine) |
| Bioavailability (%) | ~70[8][25] | Data not explicitly stated, but oral administration is effective[26] |
| Tmax (h) | 0.75 - 2.6[8] | ~2-4 hours post-dose[26] |
| Plasma Protein Binding (%) | ~92[8] | >99% |
| Elimination Half-life (t½) (h) | 1.5 - 3.2[8] | ~32 hours[18] |
| Metabolism | Primarily via CYP3A4, CYP2C9, and CYP1A2[25] | Primarily metabolized by CYP3A4 |
Analysis: Zolpidem, an imidazo[1,2-a]pyridine, exhibits rapid absorption and a short half-life, which is ideal for a hypnotic agent.[8][27] Selpercatinib, a pyrazolopyridine, has a much longer half-life, suitable for once or twice-daily dosing in an oncology setting.[18] This comparison highlights how the core scaffold and its substituents can be tailored to achieve the desired pharmacokinetic profile for a specific therapeutic indication.
Head-to-Head Comparison: Which Scaffold to Choose?
| Feature | Imidazo[1,2-a]pyridine | Pyrazolopyridine | Recommendation for Use |
| Synthetic Accessibility | Excellent, with versatile multi-component reactions like GBB.[13] | Excellent, with well-established methods like the Gould-Jacobs reaction.[15] | Both are highly accessible, allowing for rapid library synthesis. |
| Target Interaction | Primarily acts as a hydrogen bond acceptor at the hinge.[21] | Can act as both a hydrogen bond donor and acceptor, often leading to strong hinge binding.[7][9] | Pyrazolopyridines may offer an advantage for targets where a hydrogen bond donor is beneficial for potency, such as many kinases. |
| CNS Penetration | Proven CNS penetration (e.g., Zolpidem).[7] | CNS activity has been demonstrated (e.g., Selpercatinib).[26] | Both scaffolds can be optimized for CNS penetration, but imidazo[1,2-a]pyridines have a longer track record in this area. |
| Metabolic Stability | Can be susceptible to oxidation on the imidazole ring. | The pyrazole ring is generally more resistant to metabolic oxidation. | Pyrazolopyridines may offer a slight advantage in terms of metabolic stability, though this is highly dependent on the overall substitution pattern. |
| Intellectual Property | A well-explored scaffold, but novel substitution patterns can still be patented. | Also a popular scaffold, but opportunities for novel IP exist. | Both are competitive landscapes, requiring careful IP analysis. |
Experimental Protocols
General Procedure for the Groebke–Blackburn–Bienaymé (GBB) Synthesis of 3-Aminoimidazo[1,2-a]pyridines
This protocol is a representative example and may require optimization for specific substrates.[17][28]
-
To a solution of the 2-aminopyridine (1.0 mmol) and aldehyde (1.0 mmol) in methanol (5 mL) is added a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 10 mol%).
-
The mixture is stirred at room temperature for 30 minutes.
-
The isocyanide (1.0 mmol) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-aminoimidazo[1,2-a]pyridine.
In Vitro Kinase Assay (Luminescence-Based)
This is a generic protocol for determining the IC₅₀ of a compound against a specific kinase.[22][29]
-
Prepare serial dilutions of the test compound (e.g., from 10 mM stock in DMSO).
-
In a 384-well plate, add the test compound dilutions, a positive control (e.g., staurosporine), and a negative control (DMSO).
-
Add the kinase and substrate/ATP mixture to each well to initiate the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Caco-2 Permeability Assay
This assay is used to predict intestinal permeability and identify potential P-glycoprotein (P-gp) substrates.[16][23][30][31]
-
Seed Caco-2 cells on a permeable filter support in a transwell plate and culture for 21-25 days to allow for monolayer differentiation and polarization.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A-B) permeability, add the test compound to the apical chamber and collect samples from the basolateral chamber at various time points.
-
For basolateral to apical (B-A) permeability, add the test compound to the basolateral chamber and collect samples from the apical chamber.
-
Analyze the concentration of the test compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters like P-gp. An efflux ratio greater than 2 is generally considered indicative of active efflux.
Conclusion
Both imidazo[1,2-a]pyridine and pyrazolopyridine scaffolds are powerful tools in the medicinal chemist's arsenal. The choice between them should be guided by a careful consideration of the target biology, desired pharmacokinetic profile, and synthetic strategy. Pyrazolopyridines may hold an edge in kinase inhibitor design where a hydrogen bond donating group is advantageous for hinge binding. Conversely, imidazo[1,2-a]pyridines have a proven track record for CNS-acting agents and offer facile synthesis through multicomponent reactions. Ultimately, the empirical data generated from well-designed experiments will be the final arbiter in selecting the optimal scaffold for a given drug discovery project.
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A Comparative Analysis of the ADME Properties of Imidazopyridine Isomers: A Guide for Drug Development Professionals. (2025). Benchchem.[33]
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Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2023). Beilstein Journal of Organic Chemistry, 19, 1346–1355.[34]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2022). Molecules, 27(22), 7909.[28]
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Anderson, M., et al. (2003). Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. Bioorganic & Medicinal Chemistry Letters, 13(18), 3021–3026.[20]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2020). Molecules, 25(18), 4107.[14]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2022). Chemistry, 4(4), 1343-1353.[13]
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Optimization of an Imidazo[1,2- a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. (2021). Journal of Medicinal Chemistry, 64(18), 13524-13539.[24]
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Independent Validation of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide Antitubercular Activity: A Comparative Guide
The global health challenge posed by tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the urgent development of novel therapeutics.[1][2] The imidazo[1,2-a]pyridine-3-carboxamide (IPA) scaffold has emerged as a promising class of anti-TB agents, with some demonstrating potent activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis (Mtb).[3][4][5] This guide provides a framework for the independent validation of the antitubercular activity of novel N-Phenylimidazo[1,2-a]pyridine-3-carboxamides, offering a comparative analysis with the clinical candidate Telacebec (Q203) and outlining detailed experimental protocols for robust evaluation.
The Rise of Imidazo[1,2-a]pyridines: A New Frontier in TB Drug Discovery
The imidazo[1,2-a]pyridine core has been identified as a "drug prejudice" scaffold due to its broad applicability in medicinal chemistry.[3] Several derivatives have shown significant promise against Mtb, with a notable example being Telacebec (Q203), a first-in-class drug candidate that targets the cytochrome bc1 complex of the mycobacterial respiratory chain.[6][7][8] This mechanism, which leads to the depletion of adenosine triphosphate (ATP), is distinct from many current first- and second-line TB drugs, making this class of compounds particularly interesting for combating drug resistance.[6][9][10]
Mechanism of Action: Targeting Mtb's Energy Production
The primary target of many antitubercular imidazo[1,2-a]pyridines, including Telacebec (Q203), is the QcrB subunit of the cytochrome bc1 complex.[1][2] This complex is a crucial component of the electron transport chain in Mtb, responsible for generating the proton motive force required for ATP synthesis.[11] By inhibiting QcrB, these compounds effectively shut down the bacterium's energy production, leading to growth inhibition.[9][10] This targeted approach offers a significant advantage, as the cytochrome bc1 complex is essential for Mtb's survival.
Caption: Proposed mechanism of action for N-Phenylimidazo[1,2-a]pyridine-3-carboxamides targeting the cytochrome bc1 complex in M. tuberculosis.
A Roadmap for Independent Validation
The following sections outline a comprehensive, stepwise approach to independently validate the antitubercular activity of a novel N-Phenylimidazo[1,2-a]pyridine-3-carboxamide.
Phase 1: In Vitro Activity Assessment
The initial phase focuses on determining the compound's potency against Mtb and its selectivity over mammalian cells.
1.1. Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a widely used, sensitive, and reliable method for determining the MIC of compounds against Mtb.
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
-
Preparation of Mtb Culture: Grow M. tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase.
-
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in 7H9 broth in a 96-well microplate.
-
Inoculation: Adjust the Mtb culture to a McFarland standard of 1.0 and dilute to a final concentration of approximately 5 x 10^5 CFU/mL in each well. Include positive (drug-free) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Addition of Alamar Blue: Add Alamar Blue reagent to each well and incubate for another 24 hours.
-
Reading: Read the fluorescence or absorbance of the wells. A change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.
1.2. Cytotoxicity Assessment
To evaluate the compound's potential for host toxicity, an in vitro cytotoxicity assay using a mammalian cell line is crucial. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the MIC, provides a measure of the compound's therapeutic window.
Experimental Protocol: MTT Assay on Vero Cells
-
Cell Culture: Culture Vero (monkey kidney epithelial) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Reading: Measure the absorbance at 570 nm. The CC50 is the concentration of the compound that reduces cell viability by 50%.
Phase 2: Comparative Analysis with Known Agents
A direct comparison with a well-characterized compound from the same class and standard first-line drugs is essential for contextualizing the novel compound's activity.
2.1. Head-to-Head MIC Comparison
Perform the MABA assay simultaneously with the test compound, Telacebec (Q203), Isoniazid, and Rifampicin against both drug-sensitive (H37Rv) and a panel of MDR and XDR clinical isolates of Mtb.[1][4] This will provide a clear picture of the compound's spectrum of activity.
Table 1: Comparative In Vitro Antitubercular Activity (Example Data)
| Compound | MIC (µg/mL) vs. H37Rv | MIC (µg/mL) vs. MDR Strain 1 | MIC (µg/mL) vs. XDR Strain 2 | CC50 (µg/mL) vs. Vero Cells | Selectivity Index (SI) |
| Test Compound | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Telacebec (Q203) | 0.001 - 0.003 | 0.001 - 0.003 | 0.001 - 0.003 | >10 | >3333 |
| Isoniazid | 0.025 - 0.05 | >10 | >10 | >100 | >2000 |
| Rifampicin | 0.05 - 0.1 | >50 | >50 | >100 | >1000 |
Note: Values for comparator compounds are based on published literature and should be confirmed in parallel experiments.
Phase 3: Preliminary Pharmacokinetic and In Vivo Efficacy Evaluation
Promising candidates from in vitro studies should be advanced to preliminary in vivo evaluation to assess their pharmacokinetic properties and efficacy in a relevant animal model.
3.1. In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion) Profiling
Before animal studies, in vitro assays can predict the compound's drug-like properties.
-
Microsomal Stability Assay: To assess metabolic stability.
-
Plasma Protein Binding Assay: To determine the fraction of compound bound to plasma proteins.
-
Caco-2 Permeability Assay: To predict intestinal absorption.
3.2. Murine Model of Tuberculosis
The acute mouse model of TB is a standard for preliminary efficacy testing.
Experimental Protocol: Acute Murine TB Model
-
Infection: Infect BALB/c mice via aerosol with a low dose of Mtb H37Rv.
-
Treatment: After a pre-determined period to allow for bacterial establishment (e.g., 14-21 days), begin oral administration of the test compound, a vehicle control, and a positive control (e.g., Isoniazid) daily for 4-6 weeks.
-
Efficacy Assessment: At the end of the treatment period, euthanize the mice and homogenize the lungs and spleens. Plate serial dilutions of the homogenates on 7H11 agar plates.
-
CFU Enumeration: After 3-4 weeks of incubation at 37°C, count the number of colony-forming units (CFUs) to determine the bacterial load in the organs. A significant reduction in CFU compared to the vehicle control indicates efficacy.
Caption: A streamlined workflow for the independent validation of novel antitubercular compounds.
Conclusion and Future Directions
The N-Phenylimidazo[1,2-a]pyridine-3-carboxamide class holds significant promise for the development of new and effective treatments for tuberculosis. A rigorous and systematic validation process, as outlined in this guide, is paramount to identifying the most promising candidates for further development. By employing standardized protocols and conducting direct comparisons with clinical candidates like Telacebec (Q203), researchers can generate robust and reliable data to support the advancement of novel anti-TB agents. Future work should also consider exploring potential synergistic interactions with other antitubercular drugs, which could lead to shorter and more effective treatment regimens.[10]
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Safety Operating Guide
A Guide to the Safe Disposal of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide
For researchers and drug development professionals, the synthesis and application of novel compounds like N-Phenylimidazo[1,2-a]pyridine-3-carboxamide are central to discovery. However, responsible research extends beyond synthesis and experimentation to include the safe and compliant disposal of all chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols from regulatory bodies such as the Occupational Safety & Health Administration (OSHA) and the Environmental Protection Agency (EPA).
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Given the biological activity inherent to this class of compounds, it is imperative to handle and dispose of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide with the assumption of potential hazards, in the absence of comprehensive toxicological data for this specific molecule.
Hazard Identification and Risk Assessment
Assumed Hazard Classifications:
| Hazard Statement | Classification | Precautionary Action |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Irritation | Category 2 (Causes skin irritation) | Wear protective gloves. Wash contaminated skin thoroughly after handling. |
| Eye Irritation | Category 2A (Causes serious eye irritation) | Wear eye protection. |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
Personal Protective Equipment (PPE)
When handling N-Phenylimidazo[1,2-a]pyridine-3-carboxamide in any form (solid, solution, or as waste), the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If handling fine powders or creating aerosols, a NIOSH-approved respirator is recommended. All handling of the solid material should be done in a certified chemical fume hood.[7]
Waste Segregation and Container Management
Proper segregation and containment are the cornerstones of safe chemical waste disposal.[8][9][10][11]
-
Solid Waste:
-
Collect unadulterated N-Phenylimidazo[1,2-a]pyridine-3-carboxamide waste in a dedicated, clearly labeled, and sealable container.
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE).
-
The label must read "Hazardous Waste" and clearly state the chemical name: "N-Phenylimidazo[1,2-a]pyridine-3-carboxamide".[11][12]
-
-
Contaminated Labware:
-
Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be collected in a separate, sealed plastic bag or container labeled as "Hazardous Waste - N-Phenylimidazo[1,2-a]pyridine-3-carboxamide Contaminated Debris".
-
Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous waste.
-
-
Liquid Waste:
-
Solutions containing N-Phenylimidazo[1,2-a]pyridine-3-carboxamide should be collected in a dedicated, sealed, and compatible liquid waste container.
-
Segregate halogenated and non-halogenated solvent waste streams.[10]
-
The container must be labeled "Hazardous Waste" with the full chemical names and approximate concentrations of all components.[11]
-
Incompatible Wastes: Do not mix N-Phenylimidazo[1,2-a]pyridine-3-carboxamide waste with strong oxidizing agents or strong bases.[5] At a minimum, segregate waste into categories such as acids, bases, flammables, oxidizers, and toxics.[9][10]
On-Site Accumulation and Storage
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[9][11][12]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[11]
-
Waste containers in the SAA must be kept closed at all times, except when adding waste.[9][11][13]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.
-
Once a container is full, it must be dated and moved to the facility's Central Accumulation Area (CAA) within three days for disposal by a licensed contractor.[9]
Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the standard procedure for the disposal of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide waste.
Step 1: Waste Characterization
-
Determine if the waste is solid, liquid, or contaminated debris.
-
Identify all chemical components in the waste stream.
Step 2: Select Appropriate Waste Container
-
Choose a clean, compatible, and properly functioning container with a secure lid.
-
For liquid waste, ensure the container has at least 10% headspace to allow for expansion.[13]
Step 3: Label the Container
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name(s) and estimated percentages of the contents. Do not use abbreviations or chemical formulas.[11]
Step 4: Accumulate Waste in the SAA
-
Place the labeled container in your designated SAA.
-
Add waste as it is generated, ensuring the container remains closed at all other times.
Step 5: Full Container Procedure
-
When the container is 90% full, securely close the lid.[13]
-
Arrange for the transfer of the full container to your institution's Environmental Health & Safety (EH&S) department or the designated CAA.
-
Complete any necessary waste pickup forms as required by your institution.
Step 6: Professional Disposal
-
Your institution's EH&S department will arrange for a licensed hazardous waste contractor to transport and dispose of the waste in accordance with all federal, state, and local regulations.[14][15] The most common method for this type of chemical waste is incineration at a permitted facility.[12][15]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide waste.
Caption: Waste Disposal Workflow for N-Phenylimidazo[1,2-a]pyridine-3-carboxamide.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's specific Chemical Hygiene Plan and your EH&S department for guidance on local policies and regulations.
References
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U.S. Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
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ACS Omega. (2019, March 1). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Retrieved from [Link]
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Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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ACS Omega. (2021, December 14). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
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ResearchGate. (2026, January 8). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Retrieved from [Link]
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MDPI. (2024, November 14). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Retrieved from [Link]
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PubMed. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]
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National Institutes of Health. (n.d.). N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for N-Phenylimidazo[1,2-a]pyridine-3-carboxamide
This guide provides essential safety protocols and logistical information for the handling and disposal of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide. The following procedures are designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely with this compound. The information is synthesized from safety data for structurally related imidazopyridine and carboxamide derivatives, applying the precautionary principle in the absence of specific toxicological data for the target compound.
Hazard Assessment: Understanding the Risks
While specific toxicological data for N-Phenylimidazo[1,2-a]pyridine-3-carboxamide is limited, an analysis of its structural motifs—an imidazo[1,2-a]pyridine core, a carboxamide group, and a phenyl substituent—suggests a potential for the following hazards based on analogous compounds[1][2][3][4]:
-
Skin Irritation (Potential H315): Similar heterocyclic compounds are known to cause skin irritation upon contact[1][2][3][4][5].
-
Serious Eye Irritation (Potential H319): Direct contact with the eyes is likely to cause serious irritation[1][2][3][4][5].
-
Respiratory Tract Irritation (Potential H335): Inhalation of the powdered form may lead to respiratory irritation[1][3][4].
-
Harmful if Swallowed (Potential H302): There is a potential for acute oral toxicity[1][4].
Given these potential hazards, strict adherence to the personal protective equipment (PPE) and handling protocols outlined below is mandatory to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your Primary Defense
The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure.[6][7][8] The following table summarizes the minimum PPE requirements for handling N-Phenylimidazo[1,2-a]pyridine-3-carboxamide.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield.[9][10][11] | Protects against splashes of solutions or airborne particles of the solid compound.[10] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[6][12] | Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated or after 30-60 minutes of continuous use.[7][8][12] |
| Body Protection | A flame-resistant lab coat worn over full-length clothing.[13][14] | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges and a particulate filter (e.g., N95 or P100). | Recommended when handling the powder outside of a chemical fume hood, if aerosolization is possible, or during spill cleanup.[13] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling N-Phenylimidazo[1,2-a]pyridine-3-carboxamide is crucial for minimizing risk.
Preparation and Weighing
-
Work in a Ventilated Area: All handling of solid N-Phenylimidazo[1,2-a]pyridine-3-carboxamide should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][8][11]
-
Don PPE: Before handling the compound, ensure all necessary PPE is correctly donned in the following order: lab coat, respirator (if needed), eye protection, and gloves.
-
Gentle Handling: Use dedicated spatulas and weighing boats. Handle the compound gently to avoid creating dust.[13]
Solution Preparation
-
Controlled Addition: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
Covered Containers: Keep the container covered as much as possible during dissolution.
-
Clear Labeling: All containers must be clearly labeled with the chemical name and any known or potential hazards.[12][14]
Post-Experiment Decontamination
-
Surface Cleaning: Decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent (e.g., ethanol) followed by soap and water.
-
Proper PPE Removal: Remove PPE in the correct order to avoid self-contamination: gloves first, then the lab coat (turning it inside out), followed by eye protection, and finally the respirator (if used).
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[8][14]
Emergency Procedures: Be Prepared
| Exposure Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2][15] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][15] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3][15] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][16] |
| Spill | Evacuate the area. For small spills, and if it is safe to do so, use an appropriate absorbent material, and collect the waste in a sealed, labeled container for disposal. For large spills, contact your institution's environmental health and safety department.[2][9][15] |
Disposal Plan: Responsible Waste Management
All waste containing N-Phenylimidazo[1,2-a]pyridine-3-carboxamide must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated weighing boats, gloves, and paper towels, in a clearly labeled, sealed hazardous waste container.[13]
-
Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[13]
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.[6][9][15]
Visualizing Safety: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling N-Phenylimidazo[1,2-a]pyridine-3-carboxamide.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
